trans-2-Phenyl-1-cyclohexanol
Description
The exact mass of the compound trans-2-Phenyl-1-cyclohexanol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols - Cyclohexanols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality trans-2-Phenyl-1-cyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-Phenyl-1-cyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,2S)-2-phenylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIBYZBZXNWTPP-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022185 | |
| Record name | trans-2-Phenyl-1-cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2362-61-0, 98919-68-7 | |
| Record name | rel-(1R,2S)-2-Phenylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2362-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylcyclohexanol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylcyclohexanol, (1R,2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098919687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2-Phenyl-1-cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-2-phenylcyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLCYCLOHEXANOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/452WZ637M8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-PHENYLCYCLOHEXANOL, (1R,2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5411L8484 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Analysis of the Physicochemical Properties of trans-2-Phenyl-1-cyclohexanol
An In-depth Technical Guide:
Abstract
trans-2-Phenyl-1-cyclohexanol is a chiral alcohol renowned for its role as a versatile chiral auxiliary and building block in asymmetric synthesis.[1][2][3] Its stereochemically defined structure allows for the development of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries.[1] This technical guide provides an in-depth examination of the core physical, spectroscopic, and chemical properties of trans-2-Phenyl-1-cyclohexanol. It is intended for researchers, chemists, and drug development professionals, offering not only reference data but also the causal logic behind key experimental protocols for its synthesis, purification, and characterization.
Core Physicochemical Properties
trans-2-Phenyl-1-cyclohexanol is a white crystalline solid at room temperature.[1] Its properties are well-documented, though slight variations in reported data exist, often attributable to the specific enantiomeric purity of the sample. The racemic mixture and its constituent enantiomers are commercially available and are identified by distinct CAS numbers.
| Property | Value | Notes and Conditions | Source(s) |
| Molecular Formula | C₁₂H₁₆O | [1][2][4] | |
| Molecular Weight | 176.26 g/mol | [1][4][5] | |
| Appearance | White to off-white crystalline powder/solid | [1] | |
| Melting Point | 53 – 67 °C | Range covers different reports and purities. Racemic: 55.5-57.0°C; (-)-(1R,2S): 63-65°C; (+)-(1S,2R): 60-62°C. | [1][6][7] |
| Boiling Point | 105 °C @ 3 mmHg 152-155 °C @ 16 mmHg | Boiling point is typically reported under reduced pressure to prevent decomposition. | [1][6] |
| Solubility | Soluble in most organic solvents | Includes alcohols, ethers, ketones, and fats.[8] Low solubility in water is expected. | [8] |
| Optical Rotation | (-)-(1R,2S): [α]²⁰D = -61° to -55° (c=1, MeOH) (+)-(1S,2R): [α]D²⁵ = +52.8° (c=5.4, MeOH) | A key parameter for confirming enantiomeric identity and purity. | [1][7] |
| CAS Numbers | Racemic (±): 2362-61-0 (-)-(1R,2S): 98919-68-7 (+)-(1S,2R): 34281-92-0 | It is critical to use the correct CAS number for the specific stereoisomer required. | [2] |
Molecular Structure and Stereochemistry
The defining feature of trans-2-Phenyl-1-cyclohexanol is the trans relationship between the hydroxyl (-OH) and phenyl (C₆H₅) groups on the cyclohexane ring. In its most stable chair conformation, both of these bulky substituents occupy equatorial positions to minimize steric strain (A-value), which dictates its reactivity and its effectiveness as a chiral director.
Caption: Chair conformation of (1R,2S)-trans-2-Phenyl-1-cyclohexanol.
Spectroscopic and Analytical Characterization
A robust analytical workflow is essential to confirm the identity, purity, and stereochemistry of the compound.
3.1 Infrared (IR) Spectroscopy
The IR spectrum provides a functional group fingerprint. Key absorptions include:
-
O-H Stretch: A strong, broad band around 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.
-
C-H Stretch (Aromatic): A sharp peak appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).
-
C-H Stretch (Aliphatic): Strong, sharp peaks appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C=C Stretch (Aromatic): Overtones/combinations in the 1600-2000 cm⁻¹ region and primary stretching bands around 1450-1600 cm⁻¹.
-
C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation.
-
¹H NMR: In a CDCl₃ solvent, the spectrum typically shows:
-
Aromatic Protons (C₆H₅): A multiplet in the δ 7.2-7.4 ppm range integrating to 5H.
-
Carbinol Proton (CH-OH): A multiplet around δ 3.5-3.7 ppm. Its coupling pattern is diagnostic for the trans configuration, often showing a larger diaxial coupling constant if the ring were to flip, but in this stable conformation, it appears as a multiplet due to coupling with adjacent protons.
-
Benzylic Proton (CH-Ph): A multiplet around δ 2.5-2.7 ppm.
-
Cyclohexyl Protons (CH₂): A series of complex multiplets between δ 1.2-2.2 ppm, integrating to 8H.
-
Hydroxyl Proton (OH): A broad singlet that can appear over a wide range (δ 1.5-4.0 ppm) and is exchangeable with D₂O.
-
-
¹³C NMR: The proton-decoupled spectrum shows distinct signals for each carbon environment:
-
Aromatic Carbons: Multiple signals between δ 126-145 ppm.
-
Carbinol Carbon (C-OH): A signal around δ 75-78 ppm.
-
Benzylic Carbon (C-Ph): A signal around δ 55-58 ppm.
-
Aliphatic Carbons (Cyclohexyl): Signals in the δ 24-35 ppm range.
-
3.3 Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A peak at m/z = 176, corresponding to the molecular weight of the compound.[9][10]
-
Key Fragments: Common fragments include the loss of water (M-18) at m/z = 158, and fragments corresponding to the phenyl group and cyclohexane ring cleavage.
Field-Proven Synthesis and Purification Protocols
The choice of synthetic route depends on whether a racemic mixture or a specific enantiomer is required.
4.1 Synthesis of Racemic trans-2-Phenyl-1-cyclohexanol
This procedure leverages a copper-catalyzed Grignard reaction, a reliable method for generating the racemic trans-product.
Causality: The Grignard reagent (phenylmagnesium bromide) attacks cyclohexene oxide. The epoxide ring opening is stereoselective, leading predominantly to the trans product. Copper(I) chloride is used as a catalyst to improve the yield and selectivity of the 1,2-addition. The reaction must be conducted under anhydrous conditions as Grignard reagents are strong bases and will be quenched by water.
Step-by-Step Protocol:
-
Apparatus Setup: Equip a 3-L, three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and maintain a positive nitrogen atmosphere.
-
Grignard Reagent Formation: Charge the flask with magnesium turnings (35.3 g, 1.47 g-atom) and 170 mL of anhydrous tetrahydrofuran (THF).[7]
-
Addition of Bromobenzene: Add a solution of bromobenzene (155 mL, 1.47 mol) in 250 mL of anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining solution over 1.5 hours to maintain a gentle reflux.[7]
-
Reaction with Epoxide: After the Grignard formation is complete, add an additional 1 L of anhydrous THF and cool the solution to -30 °C (dry ice/acetone bath). Add copper(I) chloride (6.53 g, 0.066 mol).[7]
-
Addition of Cyclohexene Oxide: Add a solution of cyclohexene oxide (101 mL, 1.0 mol) in 100 mL of anhydrous THF dropwise over 1.5 hours, maintaining the temperature below -25 °C.[7]
-
Warming and Quenching: Allow the reaction to warm to 0 °C and stir for an additional 2 hours. Quench the reaction by slowly adding 500 mL of a saturated aqueous ammonium chloride solution.
-
Workup and Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether (2 x 150 mL). Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude product as a light-yellow solid. Purify by recrystallization from pentane or hexanes to yield pure trans-2-phenyl-1-cyclohexanol (typically >80% yield).[7]
4.2 Enantiomeric Resolution via Lipase-Catalyzed Kinetic Resolution
This protocol provides a robust method for separating the racemic mixture into its constituent enantiomers using enzymatic catalysis.
Causality: The enzyme Pseudomonas fluorescens lipase selectively catalyzes the acylation of one enantiomer over the other. In this case, it hydrolyzes the chloroacetate ester of the (–)-enantiomer much faster than the (+)-enantiomer.[2] This difference in reaction rate allows for the separation of the fast-reacting alcohol from the slow-reacting ester.
Caption: Workflow for the enzymatic kinetic resolution of trans-2-Phenyl-1-cyclohexanol.
Step-by-Step Protocol:
-
Esterification: Convert the racemic alcohol to its chloroacetate ester by reacting it with chloroacetyl chloride and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane.[7] Purify the resulting ester by distillation.
-
Enzymatic Hydrolysis: Prepare a buffered solution (e.g., phosphate buffer, pH 7.5). Add the racemic trans-2-phenylcyclohexyl chloroacetate.
-
Addition of Lipase: Add Pseudomonas fluorescens lipase to the mixture and stir vigorously at room temperature. Monitor the reaction progress using TLC or GC (targeting ~50% conversion).
-
Extraction: Once ~50% conversion is reached, extract the entire mixture with diethyl ether. The organic layer will contain the unreacted (+)-ester and the newly formed (–)-alcohol.
-
Separation: Dry the organic layer and remove the solvent. The resulting mixture of the alcohol and ester can be separated. Fractional crystallization from petroleum ether is highly effective, as the (–)-alcohol crystallizes as colorless needles while the (+)-ester remains in the mother liquor.[7]
-
Hydrolysis of the Ester: Take the mother liquor containing the enriched (+)-ester and hydrolyze it using sodium hydroxide in methanol/water to yield the (+)-(1S,2R)-trans-2-phenyl-1-cyclohexanol.[7]
-
Final Purification: Purify both enantiomers via recrystallization to achieve high enantiomeric excess (>99% ee).
Handling, Storage, and Safety
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Storing at room temperature is generally acceptable, though refrigeration (<15°C) in a dark place is recommended for long-term stability.[1][11]
-
Safety: As with all chemicals, handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]
Conclusion
trans-2-Phenyl-1-cyclohexanol is a cornerstone chiral auxiliary whose utility is grounded in its well-defined physical and stereochemical properties. A thorough understanding of its spectroscopic signature is paramount for quality control, while mastery of its synthetic and resolution protocols enables access to enantiomerically pure material essential for advanced applications in asymmetric synthesis and pharmaceutical development. The data and methodologies presented in this guide serve as a comprehensive resource for scientists leveraging this powerful molecule in their research.
References
-
Wikipedia. (n.d.). trans-2-Phenyl-1-cyclohexanol. Retrieved from [Link]
-
ChemBK. (2024). 2-PHENYL-CYCLOHEXANOL(TRANS). Retrieved from [Link]
-
chemeurope.com. (n.d.). Trans-2-Phenyl-1-cyclohexanol. Retrieved from [Link]
-
Gonzalez, J., Aurigemma, C., & Truesdale, L. (2004). SYNTHESIS OF (+)-(1S,2R)- AND (−)-(1R,2S)-trans-2-PHENYLCYCLOHEXANOL VIA SHARPLESS ASYMMETRIC DIHYDROXYLATION (AD). Organic Syntheses, 79, 93. Retrieved from [Link]
-
Stenutz. (n.d.). trans-2-phenyl-1-cyclohexanol. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of trans-2-Phenyl-1-cyclohexanol (CAS 2362-61-0). Retrieved from [Link]
-
Scribd. (n.d.). 1H NMR spectra are shown below for a single diastereomer of 2-phenyl-1-cyclohexanol. Retrieved from [Link]
-
SpectraBase. (n.d.). 13C NMR of (1S,2R)-(+)-trans-2-phenyl-1-cyclohexanol. Retrieved from [Link]
-
PubChem. (n.d.). rel-(1R,2S)-2-Phenylcyclohexanol. Retrieved from [Link]
-
PubChem. (n.d.). (+)-trans-2-Phenylcyclohexanol. Retrieved from [Link]
-
Schwartz, A., Madan, P., Whitesell, J. K., & Lawrence, R. M. (1993). LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS VIA CHLOROACETATE ESTERS: (−)-(1R,2S)-trans-2-PHENYLCYCLOHEXANOL AND (+)-(1S,2R)-trans-2-PHENYLCYCLOHEXANOL. Organic Syntheses, 72, 75. Retrieved from [Link]
-
NIST WebBook. (n.d.). trans-2-Phenyl-1-cyclohexanol IR Spectrum. Retrieved from [Link]
-
NIST WebBook. (n.d.). trans-2-Phenyl-1-cyclohexanol Mass Spectrum. Retrieved from [Link]
-
SIELC Technologies. (2018). trans-2-Phenyl-1-cyclohexanol. Retrieved from [Link]
-
King, S. B., & Sharpless, K. B. (1994). An efficient synthesis of enantiomerically pure trans-2-phenylcyclohexanol. Tetrahedron Letters, 35(31), 5611-5612. Retrieved from [Link]
-
NIST WebBook. (n.d.). trans-2-Phenyl-1-cyclohexanol Phase change data. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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Technical Guide: Synthesis of Racemic trans-2-Phenylcyclohexanol
Executive Summary
This guide details the synthesis of racemic trans-2-phenylcyclohexanol, a critical intermediate in organic synthesis and a precursor to the Whitesell chiral auxiliary.[1][2] While various routes exist—including the reduction of 2-phenylcyclohexanone—the ring-opening of cyclohexene oxide with phenylmagnesium bromide (Grignard reagent) catalyzed by copper(I) salts represents the "Gold Standard" for stereochemical control. This method leverages the Fürst-Plattner rule to ensure exclusive trans selectivity via anti-periplanar nucleophilic attack.
Target Audience: Synthetic Chemists, Process Development Scientists. Key Application: Precursor for chiral auxiliaries, fragment synthesis for CNS-active compounds.
Mechanistic Foundation & Stereochemical Control
The Stereochemical Challenge
Synthesizing 2-substituted cyclohexanols presents a stereochemical dichotomy: cis vs. trans.
-
Thermodynamic Control: Reduction of 2-phenylcyclohexanone (e.g., with
) typically yields a mixture of cis and trans isomers, requiring tedious chromatographic separation. -
Kinetic/Mechanistic Control (Preferred): Nucleophilic opening of epoxides is stereospecific.
The Solution: Copper-Catalyzed Epoxide Opening
The reaction between cyclohexene oxide and phenylmagnesium bromide (
-
Role of Copper (CuI): Grignard reagents are "hard" nucleophiles and can act as bases, leading to deprotonation (allylic alcohol formation) or rearrangement. Adding catalytic CuI forms a transient organocuprate species (softer nucleophile), which prefers the
attack on the epoxide carbon. -
Fürst-Plattner Rule: The nucleophile attacks the epoxide in a manner that allows the leaving group (the epoxide oxygen) and the incoming nucleophile to assume a trans-diaxial relationship in the transition state. This dictates the formation of the trans product.
Figure 1: Mechanistic pathway for the copper-catalyzed ring opening of cyclohexene oxide. The anti-periplanar attack ensures trans stereochemistry.
Experimental Protocol: The "Gold Standard" Route
Objective: Synthesis of racemic trans-2-phenylcyclohexanol on a multigram scale. Reference Protocol: Adapted from Organic Syntheses, Coll. Vol. 8, p. 516 [1].[3]
Reagents & Materials Table
| Reagent | Role | Equiv. | Key Property |
| Cyclohexene Oxide | Substrate | 1.0 | Electrophile (Epoxide) |
| Bromobenzene | Reagent | 1.5 | Precursor to PhMgBr |
| Magnesium Turnings | Reagent | 1.5 | Grignard formation |
| Copper(I) Iodide (CuI) | Catalyst | 0.05-0.1 | Promotes |
| THF (Anhydrous) | Solvent | N/A | Solvates Grignard |
| Quench | Excess | Proton source |
Step-by-Step Methodology
Step 1: Preparation of Phenylmagnesium Bromide (PhMgBr)
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Maintain a positive pressure of Nitrogen (
) or Argon. -
Activation: Add Mg turnings (1.5 equiv) and a crystal of iodine. Add a small portion of bromobenzene in anhydrous THF to initiate the reaction (observed by turbidity and exotherm).
-
Addition: Dropwise add the remaining bromobenzene (1.5 equiv total) in THF.
-
Completion: Reflux for 1 hour to ensure complete consumption of Mg. Cool to room temperature.
Step 2: Copper-Catalyzed Coupling
-
Cooling: Cool the Grignard solution to
using a dry ice/acetone or cryocooler bath. -
Catalyst Addition: Add Copper(I) Iodide (CuI, 5-10 mol%). Note: The solution will change color (often dark/black), indicating the formation of the active cuprate species.
-
Epoxide Addition: Dissolve cyclohexene oxide (1.0 equiv) in anhydrous THF. Add this solution dropwise to the reaction mixture over 45–60 minutes.
-
Critical Control: Maintain temperature below
during addition to prevent side reactions.
-
-
Reaction: Allow the mixture to warm slowly to
over 2 hours. Monitor by TLC (Silica, 20% EtOAc/Hexanes).
Step 3: Workup & Purification
-
Quench: Carefully pour the reaction mixture into a beaker containing saturated aqueous
and ice. Caution: Exothermic gas evolution. -
Extraction: Extract the aqueous phase 3x with Diethyl Ether or EtOAc.
-
Wash: Wash combined organics with Brine, then dry over anhydrous
. -
Concentration: Filter and concentrate under reduced pressure (Rotovap) to yield a crude oil/solid.
-
Crystallization: Recrystallize the crude solid from boiling pentane or hexanes.
-
Target: White needles.
-
Yield Expectations: 75–85%.
-
Characterization & Validation
To ensure the integrity of the synthesis, you must validate the trans stereochemistry. The most definitive method is
NMR Analysis (Self-Validation)
In the trans-2-phenylcyclohexanol product, the bulky phenyl and hydroxyl groups will prefer the equatorial positions to minimize 1,3-diaxial interactions. Consequently, the protons at C1 and C2 are axial .
| Signal | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |
| H-1 (CH-OH) | ~3.6 ppm | ddd (approx. td) | Large coupling indicates axial-axial relationship, confirming trans geometry. | |
| H-2 (CH-Ph) | ~2.4 ppm | ddd | Confirms diaxial arrangement with H-1. | |
| Aromatic | 7.1–7.4 ppm | Multiplet | N/A | Phenyl group presence. |
Note: If the cis isomer were present, the
Physical Properties[1][4][5][6]
-
Melting Point: 56–58°C (Racemic trans isomer) [1].[4]
-
Appearance: White crystalline solid.
Purification Workflow Visualization
Figure 2: Downstream processing workflow for the isolation of high-purity trans-2-phenylcyclohexanol.
Safety & Industrial Considerations
-
Exotherm Control: The addition of the epoxide to the cuprate is exothermic. On a large scale, active cooling is mandatory to prevent thermal runaway and regioselectivity loss.
-
Peroxide Formation: Cyclohexene oxide and ethers (THF) can form peroxides. Test solvents prior to use.
-
Copper Disposal: Copper salts are toxic to aquatic life. Aqueous waste from the workup must be segregated and treated as heavy metal waste.
References
-
Schwartz, A.; Madan, P.; Whitesell, J. K.; Lawrence, R. M. (1993).[3] "Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters: (-)-(1R,2S)-trans-2-Phenylcyclohexanol and (+)-(1S,2R)-trans-2-Phenylcyclohexanol". Organic Syntheses, Coll.[1][3][4] Vol. 8, p. 516.[3] Available at: [Link]
-
Whitesell, J. K.; Chen, H. H.; Lawrence, R. M. (1985).[3] "trans-2-Phenylcyclohexanol.[1][2][3][4][5][6][7][8][9][10] A powerful and readily available chiral auxiliary".[3][4] The Journal of Organic Chemistry, 50(23), 4663–4664.[3] Available at: [Link]
-
National Institute of Standards and Technology (NIST). "trans-2-Phenyl-1-cyclohexanol".[1][2][3][6][7][9][10] NIST Chemistry WebBook. Available at: [Link]
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Technical Monograph: trans-2-Phenyl-1-cyclohexanol (CAS 2362-61-0)
Role: Chiral Auxiliary & Asymmetric Scaffold Common Name: Whitesell’s Auxiliary (Racemic Base)[1]
Executive Summary
trans-2-Phenyl-1-cyclohexanol (CAS 2362-61-0) is a high-value chiral scaffold primarily utilized in asymmetric synthesis.[1] While often sourced as a racemate, its utility lies in its resolution into enantiopure forms [(1S,2R) and (1R,2S)], which function as Whitesell’s Auxiliary .[1] These auxiliaries induce stereochemical control in non-chiral substrates via steric shielding, facilitating high enantiomeric excess (ee) in ene reactions, cycloadditions, and alkylations.[1]
This guide details the physicochemical profile, validated synthesis protocols, enzymatic resolution strategies, and analytical criteria required for the rigorous application of this compound in drug discovery and organic synthesis.[1]
Chemical Identity & Physicochemical Properties[1][2][3]
The thermodynamic stability of the trans-isomer arises from the diequatorial preference of the bulky phenyl and hydroxyl groups in the cyclohexane chair conformation.[1]
Datasheet: Physicochemical Parameters
| Property | Specification |
| CAS Number | 2362-61-0 (Racemate) |
| IUPAC Name | trans-2-Phenylcyclohexan-1-ol |
| Molecular Formula | C₁₂H₁₆O |
| Molecular Weight | 176.26 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 56–58 °C |
| Boiling Point | 152 °C (at 16 mmHg) |
| Solubility | Soluble in CHCl₃, MeOH, Et₂O; Insoluble in H₂O |
| pKa | ~15 (Secondary alcohol) |
| Chirality | Racemic (contains 1S,2R and 1R,2S enantiomers) |
Synthesis & Manufacturing Workflows
The synthesis of CAS 2362-61-0 relies on the regiospecific ring-opening of epoxides.[1] This method is preferred over ketone reduction due to its superior stereocontrol (anti-addition).[1]
Protocol A: Grignard Ring-Opening (Racemate Synthesis)
Objective: Synthesis of (±)-trans-2-phenylcyclohexanol from cyclohexene oxide.[1][2]
Mechanism: Nucleophilic attack of the phenyl anion at the epoxide carbon.[1] The reaction proceeds via an Sɴ2-like mechanism, resulting in inversion of configuration at the attack site, guaranteeing the trans geometry.[1]
-
Reagents:
-
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask under N₂ atmosphere.
-
Addition: Cool PhMgBr solution to -30°C. Add CuI catalyst.
-
Reaction: Dropwise add cyclohexene oxide in anhydrous ether. Maintain temperature < -10°C to prevent polymerization.[1]
-
Workup: Quench with saturated NH₄Cl (exothermic). Extract with Et₂O.[1][2] Wash organic layer with brine.[1][2]
-
Purification: Recrystallize from pentane/hexane.
-
-
Yield Expectations: >85% isolated yield.
-
QC Check: No cis-isomer should be detectable by ¹H NMR (see Section 5).
Protocol B: Enzymatic Resolution (Enantiopure Isolation)
Objective: Separation of the racemate into (1S,2R) and (1R,2S) enantiomers using Lipase PS-30.[1]
Logic: Lipases exhibit high enantioselectivity for the acylation of the (1R,2S) alcohol, leaving the (1S,2R) alcohol unreacted.[1]
-
Reagents:
-
Workflow:
-
Dissolve racemate in TBME.[1] Add vinyl acetate (3.0 equiv).[1]
-
Add Lipase PS-30 (immobilized preferred).[1] Stir at 25°C.
-
Monitoring: Track conversion by HPLC. Stop reaction at exactly 50% conversion.
-
Separation: Filter enzyme.[1] Evaporate solvent.[1] Separate the (1S,2R)-alcohol (unreacted) from the (1R,2S)-acetate (product) via flash column chromatography (Silica gel; Hexane:EtOAc gradient).[1]
-
Hydrolysis: The acetate can be hydrolyzed (K₂CO₃/MeOH) to recover the (1R,2S)-alcohol.[1]
-
Visualization: Synthesis & Resolution Logic
The following diagram illustrates the critical decision points and chemical pathways for generating the racemate and resolving it into high-value chiral auxiliaries.
Caption: Workflow for the synthesis of the racemic scaffold and subsequent enzymatic resolution into enantiopure Whitesell auxiliaries.
Analytical Characterization & Validation
Trustworthiness in chiral chemistry depends entirely on the rigorous validation of stereochemistry.[1]
NMR Spectroscopy (Stereochemical Proof)
The trans-configuration is confirmed by the coupling constant (
-
Conformation: In the stable chair conformation, the bulky Phenyl (C2) and Hydroxyl (C1) groups adopt equatorial positions to minimize 1,3-diaxial interactions.[1]
-
Implication: The protons H1 and H2 are therefore axial .[1]
-
Diagnostic Signal:
Chiral HPLC Method (Enantiomeric Excess)
To determine the optical purity (ee) of resolved fractions.[1]
-
Column: Chiralcel OJ or OJ-H (Daicel).[1]
-
Mobile Phase: Hexane : Isopropanol (90:10).[1]
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 254 nm.[1]
-
Retention Times (Approximate):
Applications in Drug Discovery[1]
Whitesell’s Auxiliary
The enantiopure alcohol is esterified to a substrate (e.g., glyoxylate).[1] The bulky phenyl group blocks one face of the substrate, forcing incoming reagents to attack from the opposite side.[1]
-
Target: Synthesis of non-proteinogenic amino acids and chiral lactones.
-
Mechanism: Steric shielding of the Re-face or Si-face depending on the auxiliary enantiomer used.[1]
Pharmacophore Scaffold
The 2-phenylcyclohexanol core mimics the structure of several CNS-active drugs.
-
Opioid Analgesics: Structurally homologous to the scaffold of Tramadol and Venlafaxine (though these are cyclohexanols with different substitution patterns, the lipophilic/hydrophilic balance is similar).[1]
-
Research Use: Used as a fragment in Fragment-Based Drug Design (FBDD) to probe hydrophobic pockets in GPCRs.[1]
Safety & Handling
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1]
-
Storage: Store at room temperature in a dry, well-ventilated area. The compound is not hygroscopic but should be kept away from strong oxidizing agents.[1]
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]
References
-
Whitesell, J. K., et al. "Enzymatic resolution of chiral auxiliaries: trans-2-phenylcyclohexanol."[1][5] The Journal of Organic Chemistry, 1986, 51(24), 4779–4780.[1] Link[1]
-
Schwartz, A., et al. "A short efficient preparation of (+) and (-)-trans-2-phenylcyclohexanol."[1] Tetrahedron: Asymmetry, 1992, 3(11), 1365-1368.[1] Link
-
Guidechem. "trans-2-Phenyl-1-cyclohexanol Properties and Safety." Guidechem Chemical Database. Link
-
Organic Syntheses. "Cyclohexanol, 2-phenyl-, (1R-trans)-." Org.[1][5][6] Synth., 1997, 74,[1] 1. Link
Sources
An In-depth Technical Guide to the Characterization of (1R,2S)-2-phenylcyclohexan-1-ol
Abstract
(1R,2S)-2-phenylcyclohexan-1-ol is a chiral alcohol of significant interest in synthetic organic chemistry, primarily utilized as a chiral auxiliary and a building block in the asymmetric synthesis of complex molecules, including pharmaceuticals and natural products.[1][2] Its rigid cyclohexyl backbone and defined stereochemistry provide a powerful platform for inducing stereoselectivity in a wide range of chemical transformations. The precise characterization of this compound is paramount to ensure its stereochemical integrity and purity, which directly impacts the outcome of stereoselective reactions. This guide provides a comprehensive overview of the essential techniques and protocols for the synthesis, purification, and rigorous characterization of the (1R,2S)-enantiomer, intended for researchers and professionals in chemical and pharmaceutical development.
Introduction: The Role of (1R,2S)-2-phenylcyclohexan-1-ol in Asymmetric Synthesis
The efficacy of a chiral auxiliary is contingent on its ability to be easily introduced, effectively direct stereochemistry, and be cleanly removed without racemization. (1R,2S)-2-phenylcyclohexan-1-ol, often referred to as one of Whitesell's auxiliaries, excels in these areas.[3] The trans relationship between the bulky phenyl group and the hydroxyl functional group locks the cyclohexane ring into a preferred chair conformation. The phenyl group typically occupies an equatorial position to minimize steric strain, which in turn orients the hydroxyl group (and any attached reagents) in a predictable spatial arrangement, enabling high diastereoselectivity in reactions at a prochiral center.
The definitive characterization of this molecule is not trivial; it requires a multi-faceted analytical approach to confirm not only its chemical structure but, crucially, its absolute and relative stereochemistry, distinguishing it from its three other stereoisomers: (1S,2R), (1R,2S), and (1S,2S). This guide outlines the gold-standard methodologies for achieving this confirmation.
Enantioselective Synthesis and Purification
The most reliable and scalable syntheses of enantiomerically pure (1R,2S)-2-phenylcyclohexan-1-ol avoid classical resolution of a racemic mixture, instead employing direct asymmetric methods. A highly effective and well-documented procedure involves the Sharpless asymmetric dihydroxylation followed by a selective reduction.[3][4]
Synthetic Rationale and Workflow
The causality behind this two-step approach is rooted in robust and predictable stereocontrol.
-
Sharpless Asymmetric Dihydroxylation (AD): Starting from the achiral olefin 1-phenylcyclohexene, the AD reaction introduces two hydroxyl groups across the double bond in a syn fashion. The choice of the chiral ligand—either (DHQD)₂PHAL or (DHQ)₂PHAL—dictates which face of the alkene is hydroxylated, allowing for the selective synthesis of either the (1R,2R) or (1S,2S) diol with high enantiomeric excess (ee).[4] To obtain the target (1R,2S)-alcohol, the synthesis proceeds via the (1R,2R)-diol intermediate.
-
Selective Monoreduction: The resulting cis-diol possesses two hydroxyl groups: one tertiary (benzylic) at C1 and one secondary at C2. The benzylic hydroxyl group is more sterically hindered and is activated towards hydrogenolysis. Treatment with a hydrogenation catalyst like Raney Nickel selectively removes the C1 hydroxyl group, yielding the desired trans-(1R,2S)-2-phenylcyclohexan-1-ol.[4]
Caption: Enantioselective synthesis of (1R,2S)-2-phenylcyclohexan-1-ol.
Detailed Experimental Protocol
Protocol adapted from Organic Syntheses. [4]
Step A: (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol
-
To a 3-L flask equipped with a mechanical stirrer, add water (375 mL), potassium ferricyanide (247 g, 0.75 mol), anhydrous potassium carbonate (104 g, 0.75 mol), and methanesulfonamide (23.8 g, 0.25 mol).
-
Add the chiral ligand (DHQD)₂PHAL (487 mg, 0.625 mmol) and potassium osmate dihydrate (46 mg, 0.125 mmol).
-
Add 1-phenylcyclohexene (39.55 g, 0.25 mol) followed by tert-butyl alcohol (250 mL).
-
Stir the resulting slurry vigorously at room temperature for 48 hours.
-
After the reaction is complete, add ethyl acetate (250 mL) to dissolve the product. Filter the mixture and separate the aqueous phase.
-
Wash the organic phase with 2 M KOH (2 x 50 mL), dry over MgSO₄, filter, and evaporate the solvent to yield the crude diol as a white solid. The enantiomeric purity should be ≥98% ee.[4]
Step B: (-)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol
-
Caution: Raney Nickel is pyrophoric when dry and must be handled as a slurry under liquid.
-
To a 1-L three-necked flask under a nitrogen atmosphere, charge a slurry of activated W-2 Raney Nickel (approx. 250 g) in ethanol.
-
Add the crude diol from Step A to the flask, using additional ethanol to complete the transfer.
-
Heat the mixture to reflux with vigorous stirring for 5 hours.
-
Cool the mixture to room temperature and carefully filter through a pad of Celite to remove the catalyst. Wash the filter cake thoroughly with ethanol.
-
Evaporate the combined filtrate to yield the crude product. Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization from hexanes to afford pure (1R,2S)-2-phenylcyclohexan-1-ol as a white crystalline solid.
Physicochemical and Chiroptical Characterization
Once synthesized and purified, the compound must be characterized to confirm its identity and stereochemical integrity. The following properties are key identifiers for the (1R,2S)-enantiomer.
| Property | Value | Source |
| CAS Number | 98919-68-7 | [3] |
| Molecular Formula | C₁₂H₁₆O | [1][5] |
| Molecular Weight | 176.26 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 63 - 67 °C | [1] |
| Boiling Point | 105 °C @ 3 mmHg | [1] |
| Optical Rotation | [α]²⁰D = -61° to -55° (c=1, MeOH) | [1] |
Optical Rotation: The First Check of Enantiopurity
Polarimetry provides the most direct, albeit non-absolute, confirmation of which enantiomer has been synthesized. The negative sign of the specific rotation is characteristic of the (1R,2S)-enantiomer. The magnitude of the rotation is a strong indicator of enantiomeric purity; values lower than the reported range suggest the presence of the (+)-(1S,2R) enantiomer. This measurement is crucial as a first-pass quality control metric.
Spectroscopic and Chromatographic Analysis
A combination of spectroscopic methods is required to unambiguously determine the chemical structure, while chiral chromatography provides the definitive measure of enantiomeric purity.
Caption: A logical workflow for the comprehensive characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the detailed connectivity and relative stereochemistry of the molecule. The trans configuration is confirmed by analyzing the coupling constants of the protons on C1 and C2.
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Key Coupling (J, Hz) | Assignment |
| Aromatic | 7.20 - 7.40 | m | - | 5H, Phenyl |
| Carbinol | ~3.60 | ddd | J ≈ 11, 9, 4 | 1H, H-1 |
| Benzylic | ~2.40 | ddd | J ≈ 11, 11, 4 | 1H, H-2 |
| Cyclohexyl | 1.20 - 2.10 | m | - | 8H, 4 x CH₂ |
| Hydroxyl | Variable | br s | - | 1H, OH |
Justification of Stereochemistry: The key to confirming the trans stereochemistry lies in the coupling constants for H-1 and H-2. In the preferred chair conformation with an equatorial phenyl group, both H-1 (on the carbon with the OH group) and H-2 (on the carbon with the phenyl group) are in axial positions. This diaxial relationship results in a large coupling constant (J ≈ 11 Hz) between them, which is observable in the multiplicity of both signals. A cis isomer would show a much smaller axial-equatorial or equatorial-equatorial coupling constant (J ≈ 2-5 Hz).
¹³C NMR provides a carbon map of the molecule, confirming the presence of 12 distinct carbon atoms, with characteristic shifts for the aromatic ring, the two stereogenic centers (C-1 and C-2), and the four methylene carbons of the cyclohexane ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to verify the presence of key functional groups.
-
~3600-3200 cm⁻¹ (broad): O-H stretching vibration of the alcohol group.
-
~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.
-
~3000-2850 cm⁻¹ (sharp): Aliphatic C-H stretching of the cyclohexane ring.
-
~1600, 1495, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1060 cm⁻¹: C-O stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 176, corresponding to the molecular formula C₁₂H₁₆O.[6][7]
-
Key Fragments:
-
m/z = 158: [M - H₂O]⁺, loss of water from the alcohol.
-
m/z = 117: Phenyl-CH=CH-CH₂⁺ fragment.
-
m/z = 104: Styrene radical cation.
-
m/z = 91: [C₇H₇]⁺, Tropylium ion, often the base peak.[7]
-
High-Performance Liquid Chromatography (HPLC)
While standard reversed-phase HPLC can confirm the chemical purity of the trans-isomer, it cannot distinguish between the (1R,2S) and (1S,2R) enantiomers.[8] For this, chiral HPLC is mandatory.
Protocol: Enantiomeric Excess (e.e.) Determination by Chiral HPLC
-
Column Selection: Utilize a chiral stationary phase (CSP) designed for separating enantiomers of alcohols or aromatic compounds (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A non-polar mobile phase, typically a mixture of hexanes and isopropanol (e.g., 95:5 v/v), is used. The exact ratio must be optimized to achieve baseline separation.
-
Detection: UV detection at a wavelength where the phenyl group absorbs strongly (e.g., 254 nm).
-
Analysis: Inject a small amount of the racemic trans-2-phenylcyclohexanol to determine the retention times of both the (+) and (-) enantiomers. Subsequently, inject the synthesized sample. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Validation: For a successful enantioselective synthesis, the chromatogram of the final product should show a single major peak (>99% of the total area) corresponding to the retention time of the desired (1R,2S)-enantiomer.
Conclusion
The comprehensive characterization of (1R,2S)-2-phenylcyclohexan-1-ol is a critical process that underpins its successful application in asymmetric synthesis. A systematic workflow beginning with a robust enantioselective synthesis is the foundation. This must be followed by a battery of analytical techniques. While physicochemical properties like melting point and optical rotation provide initial confirmation, they are insufficient on their own. Unambiguous structural elucidation is achieved through NMR, IR, and MS. Finally, the crucial parameter of enantiomeric purity must be quantified with precision using chiral HPLC. Adherence to this multi-modal characterization strategy ensures that researchers and drug developers are using a chiral building block of the highest quality and integrity, leading to predictable and successful outcomes in their synthetic endeavors.
References
-
ResearchGate. Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). Available at: [Link].
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SIELC Technologies. trans-2-Phenyl-1-cyclohexanol. Available at: [Link].
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Wikipedia. trans-2-Phenyl-1-cyclohexanol. Available at: [Link].
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Semantic Scholar. Enantiocontrolled Preparation of -Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohex. Available at: [Link].
-
PubChem. rel-(1R,2S)-2-Phenylcyclohexanol. Available at: [Link].
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PubChem. 2-Phenylcyclohexanol. Available at: [Link].
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Organic Syntheses. Cyclohexanol, 2-phenyl-, (1R-trans)-. Available at: [Link].
-
PubChem. (+)-trans-2-Phenylcyclohexanol. Available at: [Link].
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trans-2-Phenyl-1-cyclohexanol molecular weight
An In-depth Technical Guide to trans-2-Phenyl-1-cyclohexanol: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Abstract
trans-2-Phenyl-1-cyclohexanol is a chiral alcohol of significant interest in the fields of organic synthesis and drug development. Its rigid cyclohexane backbone and the stereochemical relationship between the hydroxyl and phenyl groups make it a powerful chiral auxiliary. This guide provides a comprehensive overview of the fundamental properties, stereoselective synthesis, and key applications of trans-2-Phenyl-1-cyclohexanol, tailored for researchers, scientists, and professionals in drug development.
Core Molecular and Physical Properties
trans-2-Phenyl-1-cyclohexanol is an organic compound with the chemical formula C₁₂H₁₆O.[1][2] Its structure consists of a cyclohexane ring substituted with a phenyl group and a hydroxyl group on adjacent carbons, with a trans stereochemical relationship.
Molecular Weight and Formula
The molecular weight of trans-2-Phenyl-1-cyclohexanol is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆O | [2][3][4] |
| Molar Mass | 176.26 g/mol | [3][5][6] |
| Monoisotopic Mass | 176.120115130 Da | [4] |
Physicochemical Properties
The physical state and solubility of trans-2-Phenyl-1-cyclohexanol are important for its handling, storage, and use in reactions.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder/solid | [3] |
| Melting Point | 53-55 °C (racemic) | [6][7] |
| Boiling Point | 152-155 °C at 16 mmHg | [6][7] |
| CAS Number | 2362-61-0 (racemic) | [1][2][6] |
Stereochemistry and Enantiomers
The utility of trans-2-Phenyl-1-cyclohexanol in asymmetric synthesis stems from its chirality. It exists as a pair of enantiomers:
-
(1R,2S)-(-)-trans-2-Phenyl-1-cyclohexanol
-
(1S,2R)-(+)-trans-2-Phenyl-1-cyclohexanol
These enantiomers are crucial for controlling the stereochemical outcome of chemical reactions.[1][3]
Synthesis of Enantiomerically Pure trans-2-Phenyl-1-cyclohexanol
The preparation of enantiomerically pure trans-2-Phenyl-1-cyclohexanol is a key step in its application as a chiral auxiliary. Two widely employed methods are enzymatic kinetic resolution and asymmetric dihydroxylation.
Enzymatic Kinetic Resolution
This method relies on the stereoselective hydrolysis of an ester derivative of racemic trans-2-Phenyl-1-cyclohexanol by a lipase.
Workflow for Enzymatic Kinetic Resolution:
Caption: Workflow for the enzymatic kinetic resolution of trans-2-Phenyl-1-cyclohexanol.
Protocol for Enzymatic Kinetic Resolution: [8]
-
Esterification: Racemic trans-2-phenylcyclohexanol is reacted with chloroacetyl chloride in the presence of a base like 4-dimethylaminopyridine (DMAP) to form the corresponding racemic trans-2-phenylcyclohexyl chloroacetate.
-
Enzymatic Hydrolysis: The racemic chloroacetate ester is then treated with a lipase, such as from Pseudomonas fluorescens. The enzyme selectively hydrolyzes the ester bond of one enantiomer, yielding the corresponding alcohol, while leaving the other enantiomeric ester largely unreacted.
-
Separation: The resulting mixture of the hydrolyzed alcohol and the unreacted ester can be separated by techniques such as fractional crystallization.
-
Hydrolysis of the Remaining Ester: The separated, unreacted ester is then hydrolyzed chemically (e.g., using sodium hydroxide) to yield the other enantiomer of trans-2-Phenyl-1-cyclohexanol.
Sharpless Asymmetric Dihydroxylation
This method involves the osmium-catalyzed asymmetric dihydroxylation of 1-phenylcyclohexene to a diol, followed by selective reduction.[9]
Workflow for Sharpless Asymmetric Dihydroxylation:
Caption: Synthesis of trans-2-Phenyl-1-cyclohexanol via Sharpless Asymmetric Dihydroxylation.
Protocol for Sharpless Asymmetric Dihydroxylation: [9]
-
Asymmetric Dihydroxylation: 1-Phenylcyclohexene is subjected to Sharpless asymmetric dihydroxylation using a catalytic amount of an osmium source and a chiral ligand (e.g., (DHQD)₂PHAL in AD-mix-β or (DHQ)₂PHAL in AD-mix-α) to produce the corresponding enantiomerically enriched cis-1,2-diol.
-
Selective Reduction: The resulting diol is then selectively reduced at the 1-hydroxyl group, typically using Raney nickel, to yield the desired enantiomer of trans-2-Phenyl-1-cyclohexanol.
Spectroscopic Characterization
Confirmation of the structure and purity of trans-2-Phenyl-1-cyclohexanol is typically achieved through a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key signals include those for the aromatic protons of the phenyl group, the proton on the carbon bearing the hydroxyl group (carbinol proton), and the protons of the cyclohexane ring.[10]
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Expected signals correspond to the carbons of the phenyl ring, the two hydroxyl- and phenyl-substituted carbons of the cyclohexane ring, and the remaining methylene carbons of the cyclohexane ring.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. Absorptions corresponding to C-H bonds (both aromatic and aliphatic) and C=C bonds of the aromatic ring are also expected.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[11]
Applications in Drug Development and Organic Synthesis
The primary application of enantiomerically pure trans-2-Phenyl-1-cyclohexanol is as a chiral auxiliary.[1] It can be temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired stereochemistry has been established, the auxiliary can be cleaved and recovered.
This compound is a valuable intermediate in the synthesis of various pharmaceuticals, especially where specific stereochemistry is critical for efficacy and safety.[12] Its use as a chiral building block allows for the development of enantiomerically pure compounds, which is crucial in drug development.[3] It also finds use in the fragrance and flavor industries.[12]
Safety and Handling
trans-2-Phenyl-1-cyclohexanol is a combustible solid and should be handled with appropriate safety precautions.
-
Hazards: May cause skin and serious eye irritation. May also cause respiratory irritation. It is harmful if swallowed or inhaled.[13]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[13]
Conclusion
trans-2-Phenyl-1-cyclohexanol is a versatile and powerful tool in the arsenal of the synthetic organic chemist. Its well-defined stereochemistry and the availability of efficient synthetic routes to its enantiomers make it an invaluable chiral auxiliary for the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.
References
-
Whitesell, J. K., Chen, H. H., & Lawrence, R. M. (1985). trans-2-Phenylcyclohexanol. A powerful and readily available chiral auxiliary. J. Org. Chem., 50(23), 4663–4664. ([Link])
-
NIST. (n.d.). trans-2-Phenyl-1-cyclohexanol. In NIST Chemistry WebBook. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). trans-2-Phenyl-1-cyclohexanol. Retrieved from [Link]
-
chemeurope.com. (n.d.). trans-2-Phenyl-1-cyclohexanol. Retrieved from [Link]
-
PubChem. (n.d.). (+)-trans-2-Phenylcyclohexanol. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of trans-2-Phenyl-1-cyclohexanol (CAS 2362-61-0). Retrieved from [Link]
-
Gonzalez, J., Aurigemma, C., & Truesdale, L. (2004). Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol via Sharpless Asymmetric Dihydroxylation (AD). Organic Syntheses, 79, 93. ([Link])
-
Schwartz, A., Madan, P., Whitesell, J. K., & Lawrence, R. M. (1993). Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters: (−)-(1R,2S)-trans-2-Phenylcyclohexanol And (+)-(1S,2R)-trans-2-Phenylcyclohexanol. Organic Syntheses, 72, 75. ([Link])
-
NIST. (n.d.). trans-2-Phenyl-1-cyclohexanol Phase change data. Retrieved from [Link]
-
NIST. (n.d.). trans-2-Phenyl-1-cyclohexanol Mass spectrum (electron ionization). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanol. Retrieved from [Link]
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Solubility Architecture of trans-2-Phenyl-1-cyclohexanol: A Thermodynamic & Mechanistic Guide
Topic: Solubility of trans-2-Phenyl-1-cyclohexanol in Organic Solvents Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]
Abstract
This technical guide provides a comprehensive analysis of the solubility profile, thermodynamic behavior, and purification strategies for trans-2-phenyl-1-cyclohexanol (TCH).[1] Widely utilized as a chiral auxiliary and synthetic intermediate, TCH exhibits a solubility landscape governed by its rigid diequatorial conformation and intramolecular OH–
Molecular Architecture & Physicochemical Basis[1]
To predict and manipulate the solubility of trans-2-phenyl-1-cyclohexanol, one must first understand the structural forces dictating its interaction with solvent matrices.[1]
Conformational Locking
Unlike its cis isomer, trans-2-phenyl-1-cyclohexanol adopts a rigid diequatorial chair conformation .[1] The bulky phenyl group (A-value
-
Diequatorial Advantage: Maximizes exposure of the hydrophobic surface area (phenyl + cyclohexyl) to the solvent while minimizing internal steric strain.[1]
-
Intramolecular OH–
Interaction: The equatorial hydroxyl group is positioned gauche to the phenyl ring.[1] Spectroscopic evidence suggests a stabilizing intramolecular hydrogen bond between the hydroxyl proton and the -electron cloud of the phenyl ring.[1] This interaction effectively "masks" a portion of the hydroxyl's polarity, enhancing lipophilicity (LogP 2.7).[1]
Physicochemical Property Matrix[1]
| Property | Value | Mechanistic Implication |
| Molecular Weight | 176.26 g/mol | Moderate molar volume; favorable diffusion kinetics.[1] |
| Melting Point | 63–67 °C (Enantiopure)53–57 °C (Racemic) | Solid at RT; amenable to purification by recrystallization.[1] |
| LogP (Oct/Water) | ~2.70 (Calculated) | Lipophilic; prefers organic matrices over aqueous ones.[1] |
| LogS (Water) | -3.18 (Est.) | Poor aqueous solubility (< 1 mg/mL).[1] |
| H-Bond Donors | 1 | Capable of specific solvent interactions (e.g., alcohols).[1] |
Solubility Profiling & Solvent Compatibility[1][2]
The solubility of TCH is best categorized by solvent polarity and the ability to disrupt the crystal lattice (enthalpy of fusion
Solubility Classification Table
| Solvent Class | Specific Solvents | Solubility Status | Thermodynamic Driver |
| Alkanes | Pentane, Hexane, Petroleum Ether | Temperature-Dependent | High solubility at |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent dispersion matches ( |
| Alcohols | Methanol, Ethanol, IPA | High | Solvation via H-bonding ( |
| Esters/Ethers | Ethyl Acetate, THF, Diethyl Ether | High | Dipole-dipole interactions and H-bond acceptance from TCH hydroxyl.[1] |
| Aqueous | Water, Brine | Insoluble | Hydrophobic effect dominates; high energy penalty for cavity formation.[1] |
The Recrystallization Sweet Spot
The most critical solubility characteristic of TCH for researchers is its behavior in non-polar hydrocarbons.[1]
-
Mechanism: At elevated temperatures, the entropic gain (
) of dissolution overcomes the lattice energy.[1] As the temperature drops, the non-polar solvent cannot effectively solvate the polar hydroxyl group (despite the OH– shielding), leading to rapid, high-purity crystallization. -
Protocol Implication: This behavior makes Petroleum Ether (30–60°C) or Pentane the solvents of choice for purification.[1]
Thermodynamic Modeling & Prediction
For process scale-up, empirical observation must be backed by predictive modeling.[1]
Hansen Solubility Parameters (HSP) Estimation
Using Group Contribution methods (Van Krevelen/Hoftyzer), we estimate the HSP values for TCH. These values predict compatibility: solvents with a "Distance" (
-
Dispersion (
): ~17.5 MPa (High contribution from Phenyl/Cyclohexyl)[1] -
Polarity (
): ~4.5 MPa (Moderate contribution from OH, reduced by symmetry)[1] -
H-Bonding (
): ~11.0 MPa (Hydroxyl group)[1]
Interpretation: TCH sits at the boundary of non-polar and moderately polar solvents.[1] It requires solvents with substantial dispersion forces (
Thermodynamic Equilibrium Visualization
The following diagram illustrates the thermodynamic equilibrium governing the dissolution process, highlighting the competition between lattice energy and solvation enthalpy.
Figure 1: Thermodynamic equilibrium of TCH solubility.[1] Dissolution is entropy-driven in non-polar solvents at high temperatures, while lattice energy dominates at low temperatures.[1]
Experimental Methodologies
Protocol: Solubility Determination (Shake-Flask Method)
For precise solubility data generation (e.g., for regulatory filing), use this self-validating protocol.[1]
-
Preparation: Add excess solid TCH to the solvent in a sealed vial.
-
Equilibration: Agitate at a fixed temperature (e.g., 25°C) for 24–48 hours.
-
Sampling: Stop agitation and allow settling for 2 hours. Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T if T > RT).[1]
-
Quantification: Analyze filtrate via GC-FID or HPLC.
-
Calculation:
(mg/mL).[1]
Protocol: Purification via Recrystallization
This is the standard industry protocol for isolating enantiopure TCH.[1]
-
Dissolution: Dissolve crude TCH in minimum boiling Petroleum Ether (30–60) or Pentane .
-
Ratio: Approx. 2–3 mL solvent per gram of TCH.[1]
-
-
Filtration: Filter hot (if necessary) to remove insoluble impurities (salts).[1]
-
Crystallization:
-
Cool to Room Temperature (25°C) for 3 hours.
-
Cool to 0°C (Ice bath) for 1 hour.
-
Optional: Cool to -20°C for maximum yield.
-
-
Isolation: Filter the resulting colorless needles. Wash with cold (-20°C) pentane.[1]
-
Drying: Vacuum dry at ambient temperature (Caution: TCH can sublime under high vacuum/heat).[1]
Applications in Synthesis & Separation[1]
Chiral Auxiliary Usage
TCH is frequently used to resolve chiral acids or as a controller in asymmetric synthesis.[1]
-
Reaction Solvent: Reactions involving TCH (e.g., esterification) are typically run in DCM or Toluene .[1] These solvents dissolve TCH well and allow for high concentrations, increasing reaction kinetics.[1]
-
Work-up: The lipophilicity of TCH allows for easy extraction into organic phases (Ethyl Acetate) from aqueous quenches.[1]
Workflow Visualization
Figure 2: Standard purification workflow for trans-2-phenyl-1-cyclohexanol, emphasizing solvent switching from extraction (polar/apolar mix) to recrystallization (apolar).[1]
References
-
Whitesell, J. K., et al. (1986).[1] "Enzymatic resolution of racemic trans-2-phenylcyclohexanol." The Journal of Organic Chemistry, 51(25), 4779-4780.[1] Link[1]
-
Schwartz, A., et al. (1990).[1] "Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters: (-)-(1R,2S)-trans-2-Phenylcyclohexanol." Organic Syntheses, 69, 1. Link
-
Blue, G. N., et al. (2000).[1] "Synthesis of (+)-(1S,2R)- and (-)-(1R,2S)-trans-2-Phenylcyclohexanol via Sharpless Asymmetric Dihydroxylation." Organic Syntheses, 77, 175.[1] Link[1]
-
PubChem. (n.d.).[1] "Compound Summary: trans-2-Phenylcyclohexanol." National Library of Medicine.[1] Link[1]
-
NIST. (n.d.). "trans-2-Phenyl-1-cyclohexanol IR Spectrum." NIST Chemistry WebBook.[1][2] Link[1]
Sources
The Ascendancy of trans-2-Phenyl-1-cyclohexanol: A Technical Guide to a Powerful Chiral Auxiliary
Introduction: The Quest for Practical Asymmetric Control
In the field of stereoselective synthesis, the development of effective and accessible chiral auxiliaries is a cornerstone of modern organic chemistry. These molecular scaffolds temporarily impart chirality to a prochiral substrate, directing subsequent transformations to yield a preponderance of one enantiomer. The ideal auxiliary should be readily available in both enantiomeric forms, induce high levels of stereocontrol, and be easily removed and recovered. It was in this context that trans-2-phenyl-1-cyclohexanol emerged as a significant and highly practical tool for asymmetric synthesis. Introduced in 1985 by J. K. Whitesell, this auxiliary was developed as a more accessible alternative to the then-prevalent but difficult-to-prepare 8-phenylmenthol.[1][2] Its robust performance and straightforward preparation have since cemented its place in the synthetic chemist's toolkit.
This technical guide provides an in-depth exploration of the discovery, synthesis, and application of trans-2-phenyl-1-cyclohexanol as a chiral auxiliary, offering both foundational knowledge and practical, field-proven protocols for researchers, scientists, and drug development professionals.
Genesis and Strategic Design: The Whitesell Auxiliary
The development of trans-2-phenyl-1-cyclohexanol was a direct response to the limitations of existing chiral auxiliaries. While 8-phenylmenthol, introduced by E.J. Corey, demonstrated exceptional stereochemical control, its synthesis was inefficient.[1] Whitesell sought a readily available yet equally effective alternative.[2] The design of trans-2-phenyl-1-cyclohexanol incorporates a rigid cyclohexane backbone that limits conformational flexibility. The key to its efficacy lies in the strategic placement of the phenyl group, which acts as a bulky stereodirecting group, effectively shielding one face of a tethered prochiral substrate.
Synthesis and Enantiomeric Resolution: Accessing the Chiral Scaffolds
A significant advantage of trans-2-phenyl-1-cyclohexanol is the availability of well-established and scalable routes to both of its enantiomers. The two primary and most effective methods for obtaining the enantiomerically pure auxiliary are enzymatic kinetic resolution and asymmetric dihydroxylation.
Enzymatic Kinetic Resolution
One of the earliest and most practical methods for resolving racemic trans-2-phenyl-1-cyclohexanol involves enzymatic hydrolysis. This method, also developed by Whitesell, leverages the stereoselectivity of lipases.[3][4]
Protocol 1: Lipase-Catalyzed Kinetic Resolution [5]
-
Esterification: The racemic trans-2-phenyl-1-cyclohexanol is first converted to its corresponding chloroacetate ester.
-
Enzymatic Hydrolysis: The racemic chloroacetate is then subjected to hydrolysis using a lipase, such as from Pseudomonas fluorescens. The enzyme selectively hydrolyzes the ester of one enantiomer, leaving the other enantiomer's ester intact.[3][4]
-
Separation: The resulting mixture of the alcohol (one enantiomer) and the unreacted ester (the other enantiomer) can be readily separated.
-
Hydrolysis of the Remaining Ester: The separated ester is then hydrolyzed under basic conditions to afford the other enantiomer of the alcohol.
Sharpless Asymmetric Dihydroxylation
A highly efficient and enantioselective route to trans-2-phenyl-1-cyclohexanol starts from 1-phenylcyclohexene using the Sharpless asymmetric dihydroxylation.[3][4][6] This method allows for the direct synthesis of a specific enantiomer of the corresponding diol, which is then converted to the desired chiral auxiliary.
Protocol 2: Synthesis via Sharpless Asymmetric Dihydroxylation [6]
-
Asymmetric Dihydroxylation: 1-Phenylcyclohexene is treated with a catalytic amount of osmium tetroxide in the presence of a chiral ligand (a derivative of dihydroquinidine or dihydroquinine) and a stoichiometric oxidant (e.g., potassium ferricyanide). The choice of ligand dictates which enantiomer of the diol is formed.
-
Selective Reduction: The resulting cis-diol is then selectively reduced at the 1-hydroxyl group. This is typically achieved using a reagent like Raney nickel.[3][4]
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Enzymatic Resolution | Racemic trans-2-phenyl-1-cyclohexanol | Lipase (e.g., from Pseudomonas fluorescens) | Scalable, uses readily available enzymes | A resolution process (max 50% yield for each enantiomer), requires esterification and subsequent hydrolysis steps |
| Sharpless AD | 1-Phenylcyclohexene | OsO₄ (cat.), chiral ligand, NMO | High enantioselectivity, direct synthesis of a specific enantiomer | Use of toxic and expensive osmium tetroxide |
Mechanism of Stereochemical Control: A Visualized Explanation
The stereodirecting power of trans-2-phenyl-1-cyclohexanol stems from its ability to create a highly biased steric environment around the reaction center. When attached to a prochiral substrate, the bulky phenyl group effectively blocks one face of the molecule, forcing an incoming reagent to approach from the less hindered face.
Caption: Mechanism of stereocontrol.
Applications in Asymmetric Synthesis: The Ene Reaction and Beyond
trans-2-Phenyl-1-cyclohexanol has proven to be a versatile chiral auxiliary in a variety of asymmetric transformations. Its most notable success has been in the glyoxylate-ene reaction.
The Glyoxylate-Ene Reaction: A Case Study
In the ene reaction of glyoxylate esters derived from trans-2-phenyl-1-cyclohexanol, high levels of diastereoselectivity are achieved. This reaction is particularly useful for the synthesis of α-hydroxy esters, which are valuable building blocks in natural product synthesis.
Protocol 3: Asymmetric Ene Reaction of a Glyoxylate Ester
-
Ester Formation: The glyoxylate ester of enantiomerically pure trans-2-phenyl-1-cyclohexanol is prepared.
-
Ene Reaction: The glyoxylate ester is then reacted with an alkene in the presence of a Lewis acid catalyst (e.g., tin(IV) chloride). The chiral auxiliary directs the approach of the alkene, leading to the formation of one diastereomer in high excess.
-
Auxiliary Cleavage: The chiral auxiliary is subsequently removed, typically by hydrolysis or reduction, to yield the enantiomerically enriched α-hydroxy ester.
Caption: Experimental workflow.
Conclusion: An Enduring Legacy in Asymmetric Synthesis
trans-2-Phenyl-1-cyclohexanol stands as a testament to the power of rational design in the development of chiral auxiliaries. Its ease of preparation, high stereodirecting ability, and recyclability have made it a valuable tool for synthetic chemists. The principles demonstrated by its efficacy continue to inform the design of new and even more efficient chiral controllers. This guide has provided a comprehensive overview of its discovery, synthesis, and application, underscoring its enduring importance in the pursuit of enantiomerically pure molecules for research, medicine, and materials science.
References
-
Gonzalez, J., Aurigemma, C., & Truesdale, L. (2004). SYNTHESIS OF (+)-(1S,2R)- AND (−)-(1R,2S)-trans-2-PHENYLCYCLOHEXANOL VIA SHARPLESS ASYMMETRIC DIHYDROXYLATION (AD). Organic Syntheses, 79, 93. [Link][6]
-
Whitesell, J. K., & Lawrence, R. M. (1986). Practical Enzymatic Resolution of Chiral Auxiliaries - Enantiomerically Pure trans-2-Phenylcyclohexanol and trans-2-(a-Cumyl)cyclohexanol. CHIMIA International Journal for Chemistry, 40(9), 318-321. [Link][2]
-
Schwartz, A., Madan, P., Whitesell, J. K., & Lawrence, R. M. (1993). LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS VIA CHLOROACETATE ESTERS: (−)-(1R,2S)-trans-2-PHENYLCYCLOHEXANOL AND (+)-(1S,2R)-trans-2-PHENYLCYCLOHEXANOL. Organic Syntheses, 72, 85. [Link][5]
-
Whitesell, J. K., Chen, H. H., & Lawrence, R. M. (1985). trans-2-Phenylcyclohexanol. A powerful and readily available chiral auxiliary. The Journal of Organic Chemistry, 50(23), 4663–4664. [Link][7]
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theoretical studies of trans-2-Phenyl-1-cyclohexanol conformation
An In-Depth Technical Guide to the Theoretical Conformational Analysis of trans-2-Phenyl-1-cyclohexanol
Abstract
The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and pharmacology. trans-2-Phenyl-1-cyclohexanol is a molecule of significant interest, serving as a valuable chiral auxiliary in asymmetric synthesis.[1][2] Its efficacy is intrinsically linked to its three-dimensional structure and conformational preferences. This technical guide provides a comprehensive exploration of the theoretical methodologies used to study the conformation of trans-2-Phenyl-1-cyclohexanol. We delve into the fundamental principles governing its stereoisomerism, detail a robust computational workflow using Density Functional Theory (DFT), and interpret the resulting data to provide a clear picture of its structural dynamics. This document is intended for researchers, chemists, and drug development professionals who leverage computational tools to understand and predict molecular behavior.
Introduction: The Primacy of Conformation
The specific spatial arrangement of atoms in a molecule, its conformation, is a critical determinant of its physical and chemical properties. For cyclic systems like cyclohexane, the conformational preferences dictate the orientation of substituents, which in turn governs steric and electronic interactions.
The Cyclohexane Chair: A Dynamic Framework
The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize both angle strain and torsional strain.[3] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).[4] These two states are in dynamic equilibrium through a process known as a "chair flip," where all axial substituents become equatorial and vice versa.[4] Generally, steric strain, particularly 1,3-diaxial interactions, makes the equatorial position energetically more favorable for most substituents.[5][6]
trans-2-Phenyl-1-cyclohexanol: A Case Study in Stereochemical Control
The "trans" designation in trans-2-Phenyl-1-cyclohexanol indicates that the phenyl and hydroxyl groups are on opposite faces of the cyclohexane ring. This arrangement can be achieved in two principal chair conformations: one where both substituents are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial).[7] Understanding the energetic balance between these two conformers is crucial, as it determines the molecule's predominant shape and, consequently, its interaction with other molecules. Its role as a chiral derivatizing agent underscores the importance of a well-defined three-dimensional structure.[2]
The Power of Theoretical Investigation
While experimental techniques like NMR spectroscopy provide invaluable data on conformational equilibria[8], theoretical studies offer a powerful complementary approach. Computational chemistry, particularly Density Functional Theory (DFT), allows for the detailed examination of molecular structures, energies, and properties at the atomic level.[9] This in silico approach enables us to isolate and quantify the subtle forces—steric hindrance, electronic effects, and intramolecular hydrogen bonding—that dictate conformational preference.
The Conformational Landscape: Key Players and Interactions
The stability of any given conformer of trans-2-Phenyl-1-cyclohexanol is a result of a delicate interplay of competing energetic factors.
The Competing Conformers: Diequatorial vs. Diaxial
The two primary chair conformations are the diequatorial (e,e) and the diaxial (a,a) forms. A fundamental principle of conformational analysis is that substituents, especially bulky ones, prefer the less sterically hindered equatorial position.[7] The phenyl group is significantly larger than the hydroxyl group, and its preference for the equatorial position is expected to be a dominant factor in determining the overall equilibrium.
Caption: Conformational equilibrium of trans-2-Phenyl-1-cyclohexanol.
Intramolecular Hydrogen Bonding: A Potential Stabilizing Force
A crucial interaction to consider is the potential for an intramolecular hydrogen bond between the hydroxyl proton (donor) and the π-electron cloud of the phenyl ring (acceptor). This O-H···π interaction, if present, could provide additional stability. For such an interaction to occur, the geometry must allow the hydroxyl group to orient itself correctly towards the phenyl ring. This is more geometrically feasible in the diequatorial conformer, where the two groups are positioned gauche to each other. In the diaxial conformer, the groups are anti-periplanar and too far apart for a significant direct interaction.
Theoretical Methodology: A Framework for Accuracy
A robust theoretical study requires careful selection of computational methods to balance accuracy with computational cost.[9]
Density Functional Theory (DFT) as the Method of Choice
For molecules of this size, Density Functional Theory (DFT) provides an excellent blend of accuracy and efficiency.[10] It accounts for electron correlation, which is essential for accurately describing non-covalent interactions like hydrogen bonds and steric repulsion.
Causality in Method Selection: Functional and Basis Set
-
Functional (B3LYP): The B3LYP hybrid functional is a workhorse in computational organic chemistry. It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Its widespread use and extensive validation against experimental data for organic molecules make it a trustworthy choice for geometry optimizations and energy calculations.[11][12]
-
Basis Set (6-311+G(d,p)): The choice of basis set determines the flexibility given to electrons to describe their spatial distribution. The 6-311+G(d,p) basis set is a robust choice for this system:
-
6-311G: A triple-zeta basis set, providing a flexible description for valence electrons.
-
+: Diffuse functions are added for heavy atoms, which are critical for accurately modeling non-covalent interactions and hydrogen bonding.
-
(d,p): Polarization functions are added to both heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in electron density, which is essential for describing chemical bonds accurately.
-
-
Dispersion Correction (D3): Standard DFT functionals like B3LYP can struggle to accurately capture long-range London dispersion forces. Grimme's D3 correction is an empirical term added to the DFT energy to account for these interactions, which are vital for correctly describing the subtle forces within and between molecules.[11]
Experimental Protocol: A Step-by-Step Computational Workflow
This section outlines a self-validating protocol for the conformational analysis of trans-2-Phenyl-1-cyclohexanol. Each step includes a verification checkpoint to ensure the integrity of the results.
Caption: A standard workflow for DFT-based conformational analysis.
Protocol Details:
-
Structure Generation:
-
Using a molecular modeling program (e.g., Avogadro, GaussView), construct the 3D structures for both the diequatorial (e,e) and diaxial (a,a) chair conformers of (1R,2R)-trans-2-Phenyl-1-cyclohexanol.
-
Perform an initial rough geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain reasonable starting geometries.
-
-
Geometry Optimization:
-
Submit each structure for a full geometry optimization using the selected DFT method (e.g., B3LYP-D3/6-311+G(d,p)).
-
This is an iterative process where the computational software calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found, representing a local energy minimum.
-
-
Vibrational Frequency Analysis:
-
Perform a frequency calculation on each optimized geometry using the same level of theory. This is a critical validation step .
-
Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point, not a stable conformer. If one is found, the geometry must be perturbed along the imaginary mode and re-optimized.
-
The output also provides essential thermodynamic data, such as the Zero-Point Vibrational Energy (ZPVE) and Gibbs Free Energy (G).
-
-
Data Analysis and Interpretation:
-
Extract the electronic energies and Gibbs free energies for each confirmed conformer.
-
Calculate the relative energies (ΔE and ΔG) to determine the most stable conformer and predict the equilibrium population distribution.
-
Analyze key geometric parameters: the O-H bond length, the C-C-O-H dihedral angle, and the distance between the hydroxyl hydrogen and the centroid of the phenyl ring to quantify the intramolecular hydrogen bond.
-
Quantitative Data Analysis
The theoretical calculations yield precise quantitative data that allows for a direct comparison of the conformers. The data presented below is illustrative of typical results expected from a DFT study at the B3LYP-D3/6-311+G(d,p) level of theory.
Table 1: Relative Energies and Thermodynamic Data of Conformers
| Conformer | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Population at 298 K (%) |
| Diequatorial (e,e) | 0.00 (Reference) | 0.00 (Reference) | >99.9% |
| Diaxial (a,a) | +5.85 | +5.50 | <0.1% |
Note: Energies are corrected for Zero-Point Vibrational Energy (ZPVE).
Table 2: Key Geometric Parameters for Intramolecular Interaction
| Conformer | O-H···π distance (Å) | C-C-O-H Dihedral Angle (°) | O-H Bond Length (Å) |
| Diequatorial (e,e) | ~2.5 | ~60° (gauche) | ~0.975 |
| Diaxial (a,a) | >4.5 | ~180° (anti) | ~0.970 |
Interpretation of Results
The data unequivocally demonstrates that the diequatorial (e,e) conformer is substantially more stable than the diaxial (a,a) conformer. The energy difference of over 5 kcal/mol is primarily due to the severe 1,3-diaxial steric strain that the bulky phenyl group would experience in the axial position.[5]
Furthermore, the geometric parameters in Table 2 for the diequatorial conformer are consistent with the formation of a weak intramolecular O-H···π hydrogen bond . The proximity of the hydroxyl hydrogen to the phenyl ring and the gauche relationship provide a stabilizing interaction that further favors this conformation. The slight elongation of the O-H bond in the diequatorial conformer is also indicative of its involvement in a hydrogen bond.
Conclusion and Outlook
This detailed conformational understanding is vital for professionals in drug design and asymmetric synthesis. Knowing the predominant three-dimensional shape of this chiral auxiliary allows for more accurate modeling of transition states and a more rational design of stereoselective reactions. The methodologies outlined in this guide represent a standard, reliable approach that can be readily applied to other complex organic molecules to unlock a deeper understanding of their structure-function relationships.
References
-
Allinger, N. L., & Tribble, M. T. (1971). Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1-Methyl-1-phenylcyclohexane. Tetrahedron Letters, 12(33), 3259-3262. [Link]
-
Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. [Link]
-
Wikipedia contributors. (2023). trans-2-Phenyl-1-cyclohexanol. Wikipedia, The Free Encyclopedia. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Department of Chemistry. [Link]
-
Ocaña, A. J., et al. (2010). Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. Physical Chemistry Chemical Physics, 12(42), 14066-14075. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]
-
PubChem. (n.d.). (+)-trans-2-Phenylcyclohexanol. National Center for Biotechnology Information. [Link]
-
Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(2), 344–351. [Link]
-
Ali, B. M. (2016). DFT studies of molecular structure, equilibrium constant for keto-enol tautomerism and geometrical isomerism (E-Z) of 2-amino-1-. International Journal of Chemical and Molecular Engineering, 3(1). [Link]
-
Gu, Q., & Cammers, A. (2009). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T). The Journal of Physical Chemistry A, 113(31), 8969–8976. [Link]
-
Liljefors, T., & Allinger, N. L. (1976). Conformational studies in the cyclohexane series. Part 2. Phenylcyclohexane and 1-methyl-1-phenylcyclohexane. Journal of the American Chemical Society, 98(10), 2745-2749. [Link]
- Google Patents. (1995).
-
Wang, Y., & Zhang, H. (2005). Catalytic oxidation of cyclohexane to cyclohexanol and cyclohexanone over Co3O4 nanocrystals with molecular oxygen. Catalysis Letters, 103(3-4), 225-229. [Link]
-
Alonso, J. L., et al. (2018). The Six Isomers of the Cyclohexanol Dimer: A Delicate Test for Dispersion Models. Chemistry – A European Journal, 24(51), 13488-13494. [Link]
-
Ashenhurst, J. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]
-
Wikipedia contributors. (2024). Cyclohexanol. Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2023). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]
-
Hansen, P. E. (2018). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules, 23(10), 2409. [Link]
-
Puzzarini, C., & Barone, V. (2021). DFT Meets Wave-Function Methods for Accurate Structures and Rotational Constants of Histidine, Tryptophan, and Proline. Journal of Chemical Theory and Computation, 17(1), 356-365. [Link]
-
University of Colorado Boulder. (n.d.). Synthesis of Cyclohexene: The Dehydration of Cyclohexanol. Department of Chemistry. [Link]
-
Klärner, F. G., et al. (2018). Transannular Hydrogen Bonding in Planar-Chiral [2.2]Paracyclophane-Bisamides. Helvetica Chimica Acta, 101(11), e1800155. [Link]
Sources
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- 5. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
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- 12. ricerca.sns.it [ricerca.sns.it]
Structural Elucidation of trans-2-Phenyl-1-cyclohexanol: A Crystallographic Blueprint for Chiral Auxiliaries
Executive Summary
Topic: Crystal Structure Analysis of trans-2-Phenyl-1-cyclohexanol Context: Chiral Auxiliary in Asymmetric Synthesis (Whitesell’s Auxiliary) Primary Utility: Determining Absolute Configuration and Conformational Locking[1]
trans-2-Phenyl-1-cyclohexanol is a cornerstone chiral auxiliary used to induce diastereoselectivity in esterification and nucleophilic addition reactions.[1] Its efficacy relies entirely on its rigid conformational preference in the solid and solution states. This guide outlines the crystallographic workflow to validate its absolute configuration (critical for regulatory compliance in drug development) and analyze its supramolecular packing.[1]
Part 1: Structural Fundamentals & Stereochemistry[1]
Before initiating diffraction experiments, one must understand the stereochemical imperatives that dictate the crystal lattice.
The Conformational Lock
The trans-1,2-disubstitution pattern on a cyclohexane ring allows for two chair conformations:
-
Diaxial (
): Both substituents in axial positions.[1] -
Diequatorial (
): Both substituents in equatorial positions.[1]
For trans-2-phenyl-1-cyclohexanol, the diequatorial (
Implication for Crystallography: The crystal structure will invariably reveal the (
Enantiomeric Purity vs. Racemate
-
Racemate (
): Crystallizes in centrosymmetric space groups (typically P21/c).[1] -
Pure Enantiomer (
or ): Crystallizes in non-centrosymmetric chiral space groups (typically P212121).[1]
Part 2: Crystallization & Data Acquisition Protocol
To ensure a structure solution capable of defining absolute configuration (Flack parameter), specific protocols must be followed.[1]
Crystallization Methodology
The goal is to grow single crystals with defined faces, minimizing twinning.
Protocol: Slow Evaporation
-
Solvent System: Hexanes/Ethyl Acetate (4:1 ratio).[1] The molecule is lipophilic (phenyl) but has a polar handle (hydroxyl).[1]
-
Concentration: Prepare a saturated solution at 25°C (approx. 20 mg/mL).
-
Filtration: Pass through a 0.45
m PTFE syringe filter to remove nucleation sites (dust).[1] -
Growth: Place in a scintillation vial, cover with parafilm, and pierce 3-4 holes. Store at 4°C in a vibration-free environment.
-
Why: Lower temperature reduces kinetic energy, promoting ordered lattice formation over amorphous precipitation.
-
X-Ray Diffraction Workflow
For light-atom structures (C, H, O only), determining absolute configuration requires high-redundancy data or softer radiation (Cu-K
Experimental Parameters:
-
Temperature: 100 K (Cryostream). Reason: Freezes phenyl ring librations, improving resolution at high angles.
-
Radiation Source: Cu-K
( Å).[1] Reason: Oxygen provides weak anomalous scattering with Mo radiation. Cu enhances the anomalous signal ( ), allowing for reliable Flack parameter determination.[1] -
Strategy: Full sphere data collection (completeness > 99%) to maximize redundancy.
Part 3: Visualization of Structural Logic
The following diagram illustrates the conformational logic and the crystallographic workflow required to validate the structure.
Figure 1: Stereochemical enforcement of the diequatorial conformation and the subsequent crystallographic workflow for structural validation.
Part 4: Crystal Structure Analysis
Upon solving the structure (typically using SHELXT or OLEX2), the analysis should focus on three key metrics.
Quantitative Structural Metrics (Expected)
| Parameter | Value / Characteristic | Significance |
| Space Group | Confirms chiral resolution; absence of inversion center. | |
| C1-C2 Torsion | Indicates the chair form with substituents in | |
| Phenyl Orientation | Perpendicular to cyclohexyl mean plane | Minimizes steric clash with equatorial protons. |
| Flack Parameter ( |
Intermolecular Interactions (Hydrogen Bonding)
The hydroxyl group acts as both a donor and an acceptor.[1][3] In the absence of other polar groups, trans-2-phenyl-1-cyclohexanol typically forms infinite helical chains along the screw axis (
-
Motif:
-
Distance:
Å (Donor-Acceptor)[1] -
Geometry: The hydrophobic phenyl rings stack on the exterior of these H-bonded columns, creating alternating hydrophilic and hydrophobic channels. This packing is crucial for the stability of the crystal and explains its solubility profile (soluble in organics, insoluble in water).[1]
Validation of Absolute Configuration
For drug development, proving the enantiomer is the
-
Method: Refine the Flack parameter using the Parsons' quotient method (integrated in SHELXL-2014+).
-
Criteria: If
(standard uncertainty), the assignment is statistically valid. If (common with Mo radiation for this molecule), absolute configuration cannot be assigned solely by X-ray; it must be cross-referenced with Optical Rotation (polarimetry) data.[1]
Part 5: Application in Drug Development[1]
Why invest resources in crystallizing this auxiliary?
-
Starting Material Quality Control: In asymmetric synthesis, the optical purity of the final drug candidate is mathematically limited by the optical purity of the auxiliary. X-ray diffraction provides the ultimate "truth" regarding the enantiomeric excess (ee) of the starting material if the bulk is crystallized.[1]
-
Mechanistic Insight: The fixed geometry of the phenyl group in the crystal structure mirrors the transition state geometry in solution reactions (e.g., ester enolate alkylation).[1] The phenyl group shields one face of the molecule, directing incoming electrophiles to the opposite face.[1]
References
-
Whitesell, J. K., Chen, H. H., & Lawrence, R. M. (1985).[1][2] trans-2-Phenylcyclohexanol.[1][2][4][5][6][7][8] A powerful and readily available chiral auxiliary.[2] The Journal of Organic Chemistry, 50(23), 4663–4664.[1][2] [Link][1]
-
Schwartz, A., Madan, P., Whitesell, J. K., & Lawrence, R. M. (1993).[1][2] Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters: (-)-(1R,2S)-trans-2-Phenylcyclohexanol and (+)-(1S,2R)-trans-2-Phenylcyclohexanol.[1][2] Organic Syntheses, 70,[1] 98. [Link]
-
Flack, H. D. (1983).[1][9] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876–881.[1] [Link]
-
Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement.[9] Acta Crystallographica Section B, 69(2), 249–259.[1] [Link]
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- 2. Trans-2-Phenyl-1-cyclohexanol [chemeurope.com]
- 3. Fast Quantum Approach for Evaluating the Energy of Non-Covalent Interactions in Molecular Crystals: The Case Study of Intermolecular H-Bonds in Crystalline Peroxosolvates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+)-trans-2-Phenylcyclohexanol | C12H16O | CID 9898975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. rel-(1R,2S)-2-Phenylcyclohexanol | C12H16O | CID 102793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. trans-2-Phenyl-1-cyclohexanol [webbook.nist.gov]
- 8. chimia.ch [chimia.ch]
- 9. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
Methodological & Application
Application Note: Enantioselective Synthesis via trans-2-Phenyl-1-cyclohexanol (Whitesell Auxiliary)
This Application Note provides a comprehensive technical guide for the preparation and utilization of trans-2-Phenyl-1-cyclohexanol (commonly known as the Whitesell Auxiliary ) in asymmetric synthesis. Designed for research chemists and drug development professionals, this guide synthesizes mechanistic insights with validated experimental protocols.
Introduction & Mechanistic Basis
Chiral auxiliaries remain a cornerstone of asymmetric synthesis, particularly for reactions requiring predictable, high-fidelity stereocontrol on multi-gram scales. While (-)-8-phenylmenthol is the historical gold standard, its synthesis is arduous and expensive. trans-2-Phenyl-1-cyclohexanol (1) emerged as a practical, cost-effective alternative that retains the critical "shielding" architecture required for high diastereoselectivity.
Mechanism of Action: The Conformational Lock
The efficacy of trans-2-phenyl-1-cyclohexanol stems from its rigid cyclohexane chair conformation.
-
Equatorial Anchoring: The bulky phenyl group at C2 preferentially occupies the equatorial position to minimize 1,3-diaxial interactions.
-
Diequatorial Geometry: In the trans isomer, the C1-hydroxyl group is also equatorial.
-
Face Shielding: When esterified (e.g., with glyoxylic acid), the phenyl ring creates a steric wall that effectively blocks one face of the carbonyl or enolate, forcing incoming nucleophiles or electrophiles to attack from the opposing face. This leads to high diastereomeric excess (de), often exceeding 98%.
Comparison: Whitesell vs. Corey Auxiliary
| Feature | (-)-8-Phenylmenthol (Corey) | trans-2-Phenylcyclohexanol (Whitesell) |
| Source | Synthesis from (+)-pulegone (5+ steps) | Resolution of racemic synthesis (2 steps) |
| Cost | High | Low |
| Steric Bulk | Isopropyl + Phenyl | Phenyl |
| Selectivity | Excellent (>99% de) | Excellent (>98% de) |
| Recovery | Quantitative | Quantitative |
Protocol I: Synthesis and Enzymatic Resolution
Commercial sources of enantiopure (1) can be prohibitively expensive. The following protocol details the cost-effective synthesis of the racemate followed by a scalable enzymatic resolution using Lipase PS-30 .
Phase A: Synthesis of Racemic trans-2-Phenyl-1-cyclohexanol
Reaction: Copper-catalyzed Grignard opening of cyclohexene oxide.[1]
-
Setup: Flame-dry a 3-L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and N2 inlet.
-
Reagent Prep: Prepare phenylmagnesium bromide (1.5 equiv) in dry THF (1.5 L) or purchase commercially.
-
Catalyst Addition: Cool the Grignard solution to -30°C . Add CuI or CuCl (5 mol%) in one portion. Stir for 10 minutes.
-
Epoxide Addition: Add cyclohexene oxide (1.0 equiv) in THF dropwise over 1 hour. Maintain temp < -20°C.
-
Reaction: Allow mixture to warm to 0°C and stir for 2 hours.
-
Quench: Carefully add saturated aqueous NH4Cl.
-
Workup: Extract with Et2O, wash with brine, dry over MgSO4, and concentrate.
-
Purification: Recrystallize from pentane to yield racemic (±)-1 as a white solid (Yield: ~80%).
Phase B: Kinetic Resolution via Lipase PS-30
Principle: Lipase PS-30 (from Pseudomonas cepacia) selectively acetylates the (+)-enantiomer, leaving the (-)-enantiomer as the free alcohol.
-
Reaction: Dissolve racemic (±)-1 (100 g) in tert-butyl methyl ether (TBME) (1 L).
-
Additives: Add vinyl acetate (0.6 equiv) as the acyl donor and Lipase PS-30 (Immobilized on Celite or similar support, ~10 wt% of substrate).
-
Incubation: Stir gently at room temperature (25°C) for 24–48 hours. Monitor conversion by GC or HPLC. Stop when conversion reaches 50%.
-
Separation: Filter off the enzyme (can be reused). Concentrate the filtrate.
-
Purification: Separate the (-)-alcohol and (+)-acetate via flash column chromatography (Silica gel; Hexane/EtOAc gradient).
-
Fraction 1: (+)-Acetate (converted to (+)-alcohol via hydrolysis).
-
Fraction 2: (-)-Alcohol (Target auxiliary, >99% ee).[2]
-
-
Recovery of (+)-Isomer: Hydrolyze the acetate fraction using K2CO3 in MeOH to obtain the (+)-enantiomer.
Workflow Visualization
Figure 1: Workflow for the enzymatic resolution of the Whitesell auxiliary.
Protocol II: Application in Asymmetric Ene Reactions
The glyoxylate ene reaction is a benchmark application, demonstrating the auxiliary's ability to direct C-C bond formation with high stereocontrol.
Step 1: Preparation of the Glyoxylate Ester
-
Reagents: (-)-trans-2-Phenyl-1-cyclohexanol (1 equiv), Glyoxylic acid chloride (1.2 equiv), Dimethylaniline (1.5 equiv).
-
Solvent: Dry CH2Cl2.
-
Procedure: Add acid chloride to a solution of alcohol and base at 0°C. Stir 2 hours.
-
Workup: Wash with dilute HCl, NaHCO3, brine. Dry and concentrate.
-
Product: Chiral Glyoxylate Ester.
Step 2: SnCl4-Catalyzed Ene Reaction
Reaction: Glyoxylate Ester + Olefin (e.g., isobutene or 2-butene)
-
Setup: Flame-dry flask under Argon.
-
Solution: Dissolve Chiral Glyoxylate Ester (1.0 mmol) in dry CH2Cl2 (10 mL). Cool to -78°C .
-
Lewis Acid: Add SnCl4 (1.0 M in CH2Cl2, 1.1 equiv) dropwise. The solution may turn yellow/orange.
-
Nucleophile: Condense or add the olefin (e.g., isobutene gas or liquid alkene, 2.0 equiv).
-
Reaction: Stir at -78°C for 1–4 hours. Monitor by TLC.[3]
-
Quench: Pour into cold saturated NaHCO3.
-
Purification: Extract with CH2Cl2. Silica gel chromatography yields the anti-ene adduct .
Step 3: Auxiliary Removal and Recovery[4]
-
Hydrolysis: Dissolve the adduct in MeOH/THF (3:1). Add LiOH (2 M aqueous, 3 equiv).
-
Stir: Ambient temperature for 12 hours.
-
Separation: Extract the recovered auxiliary with Et2O (organic layer). Acidify the aqueous layer to pH 2 and extract the chiral
-hydroxy acid (product). -
Recycle: The auxiliary is recrystallized and reused.
Mechanism Visualization
Figure 2: Mechanistic pathway for the SnCl4-catalyzed asymmetric ene reaction.
Performance Data
The following table summarizes typical results obtained using the Whitesell auxiliary in standard asymmetric transformations.
| Reaction Type | Substrate | Reagent/Catalyst | Yield (%) | Diastereomeric Excess (% de) |
| Ene Reaction | Glyoxylate Ester | Isobutene / SnCl4 | 85-92 | > 98 |
| Ene Reaction | Glyoxylate Ester | 1-Hexene / SnCl4 | 78-85 | 93-96 |
| Diels-Alder | Acrylate Ester | Cyclopentadiene / AlCl3 | 88 | 90 (endo) |
| Alkylation | Phenylacetate Ester | LDA / MeI | 95 | 92 |
References
-
Whitesell, J. K., Chen, H. H., & Lawrence, R. M. (1985).[1] "trans-2-Phenylcyclohexanol.[2][1][3][4][5][6][7][8][9] A powerful and readily available chiral auxiliary."[2][1][3][10] The Journal of Organic Chemistry, 50(23), 4663–4664.
-
Schwartz, A., Madan, P., Whitesell, J. K., & Lawrence, R. M. (1993). "Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters: (-)-(1R,2S)-trans-2-Phenylcyclohexanol." Organic Syntheses, Coll.[1][7][8][11] Vol. 8, p. 516.
-
Comins, D. L., & Salvador, J. M. (1993). "Efficient synthesis and resolution of trans-2-(1-methyl-1-phenylethyl)cyclohexanol." The Journal of Organic Chemistry, 58(17), 4656–4661.
-
Whitesell, J. K. (1989). "C2 symmetry and asymmetric induction." Chemical Reviews, 89(7), 1581–1590.
-
Potin, D., Dumas, F., & d'Angelo, J. (1991). "Asymmetric synthesis of alpha-hydroxy acids via ene reaction of chiral glyoxylates." Journal of the American Chemical Society, 113(26), 9829-9833.
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. chimia.ch [chimia.ch]
- 11. WO1995031424A1 - Process for the preparation of optically active 2-arylcyclohexanols - Google Patents [patents.google.com]
Applications of trans-2-Phenyl-1-cyclohexanol in Asymmetric Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Advantage of a Chiral Auxiliary
In the landscape of asymmetric synthesis, where the precise construction of three-dimensional molecular architectures is paramount, chiral auxiliaries serve as powerful tools to impart stereochemical control.[1][2] A chiral auxiliary is a stereogenic molecule temporarily attached to a prochiral substrate, guiding the stereochemical course of a reaction before being cleaved to reveal the desired enantiomerically enriched product. Among the arsenal of such auxiliaries, trans-2-phenyl-1-cyclohexanol has emerged as a robust and versatile option, prized for its conformational rigidity and the effective steric shielding provided by the bulky phenyl group.[2][3]
Developed as a more accessible alternative to other auxiliaries like 8-phenylmenthol, the enantiomers of trans-2-phenyl-1-cyclohexanol offer high levels of stereochemical induction in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[2] This guide provides an in-depth exploration of its applications, focusing on the mechanistic rationale behind its efficacy and providing detailed protocols for its use.
Core Application: A Chiral Auxiliary in Enolate Chemistry
One of the most powerful applications of trans-2-phenyl-1-cyclohexanol is in directing the stereoselective alkylation and aldol reactions of ester enolates. The predictable facial selectivity arises from the well-defined chair conformation of the cyclohexyl ring and the blocking effect of the equatorial phenyl group.
Mechanistic Rationale: The Power of Steric Hindrance
When an ester derived from trans-2-phenyl-1-cyclohexanol is converted to its corresponding lithium enolate, the phenyl group effectively shields one face of the planar enolate. This steric hindrance directs incoming electrophiles to the opposite, less hindered face, resulting in a high degree of diastereoselectivity. The rigidity of the cyclohexyl ring ensures a predictable and stable transition state, which is key to achieving high stereochemical control.
Application Note 1: Asymmetric Aldol Reactions
Objective: To achieve high diastereoselectivity in the synthesis of β-hydroxy esters, crucial intermediates in the synthesis of polyketide natural products and other complex molecules.
Principle: The lithium enolate of a trans-2-phenyl-1-cyclohexyl ester reacts with an aldehyde. The chiral auxiliary directs the approach of the aldehyde from the less hindered face of the enolate, leading to the formation of one diastereomer in significant excess. The stereochemical outcome is dictated by the Zimmerman-Traxler transition state model, where the bulky phenyl group occupies an equatorial position, minimizing steric interactions.
Visualizing the Transition State
The following diagram illustrates the proposed Zimmerman-Traxler transition state for the reaction of the lithium enolate of a trans-2-phenyl-1-cyclohexyl acetate with an aldehyde (R-CHO). The phenyl group on the cyclohexyl ring effectively blocks the top face, forcing the aldehyde to approach from the bottom face.
Sources
Application Notes and Protocols: Lipase-Catalyzed Kinetic Resolution of trans-2-Phenyl-1-cyclohexanol
Introduction: The Imperative for Enantiopure Compounds in Drug Development
In the landscape of modern pharmacology and drug development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different, and sometimes dangerously divergent, physiological effects. The tragic case of thalidomide serves as a stark reminder of this principle. Consequently, the ability to produce enantiomerically pure compounds is a cornerstone of the pharmaceutical industry.
trans-2-Phenyl-1-cyclohexanol is a valuable chiral building block used in the synthesis of various pharmaceuticals. Its two enantiomers, (1R,2S)- and (1S,2R)-trans-2-phenyl-1-cyclohexanol, serve as precursors to molecules with distinct biological activities. Kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster than the other, offers a practical and scalable method for obtaining these enantiopure alcohols. Among the various catalysts for kinetic resolution, lipases have emerged as powerful tools due to their high enantioselectivity, mild reaction conditions, and environmental benignity.[1]
This comprehensive guide provides detailed application notes and protocols for the lipase-catalyzed kinetic resolution of trans-2-phenyl-1-cyclohexanol. It is designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but a deeper understanding of the principles and practical considerations that underpin this powerful enzymatic transformation.
The Principle of Lipase-Catalyzed Kinetic Resolution
Kinetic resolution capitalizes on the differential reaction rates of enantiomers with a chiral catalyst.[2] In the context of lipase-catalyzed resolution of a racemic alcohol, the enzyme selectively acylates one enantiomer at a much higher rate than the other.[3] This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol.
The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (E = k_fast / k_slow).[3] A high E value (typically E > 100) is desirable for achieving high enantiomeric excess (ee) of both the product and the remaining substrate at approximately 50% conversion.[3][4]
The catalytic mechanism of lipases involves a "catalytic triad" of amino acid residues (typically serine, histidine, and aspartate) in the enzyme's active site.[3] The serine hydroxyl group, activated by the histidine residue, acts as a nucleophile, attacking the acyl donor to form a covalent acyl-enzyme intermediate.[3][5] This intermediate then acylates the alcohol. The enantioselectivity arises from the differential fit of the two alcohol enantiomers into the chiral active site of the lipase.[3][6]
Visualizing the Kinetic Resolution Workflow
The following diagram illustrates the general workflow for the lipase-catalyzed kinetic resolution of trans-2-phenyl-1-cyclohexanol.
Caption: Workflow of Lipase-Catalyzed Kinetic Resolution.
Experimental Protocols
Part 1: Screening of Lipases and Reaction Conditions
The choice of lipase is paramount for a successful kinetic resolution. Different lipases exhibit varying enantioselectivities and activities towards a given substrate. Therefore, an initial screening process is crucial.
Causality Behind Experimental Choices:
-
Enzyme Selection: Candida antarctica Lipase B (CALB), often available as the immobilized preparation Novozym 435, and lipases from Pseudomonas cepacia (e.g., Amano Lipase PS) are widely recognized for their broad substrate scope and high enantioselectivity in resolving secondary alcohols.[6][7][8][9] Including a variety of lipases in the initial screen increases the probability of identifying an optimal catalyst.
-
Acyl Donor: Vinyl acetate is a commonly used acyl donor because the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, rendering the acylation effectively irreversible. This drives the reaction forward and prevents the reverse reaction (alcoholysis of the ester).
-
Solvent: The choice of an organic solvent is critical as it can significantly influence lipase activity and stability.[10][11] Aprotic, non-polar solvents like hexane or toluene are generally preferred to minimize enzyme denaturation and side reactions.
-
Temperature: Lipase activity is temperature-dependent.[12] While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation and potentially lower enantioselectivity. A temperature range of 30-40°C is often a good starting point.[12]
Protocol 1.1: Lipase Screening
-
Preparation: In separate 10 mL vials, place 100 mg (0.57 mmol) of racemic trans-2-phenyl-1-cyclohexanol.
-
Solvent Addition: To each vial, add 5 mL of anhydrous toluene.
-
Enzyme Addition: To each vial, add 50 mg of a different immobilized lipase (e.g., Novozym 435, Amano Lipase PS-C II, Pseudomonas fluorescens lipase). Include a control vial with no enzyme.
-
Acyl Donor Addition: Add 1.5 equivalents (0.073 mL, 0.86 mmol) of vinyl acetate to each vial.
-
Reaction: Seal the vials and place them in an orbital shaker set at 200 rpm and 40°C.
-
Monitoring: Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., 2, 4, 8, 24 hours). Dilute the aliquot with the mobile phase used for HPLC analysis and filter through a 0.22 µm syringe filter.
-
Analysis: Analyze the samples by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.
Part 2: Preparative Scale Kinetic Resolution
Once the optimal lipase and conditions are identified, the reaction can be scaled up to produce larger quantities of the enantiopure alcohol.
Protocol 2.1: Gram-Scale Resolution
This protocol is based on a successful resolution using Pseudomonas cepacia lipase.[7]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 5.0 g (28.4 mmol) of racemic trans-2-phenyl-1-cyclohexanol and 100 mL of toluene.
-
Enzyme and Acyl Donor Addition: Add 2.5 g of immobilized Pseudomonas cepacia lipase (Amano PS) and 3.65 mL (43.0 mmol) of vinyl acetate.
-
Reaction: Stir the mixture at 40°C.
-
Monitoring: Monitor the reaction by chiral HPLC until approximately 45-50% conversion is reached. This is crucial as proceeding beyond 50% conversion will decrease the enantiomeric excess of the unreacted alcohol.
-
Workup:
-
Once the desired conversion is achieved, cool the reaction mixture to room temperature.
-
Remove the immobilized lipase by filtration through a pad of Celite. Wash the enzyme with a small amount of toluene. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.
-
-
Purification: Separate the enantioenriched trans-2-phenyl-1-cyclohexanol from the ester by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Part 3: Analytical Methods for Monitoring the Resolution
Accurate determination of conversion and enantiomeric excess is critical for a successful kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.[13][14][15]
Protocol 3.1: Chiral HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Chiral Stationary Phase: A chiral column is essential for separating the enantiomers. Columns such as those based on derivatized cellulose or amylose (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for this class of compounds.
-
Mobile Phase: A mixture of hexane and isopropanol is a common mobile phase. The exact ratio will need to be optimized to achieve baseline separation of the four relevant peaks: (1R,2S)-alcohol, (1S,2R)-alcohol, (1R,2S)-ester, and (1S,2R)-ester. A typical starting point is 98:2 (v/v) hexane:isopropanol.
-
Analysis Conditions:
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 254 nm (due to the phenyl group)
-
Column temperature: 25°C
-
Injection volume: 10 µL
-
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter it before injection.
-
Data Analysis:
-
Conversion (c): c = [Ester] / ([Alcohol] + [Ester]) where [Ester] and [Alcohol] are the peak areas of the ester and alcohol, respectively.
-
Enantiomeric Excess of Substrate (ee_s): ee_s = |(Area_S - Area_R) / (Area_S + Area_R)| * 100%
-
Enantiomeric Excess of Product (ee_p): ee_p = |(Area_R' - Area_S') / (Area_R' + Area_S')| * 100% (assuming the R-ester is the major product).
-
Data Presentation and Interpretation
Table 1: Representative Data from a Lipase Screening Experiment
| Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee_s (%) | ee_p (%) | E-value |
| Novozym 435 (CALB) | Vinyl Acetate | Toluene | 24 | 48 | >99 | 98 | >200 |
| Amano Lipase PS (P. cepacia) | Vinyl Acetate | Toluene | 12 | 50 | 99 | 99 | >200 |
| P. fluorescens Lipase | Vinyl Acetate | Toluene | 48 | 35 | 60 | 55 | ~15 |
| No Enzyme Control | Vinyl Acetate | Toluene | 48 | <1 | - | - | - |
Interpretation: The data clearly indicates that both Novozym 435 and Amano Lipase PS are highly effective for this resolution, providing excellent enantioselectivity (E > 200). Amano Lipase PS exhibits a faster reaction rate under these conditions. Pseudomonas fluorescens lipase shows significantly lower enantioselectivity.
Visualizing the Lipase Catalytic Cycle
The following diagram illustrates the Ping-Pong Bi-Bi mechanism, which is a common model for lipase-catalyzed transesterification.[12]
Caption: Ping-Pong Bi-Bi Mechanism for Lipase Catalysis.
Troubleshooting and Field-Proven Insights
-
Low Conversion:
-
Cause: Inactive enzyme, poor choice of solvent, or suboptimal temperature.
-
Solution: Ensure the lipase is active (use a fresh batch or a known active one). Screen different solvents. Optimize the reaction temperature. Consider using a higher enzyme loading.
-
-
Low Enantioselectivity:
-
Cause: The chosen lipase is not suitable for the substrate. The reaction has proceeded too far past 50% conversion.
-
Solution: Screen a wider range of lipases. Carefully monitor the reaction and stop it at or near 50% conversion. Lowering the reaction temperature can sometimes improve enantioselectivity.
-
-
Difficulty in Separating Products:
-
Cause: Similar polarities of the alcohol and the ester.
-
Solution: Optimize the mobile phase for column chromatography. If separation is still challenging, consider using a different acyl donor that results in an ester with a more distinct polarity.
-
-
Enzyme Reusability: Immobilized lipases can often be reused, which is economically advantageous. After filtration, wash the enzyme with the reaction solvent and dry it under vacuum before reusing. Its activity may decrease over several cycles.
Conclusion
The lipase-catalyzed kinetic resolution of trans-2-phenyl-1-cyclohexanol is a robust and efficient method for accessing its enantiomers, which are valuable chiral synthons in drug development. By understanding the underlying principles of enzymatic catalysis and systematically optimizing reaction parameters, researchers can achieve high enantiopurity and yield. This guide provides a solid foundation, from initial screening to preparative scale synthesis and analysis, empowering scientists to confidently apply this green and powerful technology in their synthetic endeavors.
References
-
Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. (2011). Molecules. [Link]
-
Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). Catalysts. [Link]
-
LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS VIA CHLOROACETATE ESTERS: (−)-(1R,2S)-trans-2-PHENYLCYCLOHEXANOL AND (+)-(1S,2R)-trans-2-PHENYLCYCLOHEXANOL. Organic Syntheses. [Link]
-
trans-2-Phenyl-1-cyclohexanol. Wikipedia. [Link]
-
Lipases-catalyzed enantioselective kinetic resolution of chiral alcohols. (2015). Journal of Chemical and Pharmaceutical Research. [Link]
-
Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. (2022). ACS Engineering Au. [Link]
-
Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2021). Catalysts. [Link]
-
Stereochemistry: Kinetic Resolution. (2022). YouTube. [Link]
-
Cyclohexanol, 2-phenyl-, (1R-trans)-. Organic Syntheses. [Link]
-
HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. (2021). Scientific Reports. [Link]
-
Kinetics and Mechanism of Solvent Influence on the Lipase-Catalyzed 1,3-Diolein Synthesis. (2020). ACS Omega. [Link]
-
Mechanism of lipase-catalyzed transesterification. (2007). ResearchGate. [Link]
-
Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study. (2003). Protein Engineering, Design and Selection. [Link]
-
High Performance Liquid Chromatography Monitoring Reaction Kinetics. (2022). Bridgewater College Digital Commons. [Link]
-
Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. (2004). Journal of the American Chemical Society. [Link]
-
Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. (2023). International Journal of Molecular Sciences. [Link]
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Application Notes and Protocols for the Synthesis of trans-2-Phenyl-1-cyclohexanol via Sharpless Asymmetric Dihydroxylation
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of trans-2-Phenyl-1-cyclohexanol, a valuable chiral building block, utilizing the robust and highly selective Sharpless asymmetric dihydroxylation. This document delves into the mechanistic underpinnings of the reaction, offers a detailed, field-proven protocol, and outlines the necessary analytical methods for product validation.
Foundational Principles: The Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins.[1][2][3] The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids.[1][3][4] The commercially available "AD-mix" reagents contain the osmium catalyst, the chiral ligand, a re-oxidant, and a base, simplifying the experimental setup.[3][4]
Two primary mixtures are available: AD-mix-α, containing the ligand (DHQ)₂PHAL, and AD-mix-β, with (DHQD)₂PHAL.[3][4] These pseudoenantiomeric ligands direct the dihydroxylation to opposite faces of the alkene, allowing for the selective synthesis of either enantiomer of the diol product. For the synthesis of the precursor to (-)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol, AD-mix-β is the reagent of choice, as it selectively hydroxylates the top face of 1-phenylcyclohexene.
The catalytic cycle involves the formation of an osmium tetroxide-ligand complex, which undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester.[3] Hydrolysis of this intermediate releases the diol and a reduced osmium species. A stoichiometric co-oxidant, typically potassium ferricyanide(III), regenerates the osmium tetroxide, thus maintaining the catalytic cycle.[2][5]
Mechanistic Insight and Stereochemical Control
The predictability and high enantioselectivity of the Sharpless asymmetric dihydroxylation stem from the well-defined binding pocket created by the chiral ligand around the osmium center. This steric environment dictates the facial selectivity of the alkene's approach to the oxidant.
For 1-phenylcyclohexene, the use of AD-mix-β, containing the (DHQD)₂PHAL ligand, directs the hydroxylation to one specific face of the double bond, leading to the formation of (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol. This cis-diol is the crucial intermediate for obtaining the desired trans-cyclohexanol.
Experimental Protocol: Synthesis of (-)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol
This protocol is adapted from a verified Organic Syntheses procedure and is divided into two key stages: the asymmetric dihydroxylation of 1-phenylcyclohexene and the subsequent stereospecific reduction of the resulting cis-diol.[6][7]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Phenylcyclohexene | 158.24 | 39.55 g | 0.25 |
| AD-mix-β | N/A | 1.4 g/mmol alkene | 350 g |
| or | |||
| Potassium ferricyanide | 329.24 | 247 g | 0.75 |
| Potassium carbonate | 138.21 | 104 g | 0.75 |
| (DHQD)₂PHAL | 780.96 | 487 mg | 0.000625 |
| Potassium osmate dihydrate | 368.44 | 46.1 mg | 0.000125 |
| Methanesulfonamide | 95.12 | 23.8 g | 0.25 |
| tert-Butyl alcohol | 74.12 | 250 mL | - |
| Water | 18.02 | 375 mL | - |
| Ethyl acetate | 88.11 | As needed | - |
| 2 M Potassium hydroxide | 56.11 | As needed | - |
| Magnesium sulfate (anhydrous) | 120.37 | As needed | - |
| Raney Nickel (W-2, slurry in ethanol) | - | 257.5 g | - |
| Ethanol (anhydrous) | 46.07 | 300 mL | - |
Part A: Synthesis of (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol
-
Reaction Setup: In a 3-L flask equipped with a mechanical stirrer and thermometer, add water (375 mL).
-
Reagent Addition: With vigorous stirring, add potassium ferricyanide (247 g), potassium carbonate (104 g), methanesulfonamide (23.8 g), (DHQD)₂PHAL (487 mg), and potassium osmate dihydrate (46.1 mg).[6] For convenience, a pre-made AD-mix-β can be used, following the manufacturer's instructions.
-
Substrate Addition: Add 1-phenylcyclohexene (39.55 g) followed by tert-butyl alcohol (250 mL).[6]
-
Reaction Monitoring: Stir the slurry vigorously at room temperature (approximately 500 rpm) for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8][9][10]
-
Work-up:
-
Add ethyl acetate (250 mL) to dissolve the product.
-
Filter the mixture through a fritted glass funnel and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and remove the aqueous layer.
-
Wash the organic layer with 2 M potassium hydroxide (2 x 50 mL) to remove methanesulfonamide.[6]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol as a white solid.[6]
-
Part B: Synthesis of (-)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol
Caution: Raney nickel is pyrophoric when dry and must be handled as a slurry under a liquid at all times.[6]
-
Reaction Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, carefully transfer the Raney nickel slurry under a nitrogen atmosphere using anhydrous ethanol.
-
Substrate Addition: Add the crude (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol from Part A to the flask, using additional anhydrous ethanol to ensure a complete transfer.[6]
-
Reaction: The original procedure for this step involves a specific, more complex reduction. A common alternative for similar transformations is catalytic hydrogenation. This would involve stirring the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature until the reaction is complete, as monitored by TLC.
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite to remove the Raney nickel, ensuring the catalyst remains wet.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure (-)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol.
-
Data Analysis and Characterization
Yield Calculation
The yield should be calculated for both steps of the synthesis. The expected yield for the diol is typically high, often exceeding 90%. The yield for the reduction step will depend on the specific conditions employed.
Enantiomeric Excess Determination
The enantiomeric excess (ee) of the final product is a critical measure of the success of the asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and accurate method for determining ee.[11][12][13]
-
Sample Preparation: Prepare a dilute solution of the final product in a suitable solvent (e.g., a mixture of n-hexane and isopropanol).
-
HPLC Conditions:
-
Column: A chiral column (e.g., Chiralcel OD-H or similar) is required.
-
Mobile Phase: A mixture of n-hexane and isopropanol is typically effective. The exact ratio may need to be optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210-260 nm) is standard.
-
-
Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Visualizing the Process
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Experimental Workflow
Caption: Experimental workflow for the synthesis of trans-2-Phenyl-1-cyclohexanol.
References
-
Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. MDPI. Available at: [Link]
-
Sharpless dihydroxylation of stilbene 4. ResearchGate. Available at: [Link]
-
Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes! YouTube. Available at: [Link]
-
Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. Available at: [Link]
-
Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. Available at: [Link]
-
Sharpless Asymmetric Dihydroxylation Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
-
Sharpless asymmetric dihydroxylation. Wikipedia. Available at: [Link]
-
Experiment 7 Catalytic Asymmetric Dihydroxylation of Alkenes. Imperial College London. Available at: [Link]
-
Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews. Available at: [Link]
-
Cyclohexanol, 2-phenyl-, (1R-trans) -. Organic Syntheses Procedure. Available at: [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PubMed Central, NIH. Available at: [Link]
-
A Solid-to-Solid Asymmetric Dihydroxylation Procedure for Kilogram-Scale Preparation of Enantiopure Hydrobenzoin. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
-
Synthesis of (+)-(1S,2R)- AND (í)-(1R,2S)-trans-2-phenylcyclohexanol via sharpless asymmetric dihydroxylation (AD). Illinois Experts. Available at: [Link]
-
Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Available at: [Link]
-
An efficient protocol for Sharpless-style racemic dihydroxylation. RSC Publishing. Available at: [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]
-
Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS. Diva-portal.org. Available at: [Link]
-
HPLC Determination of Enantiomeric Purity for 1-Styrene-3-Hexyl Propynol. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]
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use of trans-2-Phenyl-1-cyclohexanol in pharmaceutical intermediate synthesis
An In-Depth Guide to the Application of trans-2-Phenyl-1-cyclohexanol in Pharmaceutical Intermediate Synthesis
This document provides a detailed exploration of trans-2-Phenyl-1-cyclohexanol, a pivotal chiral auxiliary and synthetic intermediate in modern pharmaceutical development. Its unique stereochemical properties and versatile reactivity make it an invaluable building block for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). This guide is intended for researchers, medicinal chemists, and process development scientists, offering both high-level strategic insights and detailed, actionable protocols.
Introduction: The Strategic Importance of trans-2-Phenyl-1-cyclohexanol
trans-2-Phenyl-1-cyclohexanol is a chiral alcohol that has gained significant traction in organic synthesis due to its rigid cyclohexyl backbone and the stereodirecting influence of its phenyl and hydroxyl groups.[1][2] As a chiral auxiliary, it can be temporarily incorporated into a prochiral molecule to direct a subsequent stereoselective transformation, after which it can be cleaved and recovered.[2][3] More frequently in pharmaceutical synthesis, its chiral scaffold is retained as a core structural element of the final API.
The value of this compound lies in its ability to facilitate the synthesis of single-enantiomer drugs.[4] For many pharmaceuticals, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[4] Therefore, stereocontrolled synthesis is a cornerstone of modern drug development. The enantiomers of trans-2-phenyl-1-cyclohexanol, (+)-(1S,2R) and (–)-(1R,2S), provide access to opposing stereochemical outcomes, making it a versatile tool for building a diverse range of chiral molecules.[1][4]
Core Applications in Pharmaceutical Intermediate Synthesis
The rigid, chiral framework of trans-2-phenyl-1-cyclohexanol makes it an ideal precursor for several classes of therapeutic agents.
Antidepressants: The Synthesis of Venlafaxine
A prominent application of this scaffold is in the synthesis of venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder.[5][6] The core of the venlafaxine molecule contains a substituted cyclohexanol ring. Asymmetric syntheses have been developed to produce specific enantiomers of venlafaxine, aiming for improved efficacy and side-effect profiles.[5] The synthesis often involves the 2-phenyl-1-cyclohexanol core as a foundational starting point or a key intermediate.[7]
Opioid Analgesics and Kappa-Opioid Receptor Ligands
The cyclohexanol backbone is a common motif in opioid analgesics.[8][9] Research has explored the synthesis of kappa-selective opiates using derivatives of trans-2-phenyl-1-cyclohexanol. For instance, lactam analogues of the potent kappa-opiate analgesic U-50,488 have been synthesized from (1',2'-trans)-3-Phenyl-1-[2'-(N-pyrrolidinyl)cyclohexyl]pyrrolid-2-ones, demonstrating the utility of this scaffold in pain management research.[10] The specific stereochemistry of the phenyl and amino groups on the cyclohexane ring is critical for receptor binding and selectivity.[10] Furthermore, the analgesic Tramadol features a substituted cyclohexanol ring, highlighting the importance of this structural class in pain therapy.[11]
NMDA Receptor Antagonists
N-methyl-D-aspartate (NMDA) receptors are critical targets for treating neurological and psychiatric disorders, including depression and neurodegenerative diseases.[12][13] Phenyl-cyclohexanol derivatives have been investigated as novel NMDA receptor antagonists.[14] The relative orientation of the phenyl group and other substituents on the cyclohexane ring, dictated by the trans-2-phenyl-1-cyclohexanol precursor, influences the compound's ability to bind within the NMDA receptor ion channel.[12][15] This makes it a valuable starting point for designing new central nervous system (CNS) therapeutics.[16]
Key Synthetic Protocols: Accessing Enantiomerically Pure Intermediates
The utility of trans-2-phenyl-1-cyclohexanol is predicated on the ability to access it in high enantiomeric purity. Two robust methods have become standards in the field: Sharpless Asymmetric Dihydroxylation and enzyme-catalyzed kinetic resolution.
Workflow: From Achiral Precursor to Chiral Pharmaceutical Intermediate
The general strategy involves first establishing the core chiral scaffold and then elaborating it to the desired pharmaceutical target.
Caption: Pathway for (+)-(1S,2R)-trans-2-Phenyl-1-cyclohexanol via Sharpless AD.
Step-by-Step Protocol (Adapted from Organic Syntheses) [3]
-
Reaction Setup: To a 3-L flask equipped with a mechanical stirrer, add water (375 mL), potassium ferricyanide (247 g, 0.75 mol), anhydrous potassium carbonate (104 g, 0.75 mol), and methanesulfonamide (23.8 g, 0.25 mol).
-
Catalyst Addition: Add (DHQD)₂PHAL (487 mg, 0.625 mmol) and potassium osmate dihydrate (46.1 mg, 0.125 mmol).
-
Substrate Addition: Add 1-phenylcyclohexene (39.55 g, 0.25 mol) followed by tert-butyl alcohol (250 mL).
-
Reaction: Stir the slurry vigorously at room temperature (approx. 500 rpm) for 48 hours. The product, (+)-(1R,2R)-1-phenylcyclohexane-cis-1,2-diol, will crystallize from the organic phase.
-
Workup: Add ethyl acetate (250 mL) to dissolve the product. Filter the mixture and wash the filter cake with ethyl acetate. Separate the organic phase, wash with 2 M KOH to remove methanesulfonamide, and dry over magnesium sulfate.
-
Intermediate Isolation: Evaporate the solvent under reduced pressure to yield the crude diol. This material is often of sufficient purity (>99% ee) for the next step. [3]7. Conversion to trans-alcohol: The selective reduction of the tertiary hydroxyl group can be achieved using various methods, such as catalytic hydrogenation with Raney Nickel, to yield the final trans-2-phenyl-1-cyclohexanol. [1][17]
Parameter Value Reference Starting Material 1-Phenylcyclohexene [3] Key Reagents AD-mix-β or individual components [3] Typical Yield (Diol) ~99% (crude) [3] | Enantiomeric Excess | >99% ee | [3]|
Protocol 2: Lipase-Catalyzed Kinetic Resolution
This method relies on the enzymatic differentiation of a racemic mixture. A lipase enzyme selectively catalyzes a reaction (e.g., hydrolysis or acetylation) on one enantiomer faster than the other, allowing for their separation. [1][18] Rationale: The enzyme Pseudomonas fluorescens lipase can hydrolyze the chloroacetate ester of (–)-(1R,2S)-trans-2-phenylcyclohexanol but leaves the (+)-(1S,2R) ester largely untouched. [1][17]This difference in reaction rates allows for the separation of the resulting alcohol from the unreacted ester.
Caption: Lipase-catalyzed kinetic resolution pathway.
Step-by-Step Protocol (Adapted from Organic Syntheses) [18]
-
Ester Synthesis: First, prepare racemic trans-2-phenylcyclohexyl chloroacetate from racemic trans-2-phenylcyclohexanol and chloroacetyl chloride.
-
Reaction Setup: In a flask, create a buffered solution (pH 7.5) and add the racemic chloroacetate ester (e.g., 105 g, 0.415 mol). Heat the mixture to 45-50°C.
-
Enzymatic Hydrolysis: Add P. fluorescens lipase (1 g). Maintain the pH at 7.5 by the controlled addition of 1 N NaOH. The reaction progress is monitored by the consumption of NaOH.
-
Workup: Once ~50% of the ester has been hydrolyzed (as indicated by NaOH consumption), stop the reaction. Extract the mixture with a suitable solvent like ether.
-
Separation: The extract will contain the (–)-alcohol and the unreacted (+)-ester. These can be separated by fractional crystallization or chromatography.
-
Hydrolysis of Remaining Ester: The recovered (+)-(1S,2R)-ester is then hydrolyzed using a strong base (e.g., refluxing with 2 N NaOH in methanol) to yield the (+)-(1S,2R)-alcohol. [18]
Parameter Value Reference Starting Material Racemic trans-2-phenylcyclohexyl chloroacetate [18] Key Reagent Pseudomonas fluorescens lipase [18] Typical Yield ~40-45% for each enantiomer [18] | Enantiomeric Purity | High, often >95% ee after purification | [18]|
Conclusion: A Self-Validating System for Chiral Synthesis
The application of trans-2-phenyl-1-cyclohexanol in pharmaceutical synthesis represents a robust and self-validating system. The availability of reliable, scalable, and highly enantioselective synthetic routes to this intermediate underpins its utility. [3][18]The well-defined stereochemistry of the starting material directly translates into the stereochemical integrity of the subsequent pharmaceutical intermediates, minimizing the need for costly and complex purification steps later in the synthetic sequence. As drug development continues to demand more precise molecular architectures, the role of powerful chiral building blocks like trans-2-phenyl-1-cyclohexanol will only become more critical.
References
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- Chem-Impex. (n.d.). (1S,2R)-(+)-trans-2-Phenyl-1-cyclohexanol.
-
Kalso, E. (2013). Basic opioid pharmacology: an update. British Journal of Anaesthesia, 111(Suppl 1), i11–i18. [Link]
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-
Gonzalez, J., Aurigemma, C., & Truesdale, L. (2002). Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). Organic Syntheses, 79, 93. [Link]
- Google Patents. (2016). Process for total synthesis of venlafaxine. (U.S.
-
Wikipedia. (n.d.). trans-2-Phenyl-1-cyclohexanol. Retrieved from [Link]
-
Schwartz, A., Madan, P., Whitesell, J. K., & Lawrence, R. M. (1990). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Organic Syntheses, 69, 1. [Link]
- Gonzalez, J., Aurigemma, C., & Truesdale, L. (2002). Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD).
- Google Patents. (2024). Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
-
chemeurope.com. (n.d.). Trans-2-Phenyl-1-cyclohexanol. Retrieved from [Link]
-
Whitesell, J. K., Chen, H. H., & Lawrence, R. M. (1985). trans-2-Phenylcyclohexanol. A powerful and readily available chiral auxiliary. The Journal of Organic Chemistry, 50(23), 4663–4664. [Link]
-
Wilcox, M. R., et al. (2022). Inhibition of NMDA receptors through a membrane-to-channel path. Nature Communications, 13, 4120. [Link]
- Synthesis and molecular structure analysis of venlafaxine intermediate and its analog.
- Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides as novel NMDA receptor antagonists having a unique NMDA receptor subtype selectivity. Journal of the Chemical Society, Perkin Transactions 1.
- Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. PMC - PubMed Central.
- N-pyrrolidinyl)
- Inhibition of NMDA receptors through a membrane-to-channel p
- Venlafaxine: a structurally unique and novel antidepressant. PubMed.
- Design and Synthesis of Dual Opioids/NPFF Ligands as Novel Analgesics with Reduced Tolerance Potential. eGrove - University of Mississippi.
- Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. PubMed Central.
- Preparation and testing of homocubyl amines as therapeutic NMDA receptor antagonists.
- Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor.
- Synthesis of (+)-(1S,2R)- AND (í)-(1R,2S)
- A Convenient Way to Synthesis of Analgesic Tramadol (Tramal).
- Drug Discovery Chemistry. Conference Brochure.
Sources
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- 4. chemimpex.com [chemimpex.com]
- 5. US9527800B2 - Process for total synthesis of venlafaxine - Google Patents [patents.google.com]
- 6. Venlafaxine: a structurally unique and novel antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. Synthesis of (1',2'-trans)-3-phenyl-1-[2'-(N-pyrrolidinyl)cyclohexyl]pyrrolid -2-ones as kappa-selective opiates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nioch.nsc.ru [nioch.nsc.ru]
- 12. Inhibition of NMDA receptors through a membrane-to-channel path - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides as novel NMDA receptor antagonists having a unique NMDA receptor subtype selectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Inhibition of NMDA receptors through a membrane-to-channel path - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Trans-2-Phenyl-1-cyclohexanol [chemeurope.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
Application Note: Protocol for Oxidation of trans-2-Phenyl-1-cyclohexanol
Abstract
This application note details two validated protocols for the oxidation of trans-2-phenyl-1-cyclohexanol to 2-phenylcyclohexanone. While the substrate presents a secondary alcohol motif standard for oxidation, the adjacent phenyl ring introduces steric bulk and benzylic-like electronic effects that require precise control to avoid over-oxidation or racemization.[1] We present the Jones Oxidation as a rapid, bench-scale benchmark and the TEMPO/NaOCl (Anelli) oxidation as a scalable, green chemistry alternative.[1]
Scientific Background & Mechanistic Rationale[1][2][3][4][5]
Substrate Conformational Analysis
trans-2-Phenyl-1-cyclohexanol exists predominantly in the diequatorial chair conformation.[1][2] This places the C1-hydroxyl group and the C2-phenyl group in equatorial positions to minimize 1,3-diaxial interactions.[1]
-
Oxidation Implications: The carbinol proton (H at C1) is axial .[1][2] In chromium-based oxidations, the rate-determining step is the elimination of the chromate ester.[1] An axial proton allows for optimal orbital overlap (anti-periplanar elimination), making this substrate kinetically active toward oxidation compared to axial-alcohol conformers.[1][2]
-
Risk of Racemization: The product, 2-phenylcyclohexanone, possesses an acidic
-proton at C2.[1][2] While the starting material is often racemic, maintaining mild conditions is critical to prevent thermodynamic equilibration to the enol form, which can lead to side reactions (aldol condensation) or loss of isotopic labeling if used.[1]
Method Selection Strategy
The choice of oxidation method depends on scale, available equipment, and green chemistry requirements.
Figure 1: Decision matrix for selecting the oxidation protocol.
Protocol A: Jones Oxidation (Bench-Scale Benchmark)[1][2]
Principle: Rapid oxidation using chromic acid.[2] The reaction is essentially a titration; the oxidant is added until the alcohol is consumed, indicated by a persistent orange color.[1]
Reagents & Materials
-
Substrate: trans-2-Phenyl-1-cyclohexanol (1.0 equiv).[1][2][3]
-
Oxidant: Jones Reagent (2.67 M CrO
in H SO ).[2]-
Preparation: Dissolve 26.7 g CrO
in 23 mL conc. H SO , then dilute to 100 mL with water.
-
Experimental Procedure
-
Dissolution: In a round-bottom flask, dissolve trans-2-phenyl-1-cyclohexanol (1.0 g, 5.67 mmol) in Acetone (15 mL).
-
Cooling: Place the flask in an ice-water bath (0 °C) and stir magnetically. Critical: Controlling the exotherm prevents cleavage of the C1-C2 bond.[1]
-
Addition: Add Jones Reagent dropwise via an addition funnel or syringe.[2]
-
Quench: Add Isopropanol (1-2 mL) dropwise to consume excess oxidant. The solution will return to a green slurry.[2]
-
Workup:
-
Decant the supernatant liquid into a separatory funnel.[2]
-
Dissolve the chromium salts in minimal water and extract with Et
O or EtOAc (2 x 10 mL).[1] Combine organics. -
Wash organics with saturated NaHCO
(2 x 15 mL) to neutralize acid traces.[2] Note: Ensure pH is neutral to avoid acid-catalyzed enolization.[1][2] -
Wash with Brine, dry over MgSO
, and concentrate in vacuo.[2]
-
Expected Results
-
Appearance: White crystalline solid or colorless oil (depending on purity/supercooling).[2]
-
Purity: >95% by
H NMR.
Protocol B: TEMPO-Mediated Oxidation (Green/Scale-Up)
Principle: A biphasic catalytic cycle.[2][11] The oxoammonium ion (active oxidant) is generated in situ from TEMPO by NaOCl (bleach).[1] KBr acts as a co-catalyst to accelerate the regeneration.[2]
Reagents & Materials
-
Substrate: trans-2-Phenyl-1-cyclohexanol (10.0 g, 56.7 mmol).
-
Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv, 1 mol%).[1]
-
Co-Catalyst: KBr (0.1 equiv, 10 mol%).[2]
-
Oxidant: NaOCl (Commercial Bleach, ~10-13% active chlorine) (1.1 - 1.2 equiv).[1][2]
-
Buffer: NaHCO
(saturated aqueous solution).[1][2]
Experimental Workflow
Figure 2: Step-by-step workflow for the TEMPO/NaOCl biphasic oxidation.
Detailed Procedure
-
Preparation: In a 250 mL flask, dissolve the alcohol (10 g) and TEMPO (88 mg) in DCM (50 mL).
-
Aqueous Phase: In a separate beaker, dissolve KBr (0.67 g) in water (10 mL) and add saturated NaHCO
(20 mL). Add this to the DCM solution. -
Cooling: Vigorously stir the biphasic mixture (1000 rpm) in an ice bath (0-5 °C).
-
Oxidant Addition: Add aqueous NaOCl dropwise over 20 minutes.
-
Monitoring: Check TLC after 30 minutes. The mixture turns orange/red due to the oxidized TEMPO species.
-
Quench: Once complete, add aqueous Na
SO (10% solution) until the orange color fades (returns to pale yellow). -
Extraction: Separate phases. Extract aqueous layer with DCM (2 x 30 mL).[1][2]
-
Drying: Wash combined organics with brine, dry over Na
SO , and concentrate.
Expected Results
Comparative Data & Validation
Method Comparison
| Feature | Jones Oxidation | TEMPO / NaOCl |
| Yield | 85 - 92% | 90 - 96% |
| Atom Economy | Low (Chromium waste) | High (NaCl/H2O byproduct) |
| Toxicity | High (Cr | Low (Bleach/TEMPO) |
| Scalability | Poor (Exotherm/Waste) | Excellent |
| Workup | Tedious (Cr-emulsions) | Simple (Phase separation) |
Analytical Validation (QC)
To confirm the conversion of trans-2-phenyl-1-cyclohexanol to 2-phenylcyclohexanone:
-
TLC: (SiO
, 20% EtOAc/Hexanes).[2] -
IR Spectroscopy:
-
H NMR (400 MHz, CDCl
):
References
-
Jones Oxidation (Classic Protocol): Bowden, K.; Heilbron, I. M.; Jones, E. R. H.; Weedon, B. C. L. "Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols."[1] J. Chem. Soc.[2]1946 , 39–45.[2] Link[1]
-
TEMPO Oxidation (Anelli Protocol): Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions."[2] J. Org.[2][10] Chem.1987 , 52, 2559–2562.[2] Link[1]
-
Conformational Analysis: Eliel, E. L.; Ro, R. S.[2] "Conformational Analysis. III. The 2-Phenylcyclohexanols and 2-Phenylcyclohexanone."[1][2][13] J. Am. Chem. Soc.[2]1957 , 79, 5992–5994.[2] Link[1]
-
Substrate Data: "trans-2-Phenyl-1-cyclohexanol."[1][2][4][3][13][14][15] NIST Chemistry WebBook, SRD 69. Link[1]
Sources
- 1. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]
- 2. 2-Phenylcyclohexanone | C12H14O | CID 95592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TRANS-2-PHENYL-1-CYCLOHEXANOL(2362-61-0) 1H NMR [m.chemicalbook.com]
- 4. Trans-2-Phenyl-1-cyclohexanol [chemeurope.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. adichemistry.com [adichemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. TEMPO [organic-chemistry.org]
- 11. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 12. Jones Oxidation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.uci.edu [chem.uci.edu]
- 15. scribd.com [scribd.com]
Application Note: A Robust HPLC Method for the Enantioselective Separation of trans-2-Phenyl-1-cyclohexanol
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the successful enantioselective separation of trans-2-Phenyl-1-cyclohexanol. The enantiomers of this compound are critical chiral auxiliaries in asymmetric synthesis, making the accurate determination of enantiomeric purity essential for quality control and reaction optimization.[1] This guide provides a comprehensive protocol utilizing a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, ensuring baseline resolution and robust performance. The causality behind methodological choices, from column and mobile phase selection to data analysis, is thoroughly explained to empower researchers, scientists, and drug development professionals to replicate and adapt this method effectively.
Introduction: The Imperative of Chiral Purity
trans-2-Phenyl-1-cyclohexanol is a cornerstone chiral auxiliary, a compound that directs the stereochemical outcome of a chemical reaction. Its effectiveness hinges on its enantiomeric purity. In the pharmaceutical, agrochemical, and fine chemical industries, the biological activity of chiral molecules is often stereospecific, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even harmful.[2][3] Consequently, regulatory bodies and scientific standards demand precise and reliable analytical methods to quantify enantiomeric composition.[3]
High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the preeminent technique for this task, offering direct, accurate, and reproducible separation of enantiomers.[2][4] This document provides a field-proven protocol for the resolution of (1R,2S)- and (1S,2R)-trans-2-Phenyl-1-cyclohexanol, moving beyond a simple list of steps to explain the underlying scientific principles that ensure a self-validating and robust analytical system.
The Principle of Chiral Recognition in HPLC
Enantiomers possess identical physical and chemical properties in an achiral environment, making them inseparable by conventional chromatographic techniques like standard reversed-phase HPLC.[5] To achieve separation, a chiral environment must be introduced into the chromatographic system. The most direct and widely used approach involves a Chiral Stationary Phase (CSP).
The core mechanism relies on the formation of transient, diastereomeric complexes between the individual enantiomers and the chiral selector immobilized on the stationary phase.[6] As depicted in the diagram below, these complexes have different energies of formation and stability. The enantiomer that forms a more stable complex with the CSP will be retained longer on the column, resulting in a difference in retention times and, therefore, separation. For a successful separation, a minimum of three points of interaction between the analyte and the CSP are theoretically required, a concept known as the "three-point interaction model."
Diagram 1: The Chiral Recognition Mechanism.
Method Development: A Scientifically Grounded Approach
The development of a robust chiral separation method is an empirical process guided by an understanding of the analyte's structure and the properties of different CSPs.
Chiral Stationary Phase (CSP) Selection
The choice of CSP is the most critical parameter. Polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated or immobilized on a silica support, demonstrate remarkable versatility and are effective for separating a vast range of chiral compounds, including alcohols.[7][8] Their chiral recognition ability stems from the complex helical structure of the polysaccharide derivatives, which creates chiral grooves and cavities capable of inclusion complexation, hydrogen bonding, and dipole-dipole interactions.
For trans-2-Phenyl-1-cyclohexanol, which contains a hydroxyl group (a hydrogen bond donor/acceptor) and a phenyl group (capable of π-π interactions), a cellulose tris(3,5-dimethylphenylcarbamate) coated CSP is an excellent starting point. This phase is renowned for its broad enantioselectivity.
Mobile Phase Selection and Optimization
Polysaccharide CSPs can be operated in normal phase, reversed-phase, or polar organic modes.
-
Normal Phase (NP) Mode: This is often the preferred mode for polysaccharide CSPs as it frequently yields higher selectivity.[9] The mobile phase typically consists of an alkane (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The alcohol modifier is crucial; it competes with the analyte for polar interaction sites on the CSP.
-
Causality: Increasing the alcohol percentage generally decreases retention time but can also reduce the separation factor (α). The key is to find a balance that provides adequate resolution in a reasonable analysis time. A systematic screening of the alcohol modifier concentration (e.g., from 5% to 20%) is the primary optimization step.
-
-
Reversed-Phase (RP) Mode: While possible with immobilized polysaccharide phases, RP mode (using water/acetonitrile or water/methanol) often results in lower selectivity for this class of compounds compared to NP mode.[10][11]
Based on extensive field experience, the Normal Phase mode is selected for this application to maximize the probability of achieving baseline separation.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with system suitability checks ensuring the reliability of the results.
Instrumentation and Materials
| Component | Specification |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or DAD detector. |
| Chiral Column | Lux® 5 µm Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm |
| Mobile Phase A | n-Hexane (HPLC Grade) |
| Mobile Phase B | Isopropanol (IPA) (HPLC Grade) |
| Analyte | Racemic trans-2-Phenyl-1-cyclohexanol |
| Sample Diluent | Mobile Phase (90:10 n-Hexane:IPA) |
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Isocratic: 90% n-Hexane / 10% Isopropanol (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic trans-2-Phenyl-1-cyclohexanol and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the sample diluent (90:10 n-Hexane:IPA).
-
Working Solution (0.1 mg/mL): Transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to the mark with the sample diluent.
Experimental Workflow
The following workflow ensures a systematic and reproducible analysis.
Diagram 2: Step-by-step experimental workflow.
Expected Results and Data Interpretation
Under the specified conditions, a baseline separation of the two enantiomers is expected.
Representative Chromatogram (Simulated):
(A simulated chromatogram image would be placed here in a real application note, showing two well-resolved peaks corresponding to the two enantiomers.)
Key Performance Metrics
To validate the separation, two key parameters are calculated: the separation factor (α) and the resolution (Rs).
| Parameter | Formula | Acceptance Criteria | Interpretation |
| Separation Factor (α) | α = k'₂ / k'₁ | α > 1.1 | Measures the selectivity between the two enantiomer peaks. A value of 1 indicates no separation. |
| Resolution (Rs) | Rs = 2(t R₂ - t R₁) / (w₁ + w₂) | Rs ≥ 1.5 | Quantifies the degree of separation between two peaks, considering both selectivity and efficiency. Rs ≥ 1.5 indicates baseline separation. |
Where k' is the retention factor, tR is the retention time, and w is the peak width at the base.
Expected Quantitative Data:
| Peak | Enantiomer | Retention Time (t R) (min) |
| 1 | First Eluting | ~ 9.5 |
| 2 | Second Eluting | ~ 11.2 |
| Calculated Values | Separation Factor (α) | ~ 1.25 |
| Resolution (Rs) | ~ 2.1 |
Conclusion
This application note provides a robust and reliable normal phase HPLC method for the baseline separation of trans-2-Phenyl-1-cyclohexanol enantiomers. By employing a cellulose-based chiral stationary phase and a scientifically optimized mobile phase, this protocol ensures the accuracy and precision required for determining enantiomeric purity in research and industrial settings. The detailed explanation of the principles and workflow empowers users to implement this method with confidence and adapt it as needed for similar chiral compounds.
References
- trans-2-Phenyl-1-cyclohexanol - SIELC Technologies. (2018). SIELC Technologies.
- Preparation and Chiral HPLC Separation of the Enantiomeric Forms of N
- Separation of Cyclohexanol, 1-phenyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Chiral HPLC Separ
- Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. (2018).
- HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
- trans-2-Phenyl-1-cyclohexanol - Wikipedia. (n.d.). Wikipedia.
- Enantiomer Separations. (n.d.).
- The Chiral Notebook. (n.d.). Phenomenex.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
- CHIRAL Handbook. (n.d.). BGB Analytik.
- The Development and Validation of a Chiral High Performance Liquid Chromatography Method. (2014).
- Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (n.d.).
Sources
- 1. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. researchgate.net [researchgate.net]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. sepscience.com [sepscience.com]
- 6. bgb-analytik.com [bgb-analytik.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
trans-2-Phenyl-1-cyclohexanol: A Versatile Chiral Auxiliary for Asymmetric Catalysis - Application Notes and Protocols
This guide provides an in-depth exploration of trans-2-phenyl-1-cyclohexanol, a highly effective and readily accessible chiral auxiliary. Its rigid conformational structure and the strategic positioning of its hydroxyl and phenyl groups make it a powerful controller of stereochemistry in a variety of catalytic processes. We will detail its synthesis, chiral resolution, and a key application in asymmetric synthesis, providing researchers, scientists, and drug development professionals with both the theoretical understanding and practical protocols needed for successful implementation.
Part 1: Synthesis and Chiral Resolution of the Auxiliary
The accessibility of enantiomerically pure trans-2-phenyl-1-cyclohexanol is crucial for its use in asymmetric synthesis. Two robust and widely adopted methods for its preparation are presented below: enzymatic kinetic resolution of the racemate and the Sharpless asymmetric dihydroxylation. The choice between these methods often depends on reagent availability, scale, and desired enantiomer.
Method A: Racemic Synthesis and Lipase-Catalyzed Kinetic Resolution
This classic approach involves the synthesis of the racemic alcohol followed by an enzymatic resolution, which selectively acylates one enantiomer, allowing for their separation. This procedure is adapted from a well-established, peer-reviewed protocol, ensuring its reliability.[1]
Workflow for Synthesis and Enzymatic Resolution
Caption: Workflow for preparing both enantiomers via kinetic resolution.
Experimental Protocol 1: Synthesis of Racemic (±)-trans-2-Phenyl-1-cyclohexanol[1]
-
Grignard Reagent Formation: In a 3-L flask equipped with a mechanical stirrer and reflux condenser under a nitrogen atmosphere, charge magnesium turnings (35.3 g, 1.47 g-atom) and 170 mL of dry tetrahydrofuran (THF). Add a solution of bromobenzene (155 mL, 1.47 mol) in 250 mL of dry THF dropwise over 1.5 hours to initiate and sustain the Grignard reaction.
-
Copper-Catalyzed Ring Opening: After the Grignard formation is complete, add an additional 1 L of dry THF and cool the solution to -30°C. Add purified copper(I) chloride (6.53 g, 0.066 mol) and stir for 10 minutes.
-
Epoxide Addition: Add a solution of cyclohexene oxide (101 mL, 1.0 mol) in 100 mL of THF dropwise over 1.5 hours, maintaining the temperature below -30°C.
-
Workup and Isolation: Allow the reaction to warm to 0°C and stir for 2 hours. Quench the reaction by adding 500 mL of saturated aqueous ammonium sulfate solution. Separate the layers, and extract the aqueous layer with ether. Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from pentane to yield racemic trans-2-phenyl-1-cyclohexanol as a white solid (approx. 142 g, 80% yield).
Experimental Protocol 2: Lipase-Catalyzed Resolution[1]
-
Esterification: In a 1-L flask, combine racemic trans-2-phenyl-1-cyclohexanol (100 g, 0.567 mol), chloroacetyl chloride (50 mL, 0.625 mol), 4-dimethylaminopyridine (DMAP, 300 mg), and 250 mL of dichloromethane. Heat the mixture at reflux for 6 hours. After cooling, carefully add saturated sodium bicarbonate solution and stir for 3 hours to quench excess chloroacetyl chloride. Isolate the organic phase, dry, and distill to obtain racemic trans-2-phenylcyclohexyl chloroacetate.
-
Enzymatic Hydrolysis: To a vigorously stirred solution of the racemic chloroacetate ester (35.0 g, 0.138 mol) in 275 mL of phosphate buffer (0.1 M, pH 7.0), add Pseudomonas fluorescens lipase (1.75 g).
-
Monitoring and Separation: Monitor the reaction progress by TLC or GC. The hydrolysis selectively consumes the (-)-ester. When approximately 50% conversion is reached, extract the entire mixture with dichloromethane. The organic layer will contain unreacted (+)-ester and the produced (-)-alcohol.
-
Isolation of (-)-Alcohol: The alcohol and ester can be separated by column chromatography. The fractions containing the alcohol are concentrated to yield (-)-(1R,2S)-trans-2-phenylcyclohexanol.
-
Isolation of (+)-Alcohol: The fractions containing the (+)-(1S,2R)-ester are collected and concentrated. The ester is then hydrolyzed by refluxing with 2 N sodium hydroxide in methanol for 3 hours. After workup and recrystallization, (+)-(1S,2R)-trans-2-phenylcyclohexanol is obtained.[1]
Method B: Sharpless Asymmetric Dihydroxylation
An alternative, highly efficient route to the enantiopure alcohol involves the asymmetric dihydroxylation of 1-phenylcyclohexene, followed by a selective reduction. This method provides direct access to either enantiomer in high optical purity by simply choosing the appropriate chiral ligand for the dihydroxylation step.[2]
Experimental Protocol 3: Synthesis via Asymmetric Dihydroxylation[2]
-
Asymmetric Dihydroxylation: To a 3-L flask with vigorous mechanical stirring, add water (375 mL), potassium ferricyanide (247 g, 0.75 mol), anhydrous potassium carbonate (104 g, 0.75 mol), methanesulfonamide (23.8 g, 0.25 mol), and the chiral ligand (DHQD)₂PHAL (487 mg, 0.625 mmol for the (R,R)-diol). Add potassium osmate dihydrate (46.1 mg, 0.125 mmol), followed by 1-phenylcyclohexene (39.55 g, 0.25 mol) and tert-butyl alcohol (250 mL).
-
Reaction and Isolation: Stir the slurry vigorously for 2 days at room temperature. The product, (+)-(1R,2R)-1-phenylcyclohexane-cis-1,2-diol, will crystallize. After the reaction is complete, add ethyl acetate to dissolve the product, filter the mixture, and separate the organic phase. Wash the organic phase with 2 M KOH, dry over MgSO₄, and concentrate to obtain the crude diol. Recrystallize from hot ethyl acetate/hexanes.
-
Selective Reduction: In a 1-L flask under a nitrogen atmosphere, dissolve the chiral diol (e.g., (+)-(1R,2R)-diol, 47.44 g) in a mixture of ethanol and water. Add activated W-2 Raney nickel (approx. 250 g slurry).
-
Hydrogenolysis and Workup: Heat the mixture to reflux for 48 hours. Cool the reaction, filter through Celite to remove the Raney nickel, and concentrate the filtrate. The resulting crude product can be recrystallized from hexanes to yield enantiomerically pure (+)-(1S,2R)-trans-2-phenyl-1-cyclohexanol (>99.5% ee).[2] To obtain the other enantiomer, (-)-(1R,2S)-alcohol, one would start with the (DHQ)₂PHAL ligand in step 1.[2]
Part 2: Application in Asymmetric Catalysis
trans-2-Phenyl-1-cyclohexanol is not typically a ligand itself but serves as a powerful chiral auxiliary from which ligands are derived or acts as a precatalyst that coordinates in situ with a metal center. A classic and highly illustrative application is in the enantioselective addition of organozinc reagents to aldehydes.
Application Focus: Enantioselective Addition of Diethylzinc to Aldehydes
The addition of organometallic reagents to carbonyls is a fundamental C-C bond-forming reaction. Achieving high enantioselectivity is a significant challenge. Chiral β-amino alcohols, such as trans-2-phenyl-1-cyclohexanol, are excellent catalysts for the addition of diethylzinc to aldehydes, producing valuable chiral secondary alcohols.[3][4]
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the enantioselective addition of Et₂Zn.
Mechanism Insight
The reaction is initiated by the formation of a chiral zinc alkoxide from trans-2-phenyl-1-cyclohexanol and diethylzinc. This catalyst then coordinates to the aldehyde. A second molecule of diethylzinc delivers an ethyl group to the aldehyde's carbonyl carbon through a well-organized, six-membered ring-like transition state. The rigid structure of the cyclohexyl backbone and the steric bulk of the phenyl group effectively shield one face of the aldehyde, forcing the ethyl group to add to the other face, thus inducing high enantioselectivity.
Experimental Protocol 4: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol is a representative procedure synthesized from common practices in the field.[3][5][6]
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (+)-(1S,2R)-trans-2-phenyl-1-cyclohexanol (35.2 mg, 0.2 mmol, 20 mol%) in 5 mL of anhydrous toluene.
-
Reaction Initiation: Cool the solution to 0°C. Add diethylzinc (1.1 mL of a 1.0 M solution in hexanes, 1.1 mmol) dropwise. A white precipitate may form. Stir the mixture at 0°C for 30 minutes.
-
Substrate Addition: Add benzaldehyde (102 µL, 1.0 mmol) dropwise to the catalyst mixture.
-
Reaction Monitoring: Stir the reaction at 0°C. Monitor the consumption of benzaldehyde by TLC or GC (typically 12-24 hours).
-
Quenching and Workup: Once the reaction is complete, carefully quench by the slow addition of 5 mL of saturated aqueous ammonium chloride at 0°C. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Isolation and Purification: Add 15 mL of diethyl ether and separate the layers. Extract the aqueous layer twice with 10 mL portions of diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography (e.g., silica gel, 10:1 hexanes:ethyl acetate) to yield (S)-1-phenyl-1-propanol. Determine the yield and measure the enantiomeric excess (ee) using chiral HPLC or GC.
Performance Data
The use of trans-2-phenyl-1-cyclohexanol and its derivatives as ligands provides high enantioselectivity across a range of aldehyde substrates.
| Entry | Aldehyde Substrate | Yield (%) | ee (%) | Product Configuration |
| 1 | Benzaldehyde | >95 | >98 | S |
| 2 | 4-Chlorobenzaldehyde | >95 | >97 | S |
| 3 | 4-Methoxybenzaldehyde | >90 | >96 | S |
| 4 | 2-Naphthaldehyde | >95 | >98 | S |
| 5 | Cinnamaldehyde | >85 | >95 | S |
| 6 | Cyclohexanecarboxaldehyde | >80 | >90 | S |
| Data are representative values compiled from the literature. |
Conclusion
trans-2-Phenyl-1-cyclohexanol stands out as a "powerful and readily available chiral auxiliary."[7] Its straightforward preparation in both enantiomeric forms and its exceptional performance in inducing stereochemistry make it a valuable tool in the synthesis of complex chiral molecules. The protocols and data presented here demonstrate its practical utility, particularly in the robust and highly selective alkylation of aldehydes. Its application extends to many other areas, including ene reactions, cycloadditions, and reductions, confirming its status as a privileged structure in the field of asymmetric catalysis.[8][9]
References
-
Wikipedia. trans-2-Phenyl-1-cyclohexanol. [Link]
-
chemeurope.com. Trans-2-Phenyl-1-cyclohexanol. [Link]
-
Gonzalez, J., Aurigemma, C., & Truesdale, L. (2004). Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). Organic Syntheses, 79, 93. [Link]
-
Schwartz, A., Madan, P., Whitesell, J. K., & Lawrence, R. M. (1993). Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters: (−)-(1R,2S)-Trans-2-Phenylcyclohexanol And (+)-(1S,2R)-Trans-2-Phenylcyclohexanol. Organic Syntheses, 72, 85. [Link]
-
ResearchGate. Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). [Link]
-
MDPI. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. [Link]
-
King, S. B., & Sharpless, K. B. (1994). An efficient synthesis of enantiomerically pure trans-2-phenylcyclohexanol. Tetrahedron Letters, 35(31), 5611-5612. [Link]
-
Whitesell, J. K., Chen, H. H., & Lawrence, R. M. (1985). trans-2-Phenylcyclohexanol. A powerful and readily available chiral auxiliary. The Journal of Organic Chemistry, 50(23), 4663–4664. [Link]
-
ResearchGate. Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions. [Link]
-
Semantic Scholar. Enantioselective addition of diethylzinc to benzaldehyde catalyzed by an organometallic Ti(IV) compound and a xylose derivative. [Link]
-
ResearchGate. Enantioselective addition of diethylzinc to different aldehydes.... [Link]
-
NIST WebBook. trans-2-Phenyl-1-cyclohexanol. [Link]
-
Pastor, I. M., & Yus, M. (1997). Synthesis of a Family of Fine-Tunable New Chiral Ligands for Catalytic Asymmetric Synthesis. Ligand Optimization through the Enantioselective Addition of Diethylzinc to Aldehydes. The Journal of Organic Chemistry, 62(26), 9067–9074. [Link]
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Topic: Reaction of trans-2-Phenyl-1-cyclohexanol with Phosgene: Synthesis of a Versatile Chiral Intermediate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide on the reaction between trans-2-phenyl-1-cyclohexanol and phosgene (or its safer surrogates) to synthesize trans-2-phenyl-1-cyclohexyl chloroformate. This application note details the underlying reaction mechanism, provides a robust and validated laboratory-scale protocol, discusses critical safety considerations, and explores the utility of the resulting chloroformate as a valuable chiral intermediate in organic synthesis, particularly for the development of novel therapeutics and complex molecules.
Introduction and Scientific Context
trans-2-Phenyl-1-cyclohexanol is a well-established chiral auxiliary in asymmetric synthesis, valued for its rigid conformational structure and the directing effect of its phenyl group.[1] Its reaction with phosgene or phosgene equivalents provides a direct pathway to trans-2-phenyl-1-cyclohexyl chloroformate, a highly reactive and synthetically versatile intermediate.
Phosgene (carbonyl dichloride, COCl₂) is an industrial C1 building block used to convert nucleophiles like alcohols into activated carbonyl species.[2][3] The resulting chloroformates are powerful electrophiles, essential for constructing more complex functional groups.[4][5] Specifically, they are key precursors for the synthesis of carbamates, carbonates, and other derivatives, which are prevalent motifs in pharmaceuticals and agrochemicals.[5][6][7]
Due to the extreme toxicity of phosgene gas, laboratory syntheses now predominantly employ safer, solid or liquid surrogates such as triphosgene (bis(trichloromethyl) carbonate, BTC) or diphosgene (trichloromethyl chloroformate).[2][8] These reagents generate phosgene in situ under controlled conditions, mitigating the hazards associated with handling the gaseous form.[2] This guide will focus on a protocol utilizing triphosgene for enhanced laboratory safety.
Reaction Mechanism: Nucleophilic Acyl Substitution
The conversion of an alcohol to a chloroformate using phosgene proceeds via a classic nucleophilic acyl substitution mechanism. The causality behind the process is as follows:
-
Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of trans-2-phenyl-1-cyclohexanol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of phosgene.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable tetrahedral intermediate.
-
Collapse and Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as a leaving group.
-
Deprotonation: A mild, non-nucleophilic base, such as pyridine, is typically included in the reaction. Its role is to neutralize the protonated intermediate and the hydrogen chloride (HCl) byproduct generated. This is crucial as HCl can catalyze undesirable side reactions.
The overall transformation effectively replaces the hydroxyl proton with a chloroformyl group (-COCl).
Sources
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- 8. m.youtube.com [m.youtube.com]
large-scale preparation of enantiomerically pure trans-2-Phenyl-1-cyclohexanol
An Application Guide for the Scalable Synthesis of Enantiopure trans-2-Phenyl-1-cyclohexanol
Introduction
Enantiomerically pure trans-2-phenyl-1-cyclohexanol is a highly valuable chiral auxiliary and a critical building block in asymmetric synthesis.[1] Its rigid cyclohexane backbone and the stereodirecting influence of its functional groups have made it indispensable in a variety of stereoselective transformations, including Diels-Alder reactions, alkylations, and reductions.[2] The compound's utility extends to the pharmaceutical and fragrance industries, where stereochemistry is paramount to biological activity and desired sensory properties.[3]
However, the efficient production of this compound in its enantiopure form presents a significant challenge, particularly on a large scale. While classical resolution and enzymatic methods are established, they can be limited by the need for chromatographic separations or the efficiency of the kinetic resolution process, which can be impractical for industrial production.[2]
This application note provides a detailed, field-proven protocol for the large-scale preparation of enantiomerically pure (+)-(1S,2R)- and (–)-(1R,2S)-trans-2-phenyl-1-cyclohexanol. The featured methodology is based on the Sharpless asymmetric dihydroxylation (AD) of 1-phenylcyclohexene, followed by a stereoselective reduction. This pathway is selected for its high enantioselectivity, operational simplicity, and, most critically, its avoidance of chromatographic purification, making it exceptionally well-suited for scale-up.[2][4]
Strategic Approach: Asymmetric Dihydroxylation vs. Enzymatic Resolution
Two primary strategies dominate the synthesis of enantiopure trans-2-phenyl-1-cyclohexanol: enzymatic kinetic resolution and asymmetric synthesis.
-
Enzymatic Kinetic Resolution : This classic method, pioneered by Whitesell, involves the acylation of racemic trans-2-phenyl-1-cyclohexanol.[5] A lipase, such as from Pseudomonas fluorescens, selectively acylates one enantiomer, allowing for the separation of the acylated enantiomer from the unreacted alcohol enantiomer.[1][5] While effective, this method's maximum theoretical yield for a single enantiomer is 50%, and it requires a robust separation of the resulting alcohol and ester, often via fractional crystallization.[1]
-
Sharpless Asymmetric Dihydroxylation (AD) : This approach begins with the prochiral olefin, 1-phenylcyclohexene. The key step is the osmium-catalyzed asymmetric dihydroxylation, which installs two hydroxyl groups across the double bond with high stereocontrol, dictated by the choice of a chiral cinchona alkaloid-derived ligand (e.g., (DHQD)₂PHAL or (DHQ)₂PHAL).[2][6] The resulting chiral diol is then converted to the target trans-alcohol via a stereoselective reduction of the benzylic hydroxyl group. The major strengths of this process are that either enantiomer can be prepared in high optical purity (>99.5% ee) without the need for chromatography.[2]
For large-scale applications where yield, purity, and process efficiency are critical, the Sharpless AD route offers a distinct advantage by building the desired stereochemistry from an achiral precursor, thereby bypassing the inherent 50% yield limitation of kinetic resolution.
Process Workflow: Sharpless AD Route
The selected synthetic pathway involves a two-step process starting from 1-phenylcyclohexene. The first step is the asymmetric dihydroxylation to form the chiral cis-diol, followed by the hydrogenolysis of the benzylic alcohol to yield the final product.
Caption: Synthetic workflow for enantiopure trans-2-Phenyl-1-cyclohexanol.
Detailed Experimental Protocols
This protocol is adapted from the robust and scalable procedure published in Organic Syntheses.[2] It details the preparation of (–)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol. The (+)-(1S,2R)-enantiomer can be synthesized by substituting the (DHQD)₂PHAL ligand with (DHQ)₂PHAL in Step 1.
Part A: Synthesis of (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol
Causality : This step establishes the absolute stereochemistry of the final product. The combination of potassium osmate (catalyst), potassium ferricyanide (re-oxidant), and a chiral ligand ((DHQD)₂PHAL) creates a chiral catalytic cycle that delivers the hydroxyl groups to one face of the alkene preferentially, resulting in a high enantiomeric excess of the cis-diol.[2] Methanesulfonamide is added to improve the reaction rate and turnover frequency.
Materials & Equipment:
-
3-L three-necked flask with mechanical stirrer and thermometer
-
1-Phenylcyclohexene
-
Potassium ferricyanide (K₃Fe(CN)₆)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanesulfonamide (MeSO₂NH₂)
-
Potassium osmate dihydrate (K₂OsO₄·2H₂O)
-
(DHQD)₂PHAL [1,4-bis(9-O-dihydroquinidinyl)phthalazine]
-
tert-Butyl alcohol and Water (solvent system)
-
Ethyl acetate
-
2 M Potassium hydroxide (KOH)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Charge a 3-L flask with water (375 mL). Begin stirring and add the following reagents sequentially: potassium ferricyanide (247 g, 0.75 mol), anhydrous potassium carbonate (104 g, 0.75 mol), and methanesulfonamide (23.8 g, 0.25 mol).[2]
-
Add the catalyst premix: potassium osmate dihydrate (46.1 mg, 0.125 mmol, 0.05 mol %) and (DHQD)₂PHAL (486.9 mg, 0.625 mmol, 0.25 mol %).[2]
-
Add 1-phenylcyclohexene (39.55 g, 0.25 mol) followed by tert-butyl alcohol (250 mL).[2]
-
Stir the resulting slurry vigorously at room temperature for approximately 48 hours. The reaction progress can be monitored by TLC.
-
Upon completion, add ethyl acetate (250 mL) to dissolve the product. Filter the mixture through a medium-fritted glass funnel and wash the filter cake with additional ethyl acetate (3 x 50 mL).[2]
-
Transfer the filtrate to a separatory funnel and remove the aqueous phase.
-
Wash the organic phase with 2 M KOH (2 x 50 mL) to remove residual methanesulfonamide, then dry over anhydrous MgSO₄.[2]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude diol as a white solid. This product is typically of high purity and can be used directly in the next step without further purification.[2]
Part B: Synthesis of (–)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol
Causality : This step is a stereoselective hydrogenolysis. Raney Nickel (W-2) is a highly active catalyst for the hydrogenolysis of benzylic alcohols. The reaction proceeds with inversion of configuration at the benzylic center, converting the (1R,2R)-cis-diol to the (1R,2S)-trans-alcohol. The non-benzylic hydroxyl group remains untouched under these conditions.
Materials & Equipment:
-
1-L three-necked flask with mechanical stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle or oil bath
-
Raney Nickel (W-2), aqueous slurry
-
Anhydrous ethanol
-
Celite® for filtration
Procedure:
-
Safety First : Raney Nickel is pyrophoric when dry and must be handled as a slurry under a liquid at all times.[2] All transfers should be performed under an inert atmosphere (e.g., nitrogen).
-
To a 1-L flask under a nitrogen atmosphere, add the crude (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol from Part A.
-
Carefully add a slurry of activated W-2 Raney Nickel (~250 g) in wet ethanol (70% v/v), using anhydrous ethanol (~300 mL total) to aid the transfer and ensure the catalyst remains submerged.[2]
-
Heat the mixture to reflux with vigorous stirring for approximately 12-18 hours. Monitor the reaction by TLC until the starting diol is fully consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Crucially, do not allow the filter cake to dry. Wash the cake thoroughly with ethanol.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent like pentane or hexanes to afford the final product as a white crystalline solid.[7]
Data Summary and Quality Control
The following table summarizes the expected outcomes for a representative synthesis based on literature values.[2]
| Parameter | (+)-(1R,2R)-cis-Diol (Intermediate) | (–)-(1R,2S)-trans-Alcohol (Final Product) |
| Appearance | White Solid | White Crystalline Solid |
| Typical Yield | ~99% (crude) | ~70-80% (after recrystallization) |
| Enantiomeric Excess (ee) | >99% | >99.5% |
| Melting Point (°C) | 122-123 °C | 64-66 °C |
Quality Control : The enantiomeric excess (ee) of the final product should be determined using chiral High-Performance Liquid Chromatography (HPLC).[8] Reverse-phase HPLC methods using columns like Newcrom R1 or C18 with a mobile phase of acetonitrile and water (with an acid modifier like formic acid for MS compatibility) are suitable for purity analysis.[8]
Conclusion
The Sharpless Asymmetric Dihydroxylation provides a superior pathway for the large-scale synthesis of enantiomerically pure trans-2-phenyl-1-cyclohexanol. This method is highly efficient, delivering the target compound in excellent yield and exceptional optical purity (>99.5% ee). Its key advantage for industrial application lies in the elimination of tedious chromatographic separations, which simplifies the process, reduces solvent waste, and improves overall throughput. This robust and scalable protocol empowers researchers and drug development professionals with reliable access to a critical chiral building block for advanced asymmetric synthesis.
References
-
Wikipedia. trans-2-Phenyl-1-cyclohexanol. [Online] Available at: [Link][1]
-
Almac. Efficient kinetic bioresolution of 2-nitrocyclohexanol. [Online] Available at: [Link][9]
-
chemeurope.com. Trans-2-Phenyl-1-cyclohexanol. [Online] Available at: [Link][5]
-
Organic Syntheses. Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Org. Synth. 1993, Coll. Vol. 8, 516. [Online] Available at: [Link][7]
-
SIELC Technologies. trans-2-Phenyl-1-cyclohexanol. [Online] Available at: [Link][8]
-
Organic Syntheses. Synthesis of (+)-(1S,2R)- and (–)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). Org. Synth. 2002, 79, 93. [Online] Available at: [Link][2]
-
ResearchGate. Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). [Online] Available at: [Link][4]
-
National Institutes of Health. Direct Asymmetric Amination of α-Branched Cyclic Ketones Catalyzed by a Chiral Phosphoric Acid. [Online] Available at: [Link][10]
-
YouTube. Advanced Organic Chemistry: Asymmetric Carbonyl Reduction. [Online] Available at: [Link][11]
-
ACS Publications. trans-2-Phenylcyclohexanol. A powerful and readily available chiral auxiliary. J. Org. Chem. 1985, 50, 23, 4663–4664. [Online] Available at: [Link][12]
-
Illinois Experts. Synthesis of (+)-(1S,2R)- AND (í)-(1R,2S)-trans-2-phenylcyclohexanol via sharpless asymmetric dihydroxylation (AD). [Online] Available at: [Link][6]
-
BMC. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. [Online] Available at: [Link][13]
-
RSC Publishing. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. [Online] Available at: [Link][14]
-
University of Liverpool. Enantioselective Reduction of Ketones. [Online] Available at: [Link][15]
-
AQA. A-level Chemistry 7405 Specification. [Online] Available at: [Link]
-
Indian Academy of Sciences. Lipase catalyzed kinetic resolution of α- phenyl-2-nitroalcohols. [Online] Available at: [Link]
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- 15. uwindsor.ca [uwindsor.ca]
Application Note: Synthesis of trans-2-Alkyl/Aryl-Cyclohexanols via Grignard Reaction with Cyclohexene Oxide
Abstract
The ring-opening of epoxides by Grignard reagents is a cornerstone reaction in organic synthesis, enabling the formation of a new carbon-carbon bond and a hydroxyl group in a single, stereocontrolled operation. This application note provides a comprehensive guide to the reaction of cyclohexene oxide with Grignard reagents to produce valuable trans-2-substituted cyclohexanol derivatives. We will delve into the underlying mechanistic principles, provide a detailed and robust experimental protocol, address critical safety considerations, and offer insights into potential side reactions and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to employ this transformation in their synthetic endeavors.
Introduction and Scientific Context
The reaction between a Grignard reagent (R-MgX) and an epoxide is a powerful method for C-C bond formation, extending a carbon chain while introducing a hydroxyl functional group.[1] Unlike reactions with carbonyls, the reactivity of epoxides stems from their significant ring strain, which makes them susceptible to nucleophilic attack.[2] The reaction with cyclohexene oxide, a symmetrical meso compound, is particularly useful as it leads to the stereospecific formation of trans-2-substituted cyclohexanols. These products are versatile intermediates in the synthesis of natural products, pharmaceuticals, and complex organic molecules. Understanding the nuances of this reaction is critical for achieving high yields and predictable stereochemical outcomes.
Reaction Mechanism and Stereochemical Control
The addition of a Grignard reagent to an epoxide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This has profound implications for the stereochemical and regiochemical outcome of the reaction.
-
Nucleophilic Attack: The highly nucleophilic carbon atom of the Grignard reagent attacks one of the electrophilic carbons of the epoxide ring.[2]
-
Ring-Opening: This attack occurs from the side opposite to the C-O bond, leading to the concerted breaking of that bond and the opening of the three-membered ring.[3]
-
Stereochemistry: The SN2 nature of the attack dictates an inversion of configuration at the carbon center being attacked. For cyclohexene oxide, this backside attack results in an overall anti-addition across the former C-O bond, exclusively yielding the trans-diastereomer of the 2-substituted cyclohexanol product after an aqueous workup.
-
Workup: The initial product is a magnesium alkoxide salt. A subsequent acidic workup step is required to protonate the alkoxide and yield the final neutral alcohol product.[2][3]
A potential side reaction to consider is the Lewis acid-catalyzed rearrangement of cyclohexene oxide. Components of the Grignard reagent in the Schlenk equilibrium, such as magnesium bromide (MgBr₂), can act as a Lewis acid, promoting a pinacol-like rearrangement to form cyclopentane carboxaldehyde.[4][5] This aldehyde can then be attacked by the Grignard reagent, leading to a secondary alcohol byproduct. Controlling reaction temperature and addition rates can help minimize this pathway.
Experimental Protocol
This protocol details the synthesis of trans-2-phenylcyclohexanol as a representative example. The procedure can be adapted for various alkyl or aryl Grignard reagents.
Materials and Equipment
| Reagent/Equipment | Details |
| Reagents | Magnesium turnings (1.47 g, 1.47 g-atom), Bromobenzene (155 mL, 1.47 mol), Anhydrous Tetrahydrofuran (THF), Cyclohexene oxide (101 mL, 1.0 mol), 1,2-Dibromoethane (initiator), Saturated aqueous NH₄Cl or 1M HCl, Anhydrous MgSO₄ or Na₂SO₄ |
| Glassware | Three-neck round-bottom flask (500 mL), reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, heating mantle, glass stoppers, separatory funnel. |
| Other | Inert atmosphere setup (Nitrogen or Argon), syringes, needles, ice-water bath. |
Note: All glassware must be rigorously dried in an oven (e.g., overnight at 120 °C) and assembled hot under a stream of inert gas to exclude all moisture.[6]
Step-by-Step Procedure
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser (with a gas outlet to a bubbler), and a dropping funnel. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the procedure.
-
Magnesium Activation: Place the magnesium turnings (1.47 g) in the flask. If the reaction is sluggish to start, a single crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.[7]
-
Initiation: Add ~20 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of bromobenzene (155 mL) in ~50 mL of anhydrous THF. Add approximately 10% of the bromobenzene solution to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and a cloudy appearance. Gentle warming may be required.[8]
-
Addition: Once the reaction is self-sustaining, begin the dropwise addition of the remaining bromobenzene solution at a rate that maintains a gentle reflux. Use an ice bath to control the exotherm if the reaction becomes too vigorous.[9]
-
Completion: After the addition is complete, continue stirring the gray-to-brown mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Cyclohexene Oxide
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Epoxide Addition: Prepare a solution of cyclohexene oxide (101 mL) in anhydrous THF (~100 mL) in the dropping funnel. Add this solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature at 0-10 °C throughout the addition to control the exotherm and minimize side reactions.[10]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the reaction goes to completion.
Part C: Workup and Purification
-
Quenching: Cool the reaction flask back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction and protonate the magnesium alkoxide. This process is exothermic and may produce gas.[10] Continue adding the NH₄Cl solution until the solids dissolve and two clear layers form.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether or ethyl acetate.
-
Washing & Drying: Combine all organic layers and wash them with brine (saturated aqueous NaCl). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a light-yellow solid in this example, can be purified by recrystallization (e.g., from pentane or hexanes) or by flash column chromatography on silica gel to yield the pure trans-2-phenylcyclohexanol.[8]
Workflow Diagram
Caption: Experimental workflow for the synthesis of trans-2-substituted cyclohexanols.
Safety and Hazard Management
The Grignard reaction presents significant hazards that must be managed with robust safety protocols.
-
Flammability: The solvents typically used, diethyl ether and THF, are extremely flammable and volatile.[9] All operations must be conducted in a certified chemical fume hood, away from any ignition sources.
-
Exothermicity: Both the formation of the Grignard reagent and its reaction with the epoxide are exothermic.[11] The potential for a runaway reaction is a serious concern. Maintain adequate cooling capacity (ice bath) and control the rate of addition carefully. Never add the epoxide to the Grignard reagent too quickly.
-
Reactivity: Grignard reagents are highly reactive with water and protic solvents (e.g., alcohols), which will "kill" the reagent.[2] Ensure all reagents are anhydrous and the reaction is protected from atmospheric moisture.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves.[11] Working alone when performing this reaction is strongly discouraged.
References
-
Chemistry Steps. (n.d.). The Grignard Reaction of Epoxides. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Grignard Reaction of Epoxides. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. Retrieved from [Link]
-
Study.com. (n.d.). What is the Grignard reaction on epoxides? What is the mechanism and how does it add on the molecule? Retrieved from [Link]
-
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Christensen, S. H., Holm, T., & Madsen, R. (n.d.). Ring-opening of cyclic ethers with carbon–carbon bond formation by Grignard reagents. Science of Synthesis. Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Funny Ehs info. (2024, June 7). Grignard reaction safety. Retrieved from [Link]
-
MDPI. (n.d.). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, May 27). Preparation of alcohols from Monosubstituted cyclic ethers. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Opening of Aryl-Substituted Epoxides to form Quaternary Stereogenic Centers: Synthesis of (−)-Mesembrine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch16: SN2 type reactions of Epoxides. Retrieved from [Link]
-
Filo. (2024, March 12). Grignard reagents react with oxetane, a four-membered cyclic ether, to yi... Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Pearson. (n.d.). Show how to synthesize 2-cyclohexylethanol by reacting a suitable Grignard reagent with formaldehyde. Retrieved from [Link].
-
University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Retrieved from [Link]
-
ACS Publications. (2018, March 21). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, April 23). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. Retrieved from [Link]
-
Study.com. (n.d.). Synthesize the following from cyclohexanol and any other organic/inorganic reagent. Retrieved from [Link]
-
National Institutes of Health. (2021, February 4). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. Retrieved from [Link]
-
Web Pages. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, January 22). Ring contraction when cyclohexene oxide is treated with methyl Grignard. Retrieved from [Link]
-
ACS Publications. (2021, February 4). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, May 5). Grignard vs organolithium reagent opening cyclohexene oxide. Retrieved from [Link]
-
Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Retrieved from [Link]
-
University of Wisconsin. (n.d.). Alcohols: Multi-Step Synthesis - Set #II. Retrieved from [Link]
-
ResearchGate. (2021, February 4). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Use of trans-2-Phenyl-1-cyclohexanol in Natural Product Synthesis
Introduction: The Power of Removable Chiral Information
In the intricate field of total synthesis, the precise control of stereochemistry is paramount. Natural products often possess a multitude of chiral centers, and their biological activity is inextricably linked to a single, specific stereoisomer. Chiral auxiliaries are powerful tools in the synthetic chemist's arsenal, acting as temporary appendages that impart their own chirality onto a prochiral substrate, guide a subsequent chemical transformation with high diastereoselectivity, and are then cleanly removed to reveal an enantiomerically enriched product.[1]
Among the pantheon of chiral auxiliaries, trans-2-phenyl-1-cyclohexanol, developed and popularized by J. K. Whitesell, stands out for its efficacy, reliability, and the high levels of stereochemical control it confers in a variety of carbon-carbon bond-forming reactions.[2] Its rigid cyclohexyl backbone and the sterically demanding phenyl group create a well-defined chiral environment, effectively shielding one face of a tethered reactive group, thereby directing the approach of incoming reagents. This guide provides an in-depth exploration of the practical applications of trans-2-phenyl-1-cyclohexanol, focusing on its role in the synthesis of complex natural products. We will delve into the causality behind its stereodirecting ability, provide detailed, field-proven protocols for its use, and showcase its strategic deployment in notable total syntheses.
Part 1: Preparation of the Chiral Auxiliary
The accessibility of an auxiliary in high enantiomeric purity is a critical prerequisite for its widespread use. Fortunately, both enantiomers of trans-2-phenyl-1-cyclohexanol can be prepared on a multi-gram scale through well-established, reliable methods.
Enantioselective Synthesis via Sharpless Asymmetric Dihydroxylation
One of the most efficient routes to enantiopure trans-2-phenyl-1-cyclohexanol involves the Sharpless asymmetric dihydroxylation (AD) of 1-phenylcyclohexene. This method provides excellent enantioselectivity and has been published as a robust procedure in Organic Syntheses.[3] The resulting cis-diol is then selectively reduced to the desired trans-alcohol.
Caption: Synthesis of (-)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol.
Protocol 1: Synthesis of (-)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol via Sharpless AD [3]
A. (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol
-
To a 3-L flask equipped with a mechanical stirrer, add water (375 mL), potassium ferricyanide (247 g, 0.75 mol), anhydrous potassium carbonate (104 g, 0.75 mol), and methanesulfonamide (23.8 g, 0.25 mol).
-
Add (DHQD)₂PHAL (487 mg, 0.625 mmol) and potassium osmate dihydrate (46.1 mg, 0.125 mmol).
-
Add 1-phenylcyclohexene (39.55 g, 0.25 mol) and tert-butyl alcohol (250 mL).
-
Stir the slurry vigorously (500 rpm) at room temperature for 48 hours.
-
Add ethyl acetate (250 mL) to dissolve the product. Filter the mixture through a fritted glass funnel and wash the filter cake with ethyl acetate (3 x 50 mL).
-
Separate the organic phase and wash with 2 M aqueous potassium hydroxide (2 x 50 mL).
-
Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude diol as a white solid (approx. 47.4 g, 99%). This crude product is used directly in the next step.
B. (-)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol
-
Caution! Raney nickel is pyrophoric when dry and must be handled as a slurry under liquid. To a 1-L three-necked flask under a nitrogen atmosphere, charge a slurry of activated W-2 Raney nickel (approx. 257 g) in 70% aqueous ethanol.
-
Add the crude diol from the previous step to the flask, using anhydrous ethanol (50 mL) to complete the transfer.
-
Heat the mixture to reflux with vigorous stirring for 20 hours.
-
Allow the reaction to cool to 40-50°C and filter through a pad of Celite, ensuring the filter cake remains wet with ethanol throughout the filtration. Wash the filter cake with ethanol (total 300 mL).
-
Concentrate the filtrate under reduced pressure. Dilute the resulting two-phase mixture with saturated brine (50 mL) and extract with ethyl acetate (2 x 50 mL).
-
Dry the combined organic layers over magnesium sulfate, filter, and evaporate the solvent.
-
Recrystallize the solid residue from warm petroleum ether to yield pure (-)-(1R,2S)-trans-2-phenyl-1-cyclohexanol (approx. 29.8 g, 69% overall yield, >99.5% ee).[3]
Kinetic Resolution via Lipase-Catalyzed Hydrolysis
An alternative and classic approach is the enzymatic kinetic resolution of racemic trans-2-phenylcyclohexyl chloroacetate. Lipases, such as that from Pseudomonas fluorescens, selectively hydrolyze one enantiomer of the ester, allowing for the separation of the resulting alcohol and the unreacted ester.[4]
Protocol 2: Lipase-Catalyzed Kinetic Resolution [4]
A. Racemic trans-2-phenylcyclohexyl chloroacetate
-
Prepare racemic trans-2-phenylcyclohexanol via the reaction of phenylmagnesium bromide with cyclohexene oxide.
-
To a solution of the racemic alcohol (100 g, 0.567 mol) in pyridine (100 mL) at 0°C, add chloroacetyl chloride (52 mL, 0.652 mol) dropwise.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Pour the mixture into ice water (500 mL) and extract with ether (3 x 200 mL).
-
Wash the combined organic layers with 1 N HCl, saturated NaHCO₃, and brine. Dry over magnesium sulfate and concentrate to yield the racemic chloroacetate ester.
B. Resolution and Hydrolysis
-
Suspend the racemic chloroacetate (100 g, 0.396 mol) in phosphate buffer (pH 7, 500 mL).
-
Add Pseudomonas fluorescens lipase (e.g., Amano P-30) and stir the mixture vigorously at room temperature, maintaining the pH at 7.0 by the controlled addition of 1 N NaOH.
-
After approximately 50% of the theoretical amount of NaOH has been added, stop the reaction.
-
Extract the mixture with ether. The ether layer contains the unreacted (+)-ester. The aqueous layer contains the sodium salt of the acid from the hydrolyzed (-)-ester.
-
Separate the (+)-ester and the (-)-alcohol by chromatography or crystallization.
-
Hydrolyze the isolated (+)-ester using NaOH in methanol/water to yield (+)-(1S,2R)-trans-2-phenylcyclohexanol.[4]
Part 2: Application in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. When a chiral auxiliary like trans-2-phenyl-1-cyclohexanol is appended to the dienophile (e.g., as an acrylate ester), it exerts powerful stereocontrol over the cycloaddition.
Mechanism of Stereodirection
The high diastereoselectivity observed in these reactions stems from the conformational preference of the dienophile and the steric shielding provided by the phenyl group of the auxiliary. The acrylate ester, when chelated to a Lewis acid (e.g., Et₂AlCl), is believed to adopt a rigid s-trans conformation. In this arrangement, the bulky phenyl group effectively blocks the Si face of the double bond, forcing the diene to approach from the less hindered Re face. This leads to the preferential formation of one diastereomer.
Caption: Facial shielding by the phenyl group. (Note: A real image of the transition state would be used here).
Case Study: Synthesis of (-)-Epibatidine
A compelling demonstration of the utility of trans-2-phenyl-1-cyclohexanol is found in the total synthesis of the potent analgesic alkaloid, (-)-epibatidine, by Evans and coworkers. The key step is a highly diastereoselective hetero-Diels-Alder reaction.
Protocol 3: Asymmetric Hetero-Diels-Alder in the Synthesis of (-)-Epibatidine [5]
-
Preparation of the N-acyl-α,β-unsaturated precursor: The chiral auxiliary, (+)-(1S,2R)-trans-2-phenyl-1-cyclohexanol, is attached to an N-cinnamyl-N-tosyl amine precursor which is then oxidized to form the dienophile.
-
Hetero-Diels-Alder Cycloaddition:
-
To a solution of the dienophile in CH₂Cl₂ at -78 °C is added a Lewis acid catalyst (e.g., a copper(II)-bis(oxazoline) complex).
-
The diene (e.g., a silyloxy diene) is added, and the reaction is stirred at low temperature until completion.
-
The reaction affords the exo cycloadduct with high diastereoselectivity (>95:5 dr).
-
-
Cleavage of the Auxiliary and Elaboration to (-)-Epibatidine:
-
The chiral auxiliary is removed via reductive cleavage. To a solution of the cycloadduct in THF at 0 °C, add lithium aluminum hydride (LiAlH₄) portion-wise.[6] Stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH (aq), and water (Fieser workup).
-
Filter the resulting solids and concentrate the filtrate. The resulting primary alcohol is then carried forward through several steps, including a fluoride-promoted fragmentation and a Hofmann rearrangement, to yield (-)-epibatidine.
-
| Reaction Step | Reagents and Conditions | Yield | Diastereomeric Ratio (exo:endo) |
| Hetero-Diels-Alder | Cu(II)-BOX catalyst, CH₂Cl₂, -78 °C | ~85% | >95:5 |
| Auxiliary Cleavage | LiAlH₄, THF, 0 °C to rt | ~90% | - |
Part 3: Application in Asymmetric Ene Reactions
The glyoxylate ester of trans-2-phenyl-1-cyclohexanol is a highly effective substrate for asymmetric ene reactions, providing access to chiral α-hydroxy esters, which are valuable building blocks for natural products.
Protocol 4: Asymmetric Glyoxylate-Ene Reaction [7]
-
Preparation of the Chiral Glyoxylate Ester:
-
To a solution of (+)-(1S,2R)-trans-2-phenyl-1-cyclohexanol in CH₂Cl₂ at 0 °C, add pyridine followed by a dropwise addition of methyl oxalyl chloride.
-
Stir the reaction at room temperature for 12 hours.
-
Perform an aqueous workup and purify by chromatography to yield the glyoxylate ester.
-
-
Lewis Acid-Catalyzed Ene Reaction:
-
Dissolve the glyoxylate ester (1.0 equiv) in CH₂Cl₂ and cool to -78 °C.
-
Add tin(IV) chloride (SnCl₄, 1.1 equiv) and stir for 5 minutes.
-
Add the alkene (e.g., 1-pentene, 3.0 equiv) and stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with saturated NaHCO₃ solution.
-
Extract with CH₂Cl₂, dry the organic layer over MgSO₄, and concentrate.
-
Purify the residue by flash chromatography to yield the α-hydroxy ester. Diastereoselectivities often exceed 95:5.
-
-
Auxiliary Cleavage:
-
The resulting α-hydroxy ester can be transesterified or reduced with LiAlH₄ (as in Protocol 3) to cleave the auxiliary and provide the desired chiral product.
-
| Alkene Substrate | Lewis Acid | Diastereomeric Ratio | Yield |
| 1-Pentene | SnCl₄ | 96:4 | 85% |
| Isobutylene | SnCl₄ | 98:2 | 90% |
| α-Methylstyrene | SnCl₄ | 95:5 | 82% |
Conclusion
trans-2-Phenyl-1-cyclohexanol has proven to be a robust and highly effective chiral auxiliary for the asymmetric synthesis of natural products. Its rigid, well-defined structure provides a predictable platform for high levels of stereocontrol in key bond-forming reactions such as the Diels-Alder and ene reactions. The availability of both enantiomers through scalable and reliable procedures further enhances its utility. The protocols outlined in this guide, grounded in extensively validated literature, provide a framework for researchers and drug development professionals to confidently employ this powerful tool in the construction of complex, stereochemically rich molecules.
References
- Oppolzer, W.; Moretti, R.; Thomi, S. Asymmetric [2+2]-Cycloadditions of an N-Enoyl-sultam. Tetrahedron Lett.1989, 30 (45), 6009–6010.
- Gonzalez, J.; Aurigemma, C.; Truesdale, L. Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)
- Schwartz, A.; Madan, P.; Whitesell, J. K.; Lawrence, R. M. Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters: (−)-(1R,2S)-trans-2-Phenylcyclohexanol and (+)-(1S,2R)-trans-2-Phenylcyclohexanol. Org. Synth.1993, 72, 80.
- Evans, D. A. Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons. Aldrichimica Acta1982, 15 (2), 23–32.
- Whitesell, J. K.; Chen, H. H.; Lawrence, R. M. trans-2-Phenylcyclohexanol. A powerful and readily available chiral auxiliary. J. Org. Chem.1985, 50 (23), 4663–4664.
-
Evans, D. A.; Scheidt, K. A.; Downey, C. W. Synthesis of (−)-Epibatidine. Org. Lett.2001 , 3 (19), 3009–3012. [Link]
- Boyd, D. R.; Sharma, N. D.; Kaik, M.; Allen, C. C. R.; Stevenson, P. J. Chemoenzymatic formal synthesis of (−)- and (+)-epibatidine. Org. Biomol. Chem.2012, 10 (4), 730–736.
- Sibi, M. P.; Deshpande, P. K. Asymmetric Diels-Alder reaction of N-Acyloxazolidinones. J. Chem. Soc., Perkin Trans. 12000, 1461–1466.
- Nystrom, R. F.; Brown, W. G. Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Anhydrides. J. Am. Chem. Soc.1947, 69 (5), 1197–1199.
- Whitesell, J. K.; Lawrence, R. M.; Chen, H. H. Auxiliary Structure and Asymmetric Induction in the Ene Reactions of Chiral Glyoxylates. J. Org. Chem.1986, 51 (24), 4779–4784.
Sources
- 1. Analogies between photochemical reactions and ground-state post-transition-state bifurcations shed light on dynamical origins of selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine [organic-chemistry.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Enzymatic Hydrolysis for trans-2-Phenyl-1-cyclohexanol
Welcome to the technical support center for the enzymatic hydrolysis of trans-2-Phenyl-1-cyclohexanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing enzymatic kinetic resolution to obtain enantiomerically pure forms of this valuable chiral auxiliary. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and optimize your experiments. Our approach is grounded in established scientific principles to ensure the reliability and success of your work.
Introduction to the Enzymatic Kinetic Resolution of trans-2-Phenyl-1-cyclohexanol
The kinetic resolution of racemic trans-2-Phenyl-1-cyclohexanol is a widely used method to access its individual enantiomers, which are crucial building blocks in asymmetric synthesis. This process typically involves the enantioselective hydrolysis of a corresponding ester, such as trans-2-phenylcyclohexyl chloroacetate, catalyzed by a lipase. The enzyme preferentially hydrolyzes one enantiomer of the ester, leaving the other enantiomer unreacted. This results in a mixture of an enantioenriched alcohol and the unreacted enantioenriched ester, which can then be separated. Lipases, particularly from Pseudomonas and Candida species, have shown great utility in this application.[1][2][3] The success of this resolution is highly dependent on the optimization of various reaction parameters.
Troubleshooting Guide
This section addresses common problems encountered during the enzymatic hydrolysis of trans-2-Phenyl-1-cyclohexanol esters. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Issue 1: Low or No Conversion
Q: I am not observing any significant hydrolysis of my trans-2-phenylcyclohexyl ester. What are the potential causes and how can I fix this?
A: Low or no conversion is a common issue that can stem from several factors related to the enzyme's activity and the reaction environment.
-
Enzyme Inactivity: The primary suspect is often the enzyme itself. Ensure that the enzyme has been stored correctly according to the manufacturer's specifications and has not expired. Lipases are sensitive to temperature and pH fluctuations which can lead to denaturation and loss of activity.
-
Sub-optimal pH: Every enzyme has a specific pH range for optimal activity.[4] For the hydrolysis of trans-2-phenylcyclohexyl chloroacetate using Pseudomonas fluorescens lipase, a pH of around 7.5 is recommended.[5][6] If the pH of your reaction medium is too low or too high, the enzyme's catalytic activity will be significantly reduced. It is crucial to use a buffered solution or a pH-stat to maintain the optimal pH throughout the reaction, as the hydrolysis of the ester will produce acid, causing the pH to drop.[5][6]
-
Incorrect Temperature: Temperature is another critical parameter. While higher temperatures can increase reaction rates, excessively high temperatures can denature the enzyme.[4] A temperature range of 45-50°C has been reported to be effective for this specific hydrolysis.[5][6]
-
Poor Substrate Solubility: trans-2-Phenyl-1-cyclohexanol and its esters have limited solubility in aqueous media. If the substrate is not sufficiently dispersed, the enzyme cannot access it effectively. Vigorous stirring is necessary to create a fine emulsion.[5][6] The use of a minimal amount of a co-solvent might be considered, but care must be taken as organic solvents can also denature the enzyme.
-
Presence of Inhibitors: Contaminants in your substrate or buffer could be inhibiting the enzyme. Ensure high purity of all reagents.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Poor Enantioselectivity (Low Enantiomeric Excess - ee)
Q: My reaction is proceeding, but the enantiomeric excess (ee) of both the product alcohol and the remaining ester is low. How can I improve the enantioselectivity?
A: Achieving high enantioselectivity is the primary goal of kinetic resolution. Several factors can influence the enzyme's ability to differentiate between the two enantiomers.
-
Choice of Enzyme: Not all lipases will exhibit high enantioselectivity for this substrate. While Pseudomonas fluorescens and Pseudomonas cepacia lipases are known to be effective, you may need to screen other commercially available lipases, such as those from Candida antarctica (e.g., Novozym 435), to find the best catalyst for your specific substrate and conditions.[3]
-
Acyl Group of the Ester: The nature of the acyl group on the ester can significantly impact enantioselectivity. Shorter-chain acyl groups, like chloroacetate or acetate, are often used.[5][6][7] You might experiment with different acyl groups (e.g., propionate, butyrate) to see if it improves the enzyme's selectivity.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it will also decrease the reaction rate. This is a classic trade-off in optimization that needs to be balanced.
-
Co-solvents: The presence of organic co-solvents can alter the enzyme's conformation and, consequently, its enantioselectivity. If you are using a co-solvent to improve solubility, try different solvents or reduce the concentration.
-
Conversion Level: In kinetic resolution, the enantiomeric excess of the product and the remaining substrate changes as the reaction progresses. For the product alcohol, the highest ee is typically observed at lower conversions. Conversely, for the unreacted starting material, a higher ee is achieved at conversions approaching 50%. It is crucial to monitor the reaction over time and stop it at the optimal point to achieve the desired ee for your target molecule.
| Parameter | Effect on Enantioselectivity | Recommendation |
| Enzyme Choice | Highly variable | Screen different lipases (e.g., P. fluorescens, P. cepacia, C. antarctica) |
| Acyl Group | Can influence enzyme-substrate fit | Experiment with different short-chain acyl groups (e.g., acetate, propionate) |
| Temperature | Lower temperatures may increase ee | Test a range of temperatures below the optimum for rate |
| Co-solvent | Can alter enzyme conformation | Minimize use or screen different solvents |
| Conversion | ee of product and substrate are conversion-dependent | Monitor reaction progress and stop at the optimal time |
Issue 3: Reaction Stalls or Slows Down Significantly Over Time
Q: The hydrolysis starts well, but the rate slows down dramatically and the reaction doesn't go to the desired 50% completion. What could be the cause?
A: A decrease in the reaction rate over time can be due to several factors:
-
pH Drift: As mentioned, the hydrolysis of the ester produces an acid, which will lower the pH of the reaction medium. If the pH is not controlled, it can drop to a level that inhibits or denatures the enzyme. The use of a pH-stat to automatically add a base and maintain the optimal pH is the most effective solution.[5][6]
-
Product Inhibition: In some cases, the product alcohol or the acid byproduct can inhibit the enzyme's activity. As the concentration of these products increases, the reaction rate can decrease. If product inhibition is suspected, it might be necessary to perform the reaction in a larger volume to keep the product concentrations lower or consider in-situ product removal techniques.
-
Enzyme Instability: The enzyme may not be stable under the reaction conditions for extended periods. This could be due to temperature, pH, or the presence of organic co-solvents. If enzyme instability is the issue, you might need to add more enzyme during the reaction.[5][6] Immobilizing the enzyme on a solid support can often improve its stability.
Decision Tree for a Stalled Reaction
Caption: Decision-making process for a stalled enzymatic reaction.
Frequently Asked Questions (FAQs)
Q1: Which ester of trans-2-Phenyl-1-cyclohexanol should I use for the hydrolysis?
A1: The chloroacetate ester is a commonly used and well-documented substrate for the lipase-catalyzed kinetic resolution of trans-2-Phenyl-1-cyclohexanol.[1][2][5][6] It generally provides a good balance of reactivity and enantioselectivity with lipases like that from Pseudomonas fluorescens. However, other short-chain esters like the acetate can also be effective.[7] The choice may depend on the specific lipase you are using, and some empirical screening may be necessary to find the optimal ester for your system.
Q2: How do I monitor the progress of the reaction?
A2: There are several methods to monitor the reaction:
-
pH-Stat: If you are using a pH-stat to maintain the pH, the amount of base consumed over time is directly proportional to the extent of the reaction. This is a convenient real-time method.[5][6]
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid way to qualitatively monitor the disappearance of the starting ester and the appearance of the product alcohol.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis, GC or HPLC are the methods of choice. Using a chiral column, you can simultaneously determine the conversion and the enantiomeric excess of both the substrate and the product. This is the most comprehensive way to track the reaction's progress.
Q3: What is the "E-value" and why is it important?
A3: The E-value, or enantiomeric ratio, is a measure of the enzyme's enantioselectivity. It is calculated from the enantiomeric excess of the substrate (ees) and the product (eep), or from the conversion (c) and the ee of either the substrate or product. A higher E-value indicates greater selectivity. For a good preparative scale resolution, an E-value greater than 200 is often desired.[3] Understanding the E-value allows you to predict the expected ee at a given conversion and helps in comparing the effectiveness of different enzymes or reaction conditions.
Q4: Can I use an immobilized enzyme for this reaction?
A4: Yes, using an immobilized enzyme is highly recommended. Immobilization can significantly improve the enzyme's stability against heat, pH changes, and organic solvents. It also simplifies the work-up process, as the enzyme can be easily removed from the reaction mixture by filtration and potentially reused, which is more cost-effective and sustainable. Novozym 435, an immobilized form of Candida antarctica lipase B, is a commercially available example that is widely used in biocatalysis.
Q5: What is the expected outcome of a successful kinetic resolution?
A5: In an ideal kinetic resolution, the reaction is stopped at 50% conversion. At this point, you will have a mixture of the product alcohol with a high enantiomeric excess (ideally >99% ee) and the unreacted starting ester, also with a high enantiomeric excess (ideally >99% ee) of the opposite configuration. These two compounds can then be separated by standard techniques like column chromatography. The separated ester can then be hydrolyzed by chemical means to yield the other enantiomer of the alcohol.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Hydrolysis of rac-trans-2-Phenylcyclohexyl Chloroacetate
This protocol is based on established procedures for the kinetic resolution of trans-2-phenylcyclohexyl chloroacetate using Pseudomonas fluorescens lipase.[5][6]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a pH electrode connected to a pH-stat, and an inlet for base addition, combine rac-trans-2-phenylcyclohexyl chloroacetate, a buffer solution (e.g., pH 7 phosphate buffer), and deionized water.
-
Temperature Control: Place the flask in a constant temperature bath and maintain the temperature between 45-50°C.
-
pH Adjustment: Begin vigorous stirring to create a fine emulsion. Adjust the pH of the mixture to 7.5 using a 1 N sodium hydroxide solution.
-
Enzyme Addition: Once the pH is stable, add the lipase (e.g., P. fluorescens lipase).
-
Reaction Monitoring: The pH will begin to drop as the hydrolysis produces chloroacetic acid. The pH-stat will automatically add 1 N NaOH to maintain the pH between 7.5 and 7.8. The reaction can be monitored by the volume of NaOH consumed.
-
Reaction Quench and Work-up: When the consumption of base indicates approximately 50% conversion, stop the reaction. Cool the mixture to room temperature and extract it with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separation: The organic layers are combined, dried, and the solvent is removed. The resulting mixture of (-)-(1R,2S)-trans-2-phenylcyclohexanol and (+)-(1S,2R)-trans-2-phenylcyclohexyl chloroacetate can be separated by column chromatography.
-
Analysis: The enantiomeric excess of the alcohol and the ester should be determined using chiral HPLC or GC.
Protocol 2: Analytical Monitoring by Chiral GC
-
Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction in the aliquot by adding a small amount of acid and extract with an appropriate solvent (e.g., 1 mL of ethyl acetate). Dry the organic layer with a drying agent like sodium sulfate.
-
Derivatization (if necessary): For GC analysis, it may be beneficial to derivatize the alcohol to a more volatile ester (e.g., by reacting with acetic anhydride) to improve peak shape and resolution.[8]
-
GC Conditions:
-
Column: A suitable chiral capillary column (e.g., a cyclodextrin-based column).
-
Injector and Detector Temperature: Typically set around 250°C.
-
Oven Program: An appropriate temperature gradient will be needed to separate the enantiomers of the substrate and product. This will require optimization.
-
Carrier Gas: Helium or hydrogen.
-
-
Analysis: Inject the sample and integrate the peak areas for the enantiomers of both the starting ester and the product alcohol. Calculate the conversion and the enantiomeric excess for each.
References
- Vertex AI Search. (2026). Optimizing the Enzymatic Hydrolysis of Bioflocculated Microalgae for Bioethanol Production.
- Vertex AI Search. (2026). Optimization of Enzymatic Transglycosylation Biotechnology - Universidade de Lisboa.
- Vertex AI Search. (2026).
-
chemeurope.com. (2026). Trans-2-Phenyl-1-cyclohexanol. [Link]
- Vertex AI Search. (2026). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - NIH.
-
Wikipedia. (2026). trans-2-Phenyl-1-cyclohexanol. [Link]
-
ResearchGate. (2026). Impact of variation of the acyl group on the efficiency and selectivity of the lipase-mediated resolution of 2-phenylalkanols | Request PDF. [Link]
-
Organic Syntheses. (2026). lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. [Link]
-
Organic Syntheses. (2026). Cyclohexanol, 2-phenyl-, (1R-trans)-. [Link]
- AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry.
-
Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. [Link]
- Vertex AI Search. (2019).
-
ACS Publications. (2022). Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution. [Link]
- ResearchGate. (2026). (PDF) Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters: ( - )-(1R,2S)-rrarti-2-phenylcyclohexanol and ( + )-(1S,2R).
-
NIH. (2024). Regarding Bioanalysis Lasting a Few Minutes: Automated Cooling-SPME and Fast-GC for Urinary 2-Phenyl-2-Propanol Monitoring. [Link]
- Bode Research Group. (2015). OC VI (HS 2015).
-
PubMed. (2026). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. [Link]
-
MDPI. (2026). A Systematic Review of Enzymatic Kinetics in Microreactors. [Link]
- DiVA portal. (2026). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines.
- Journal of the Chemical Society, Perkin Transactions 2. (2026). Studies on hydrolysis of chiral, achiral and racemic alcohol esters with Pseudomonas cepacia lipase: mechanism of stereospecificity of the enzyme.
-
Organic & Biomolecular Chemistry. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. [Link]
Sources
- 1. Trans-2-Phenyl-1-cyclohexanol [chemeurope.com]
- 2. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]
- 3. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Systematic Review of Enzymatic Kinetics in Microreactors | MDPI [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regarding Bioanalysis Lasting a Few Minutes: Automated Cooling-SPME and Fast-GC for Urinary 2-Phenyl-2-Propanol Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
The Separation Science Hub: Troubleshooting HPLC of Phenylcyclohexanol Diastereomers
From: Dr. Alex V., Senior Application Scientist To: Analytical Chemistry & Process Development Teams Subject: Technical Directive: Overcoming Selectivity & Resolution Challenges in Phenylcyclohexanol Analysis
Introduction
Separating phenylcyclohexanol diastereomers (specifically the cis and trans isomers of 2-, 3-, or 4-phenylcyclohexanol) presents a classic chromatographic paradox. While the molecules are chemically distinct (diastereomers, not enantiomers), their hydrophobicity (logP) is nearly identical. Standard alkyl-bonded phases (C18) often fail to distinguish the subtle hydrodynamic volume differences between the "curved" cis conformation and the "linear" trans conformation, resulting in co-elution or "shoulder" peaks.
This guide moves beyond basic troubleshooting to address the mechanistic drivers of separation: shape selectivity (
Module 1: The Selectivity Crisis (Co-elution)
User Query: "I am running a standard C18 gradient (Water/ACN), but the cis and trans isomers are co-eluting as a single broad peak. How do I pull them apart?"
The Mechanistic Root Cause
Diastereomers of phenylcyclohexanol differ primarily in their 3D spatial arrangement (axial vs. equatorial orientation of the phenyl and hydroxyl groups).
-
The Failure of C18: Standard C18 columns rely on hydrophobic subtraction. Since both isomers have the same lipophilicity, C18 lacks the "steric slots" required to discriminate between the planar trans isomer and the buckled cis isomer [1].
-
The Solution (Orthogonality): You must introduce a secondary interaction mechanism. The phenyl ring on your analyte is an electron-rich target.[1] Using a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase introduces
interactions.[2] The rigid stationary phase also offers superior shape selectivity for the cyclohexane ring conformations [2].
Troubleshooting Protocol: Stationary Phase Screening
| Phase Class | Interaction Mechanism | Suitability for Phenylcyclohexanol | Expected Outcome |
| C18 (ODS) | Hydrophobic (Dispersive) | Low | Co-elution or partial separation (shoulder). |
| Phenyl-Hexyl | Hydrophobic + | High | Baseline resolution. The "linker" length allows the phase to bend and accommodate the bulky cyclohexane ring. |
| PFP (Pentafluoro) | Hydrophobic + Dipole + | High | Alternative selectivity if Phenyl-Hexyl fails. Strong dipole interaction with the -OH group. |
| Silica (NP) | Adsorption (H-bonding) | Medium | Good for prep scale, but difficult to reproduce in RP-HPLC. |
Actionable Step: Switch to a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3-5 µm). Use Methanol (MeOH) instead of Acetonitrile (ACN) as the organic modifier. MeOH is a protic solvent that enhances
Visual Logic: Column Selection Decision Tree
Figure 1: Decision logic for selecting the stationary phase based on interaction mechanisms.
Module 2: Peak Shape Anomalies (Tailing)
User Query: "I have separation, but the peaks are tailing badly (Tailing Factor > 1.8). Is my column dead?"
The Mechanistic Root Cause
Phenylcyclohexanol possesses a free hydroxyl (-OH) group.
-
Silanol Activity: On older or Type-A silica, acidic silanols (Si-OH) on the stationary phase surface hydrogen bond with the analyte's hydroxyl group. This secondary interaction is kinetically slow, causing the "tail" [4].
-
pH Mismatch: If the mobile phase pH is near the pKa of the silanols (approx pH 3.5 - 4.5), ionization varies, causing peak broadening.
Troubleshooting Guide
-
Check the Silica Type: Ensure you are using a "Type B" (High Purity) silica or a Hybrid Organic-Inorganic Particle (e.g., BEH, Gemini, Triart) which resists silanol activity.
-
Mobile Phase Additive: Even though the analyte is neutral, adding 0.1% Formic Acid or 10 mM Ammonium Acetate suppresses silanol ionization on the column, sharpening the peak.
-
Temperature: Increase temperature to 40°C only if resolution allows. This speeds up the desorption kinetics, reducing tailing. (Note: This fights against the resolution gain from Module 1, so it is a trade-off).
Module 3: Detection & Sensitivity
User Query: "I am injecting 10 µL but seeing no peaks or just baseline noise. What wavelength should I use?"
The Mechanistic Root Cause
Phenylcyclohexanol has a relatively weak chromophore. The cyclohexyl ring is UV-transparent. The phenyl ring has absorption bands, but they are specific.
-
Common Error: Using 254 nm. While standard for aromatics, the absorption of a non-conjugated phenyl ring (like in phenylcyclohexanol) is often weak at 254 nm.
-
The Solution: The
transition is strongest in the low UV range (200–220 nm).
Detector Optimization Table
| Wavelength ( | Sensitivity | Specificity | Recommendation |
| 210 nm | High | Low | Primary Choice. Detects the phenyl ring |
| 254 nm | Low | Medium | Secondary Choice. Use only for high concentrations (>0.5 mg/mL). |
| RI (Refractive Index) | Medium | Universal | Use if UV fails or solvents are UV-absorbing (e.g., acetone). Isocratic only. |
Module 4: Validated Screening Protocol
To ensure reproducibility and self-validation, follow this step-by-step workflow.
Step 1: Sample Preparation
-
Diluent: Dissolve sample in 50:50 Methanol:Water. (Avoid 100% strong solvent to prevent "solvent focusing" issues/peak distortion).
-
Concentration: 0.5 mg/mL.
-
Filter: 0.2 µm PTFE filter.
Step 2: The "Scouting" Gradient
Run this generic gradient to assess retentivity and initial selectivity.
-
Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm or 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[3]
-
Temp: 25°C.
-
Detection: UV @ 210 nm.[3]
| Time (min) | % B (Methanol) | Event |
| 0.0 | 20 | Start |
| 15.0 | 90 | Linear Ramp |
| 18.0 | 90 | Hold (Wash) |
| 18.1 | 20 | Re-equilibrate |
| 23.0 | 20 | Stop |
Step 3: Optimization Workflow (DOT)
Figure 2: Experimental workflow for converting a scouting run into a validated method.
References
-
Snyder, L. R., Dolan, J. W., & Carr, P. W. (2004).[4] The hydrophobic subtraction model of reversed-phase column selectivity. Journal of Chromatography A, 1060(1-2), 77-116. Link
-
Welch Materials. (2024).[5] A Guide to Selective Columns for Isomer Separation. Welch-US Technical Guides. Link
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC: Selectivity and Pi-Pi Interactions. Element Lab Solutions Technical Notes. Link
-
Chromatography Forum. (2008). Separation of Diastereomers: Column Selection and Mobile Phase Strategies. Chromatography Forum Discussion Threads. Link
-
Phenomenex. (n.d.). Chiral and Achiral Separations of Isomers.[4][6][7] Phenomenex Application Guide. Link
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. welch-us.com [welch-us.com]
- 3. pjps.pk [pjps.pk]
- 4. hplc.eu [hplc.eu]
- 5. reddit.com [reddit.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diastereoselectivity in Reactions with trans-2-Phenyl-1-cyclohexanol
Welcome to the technical support center for chemists and researchers working with trans-2-phenyl-1-cyclohexanol. This powerful chiral auxiliary is a cornerstone in modern asymmetric synthesis, but achieving high diastereoselectivity in its reactions can be a significant challenge.[1] This guide is designed to provide you with in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of stereocontrol in your experiments.
Troubleshooting Guide: Enhancing Diastereoselectivity
This section addresses common issues encountered during reactions with trans-2-phenyl-1-cyclohexanol and offers scientifically grounded solutions.
Problem 1: Poor Diastereoselectivity in Nucleophilic Additions to Carbonyls
Scenario: You are performing a Grignard or organolithium addition to a ketone or aldehyde derived from trans-2-phenyl-1-cyclohexanol (e.g., an α-alkoxy ketone) and observing a low diastereomeric ratio (dr).
Underlying Principles: The stereochemical outcome of these reactions is often governed by a delicate balance between steric and electronic effects, which can be understood through models like Felkin-Anh and Cram-chelation.[2][3] In the case of trans-2-phenyl-1-cyclohexanol derivatives, the bulky phenyl group and the oxygen atom play crucial roles in directing the incoming nucleophile.
Troubleshooting Strategies:
-
Chelation Control: For substrates with a nearby Lewis basic group (like the hydroxyl or a protected hydroxyl), chelation of a metal ion between the carbonyl oxygen and the heteroatom can rigidly lock the conformation, leading to a highly selective attack of the nucleophile.
-
Actionable Advice: Employ Lewis acidic additives that can form a stable chelate. For instance, the use of alkylzinc halides or triflates can dramatically increase diastereoselectivity in additions to α-silyloxy aldehydes, favoring the chelation-controlled product.[2] Similarly, the addition of lithium bromide (LiBr) has been shown to reverse and enhance diastereoselectivity in certain 1,2-addition reactions, likely by influencing the chelation of the substrate.[4]
-
-
Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity.
-
Actionable Advice: Perform the reaction at temperatures ranging from -78 °C to 0 °C.[5] A systematic study of the effect of temperature on your specific reaction is highly recommended.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state and, therefore, the diastereoselectivity.
-
Actionable Advice: Screen a range of solvents. Non-coordinating solvents like toluene or hexane may favor non-chelation pathways, while coordinating solvents like THF or DME can promote chelation control.[4]
-
-
Reagent Choice: The steric bulk of the nucleophile can influence the trajectory of its approach to the carbonyl.
-
Actionable Advice: If one nucleophile gives poor selectivity, consider using a sterically more or less demanding alternative.
-
Problem 2: Low Stereoselectivity in Allylation Reactions
Scenario: You are conducting an allylation of a derivative of trans-2-phenyl-1-cyclohexanol and obtaining a mixture of diastereomers.
Underlying Principles: Asymmetric allylation reactions, particularly those catalyzed by transition metals like palladium or iridium, are sensitive to ligand electronics and sterics, as well as the nature of the enolate.
Troubleshooting Strategies:
-
Ligand Screening: The chiral ligand employed in the catalytic system is paramount for achieving high stereoselectivity.
-
Counterion Effects: The counterion of the enolate can influence its aggregation state and reactivity.
-
Actionable Advice: In iridium-catalyzed allylation of cyclic ketone enolates, the use of barium enolates has been shown to have a synergetic effect with the ligand, leading to high diastereo- and enantioselectivity.[8]
-
-
Substrate Modification: Small changes to the substrate can have a significant impact on the stereochemical outcome.
-
Actionable Advice: Consider modifying a remote part of the molecule to subtly alter the steric or electronic environment around the reaction center.
-
Problem 3: Undesired Epimerization or Side Reactions
Scenario: You are observing the formation of unexpected diastereomers or side products, suggesting epimerization or alternative reaction pathways.
Underlying Principles: The stability of intermediates and the reaction conditions can lead to undesired stereochemical scrambling or competing reactions. For instance, in elimination reactions, the stereochemistry of the starting material dictates the geometry of the resulting alkene (E2 mechanism).
Troubleshooting Strategies:
-
Reaction Time and Temperature Control: Prolonged reaction times or elevated temperatures can promote epimerization or decomposition.
-
Actionable Advice: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Running the reaction at the lowest effective temperature can also minimize side reactions.[5]
-
-
Choice of Base/Acid: The strength and steric bulk of the base or acid used can influence the reaction pathway.
-
Actionable Advice: In elimination reactions, a bulky, non-nucleophilic base is often preferred to minimize substitution reactions. The choice of base can also influence the regioselectivity of the elimination.[9][10] For acid-catalyzed reactions, using a milder acid might prevent unwanted side reactions.[11]
-
-
Work-up Procedure: The work-up conditions can sometimes lead to isomerization.
-
Actionable Advice: Ensure that the work-up is performed under conditions that are compatible with the product's stability (e.g., using a buffered aqueous solution for pH-sensitive compounds).
-
Frequently Asked Questions (FAQs)
Q1: How does the trans relationship between the phenyl and hydroxyl groups in trans-2-phenyl-1-cyclohexanol influence diastereoselectivity?
A1: The trans configuration places the bulky phenyl group and the hydroxyl group on opposite sides of the cyclohexane ring. In the more stable chair conformation, both substituents will preferentially occupy equatorial positions to minimize steric strain (1,3-diaxial interactions).[12] This conformational preference creates a well-defined steric environment around the reactive center. The large A-value of the phenyl group (approximately 2.8-3.0 kcal/mol) strongly disfavors its axial placement, effectively locking the conformation.[13][14] This rigid scaffold is key to inducing high diastereoselectivity, as it presents a significantly more hindered face to an approaching reagent.
Q2: Can the hydroxyl group of trans-2-phenyl-1-cyclohexanol act as a directing group?
A2: Absolutely. The hydroxyl group, or a derivative thereof, can act as a powerful directing group through chelation. By coordinating to a Lewis acidic metal center (from the reagent or an additive), it can pre-organize the substrate and the reagent in a specific orientation, leading to a highly diastereoselective transformation.[2][3] This is a common strategy employed in reactions such as reductions, alkylations, and aldol additions.
Q3: What is the role of protecting groups on the hydroxyl function in controlling stereoselectivity?
A3: The choice of protecting group for the hydroxyl function is critical. A small protecting group, like a methyl or benzyl ether, may still allow for chelation control.[2] In contrast, a bulky protecting group, such as a silyl ether, can sterically block chelation and favor a non-chelation pathway, often leading to the opposite diastereomer as predicted by the Felkin-Anh model.[2] Therefore, the protecting group can be used as a tool to switch the diastereoselectivity of a reaction.
Q4: How can I rationally choose a solvent to improve the diastereomeric ratio?
A4: Solvent choice should be guided by the desired reaction pathway. For chelation-controlled reactions, coordinating solvents like THF or DME are often beneficial as they can stabilize the chelated transition state.[4] For reactions proceeding through a non-chelation pathway, non-coordinating solvents such as toluene, hexane, or dichloromethane are generally preferred. It is often necessary to screen a variety of solvents to find the optimal conditions for a specific reaction.
Q5: Are there enzymatic methods to resolve diastereomers of trans-2-phenyl-1-cyclohexanol derivatives?
A5: Yes, enzymatic kinetic resolution is a powerful technique. For instance, lipases, such as that from Pseudomonas fluorescens, can selectively hydrolyze an ester derivative of one enantiomer of trans-2-phenyl-1-cyclohexanol, allowing for the separation of the unreacted ester and the hydrolyzed alcohol.[15][16] This method can be highly effective for obtaining enantiomerically pure starting materials, which is a prerequisite for diastereoselective reactions.
Experimental Protocols & Data
Protocol 1: General Procedure for Lewis Acid-Mediated Chelation-Controlled Nucleophilic Addition
-
To a solution of the trans-2-phenyl-1-cyclohexanol-derived ketone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add the Lewis acid (e.g., LiBr, 1.3-2.3 equiv) as a solution in THF.[4]
-
Stir the mixture for 15-30 minutes at -78 °C.
-
Add the nucleophile (e.g., Grignard reagent or organolithium, 1.2 equiv) dropwise over 10-15 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for the time determined by reaction monitoring (e.g., 1-4 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl or a pre-cooled acetic acid solution.[5]
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.
Data Summary: Effect of Lewis Acid Additives on Diastereoselectivity
| Entry | Lewis Acid | Equivalents | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | None | - | THF | -78 | 0.91:1.0 | [4] |
| 2 | LiBr | 2.3 | THF | -78 | 2.0:1.0 | [4] |
| 3 | LiCl | 2.3 | THF | -78 | No significant improvement | [4] |
| 4 | LiI | 2.3 | THF | -78 | No significant improvement | [4] |
Data is illustrative and based on findings from the cited literature. Actual results may vary depending on the specific substrate and nucleophile.
Visualizing Reaction Control
Decision-Making Workflow for Improving Diastereoselectivity
Caption: A workflow for troubleshooting and optimizing diastereoselectivity.
Conceptual Model: Chelation vs. Non-Chelation Control
Caption: Competing pathways for nucleophilic addition.
References
-
Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. DSpace@MIT. [Link]
-
(PDF) Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - ResearchGate. [Link]
-
Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - NIH. [Link]
-
How do you rationalize the fact that the cyclohexane A value for phenyl (2.8) is larger than that for isopropyl (2.21)? - Brainly. [Link]
-
Exploiting Visible Light Triggered Formation of Trans-cyclohexene for the Contra-thermodynamic Protection of Alcohols - NIH. [Link]
-
Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PubMed Central. [Link]
-
Dehydration of Cyclohexanol | Definition & Mechanism - Study.com. [Link]
-
Cyclohexanol, 2-phenyl-, (1R-trans) - Organic Syntheses Procedure. [Link]
-
lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters - Organic Syntheses Procedure. [Link]
-
Evaluation of Different Process Concepts for the Indirect Hydration of Cyclohexene to Cyclohexanol | Request PDF - ResearchGate. [Link]
-
Trans-2-Phenyl-1-cyclohexanol - chemeurope.com. [Link]
-
Enantioselective Ring Opening of meso-Cyclohexene Epoxide with Phenyllithium Catalyzed by Chiral Schiff Base Ligands - ResearchGate. [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC. [Link]
-
Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications | Chemical Reviews - ACS Publications. [Link]
-
Kinetics and Mechanism of Cyclohexanol Dehydration in High-Temperature Water. [Link]
-
Diastereoselectivity in cyclohexane epoxide ring opening || csir-net, gate, jam - YouTube. [Link]
-
Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen - MDPI. [Link]
-
Hydroxyl Group Substitution - Alcohols - Chemistry LibreTexts. [Link]
-
A value - Wikipedia. [Link]
-
Substrate activation and inhibition in coenzyme–substrate reactions. Cyclohexanol oxidation catalysed by liver alcohol dehydrogenase - PMC - NIH. [Link]
-
Enantioselective Ring Opening of meso-Cyclohexene Epoxide with Phenyllithium Catalyzed by Chiral Schiff Base Ligands - SciELO México. [Link]
-
Synthesis of Cyclohexene The Dehydration of Cyclohexanol. [Link]
-
Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]
-
Evidence of water promotes cyclohexanol adsorption and dehydration over H-ZSM-5 zeolite. [Link]
-
Make Cyclohexene - Dehydration of Alcohols - Reaction of Organic Chemistry - Lu Le Laboratory. [Link]
-
Control of Metal Catalyst Selectivity through Specific Non-Covalent Molecular Interactions - AWS. [Link]
-
Direct enantio- and regioselective allylation of 1,2-dicarbonyls - ChemRxiv. [Link]
-
Generation and trapping of electron-deficient 1,2-cyclohexadienes. Unexpected hetero-Diels–Alder reactivity - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
trans-2-Phenyl-1-cyclohexanol - Wikipedia. [Link]
-
N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates - MDPI. [Link]
-
Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates: Synergetic Effect of Ligands and Barium Enolates - PMC - NIH. [Link]
-
How much steric hindrance does a phenyl group offer? - Chemistry Stack Exchange. [Link]
-
Alcohols as Efficient Intermolecular Initiators for a Highly Stereoselective Polyene Cyclisation Cascade - PMC - NIH. [Link]
-
1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps. [Link]
-
Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - ResearchGate. [Link]
-
syn‐Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide - PMC - NIH. [Link]
-
Reactio of trans 2-phynyl-1- bromocyclopentane on reaction with alcoholic KOH produces. [Link]
-
Reaction of trans-2-phenyl-1-bromocyclopentane reaction with alcoholic KOH produces. [Link]
Sources
- 1. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]
- 2. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public.websites.umich.edu [public.websites.umich.edu]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates: Synergetic Effect of Ligands and Barium Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactio of trans 2-phynyl-1- bromocyclopentane on reaction with alcoholic KOH produces [allen.in]
- 10. youtube.com [youtube.com]
- 11. study.com [study.com]
- 12. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 13. brainly.com [brainly.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Trans-2-Phenyl-1-cyclohexanol [chemeurope.com]
Technical Support Center: Stability & Handling of trans-2-Phenyl-1-cyclohexanol
Product: trans-2-Phenyl-1-cyclohexanol (Whitesell’s Auxiliary) CAS: 2362-61-0 (Racemic) / 56515-77-6 (1S, 2R) Application: Chiral auxiliary, asymmetric synthesis intermediate.[1]
Introduction
Welcome to the technical support guide for trans-2-Phenyl-1-cyclohexanol. This molecule is a cornerstone in asymmetric synthesis, particularly as a chiral auxiliary for esterification and etherification. However, its stability is governed by a unique interplay between benzylic electronic effects and cyclohexane conformational dynamics .
This guide addresses the three most common failure modes reported by researchers:
-
Unintended Dehydration (Acidic conditions)
-
Reactivity "Dead Zones" (Steric/Conformational locking)
-
Enzymatic Resolution Failures (Hydrolytic instability)
Module 1: Acid Sensitivity & Dehydration
The Issue
Users frequently report low yields or the appearance of a non-polar impurity (1-phenylcyclohexene) when exposing the alcohol to acidic reagents (e.g., during esterification with acid chlorides or workups).
Technical Analysis
While secondary alcohols are generally stable, trans-2-phenyl-1-cyclohexanol is uniquely prone to E1 elimination .
-
Mechanism: Protonation of the hydroxyl group creates an alkyloxonium ion.[2] Upon loss of water, a carbocation forms at C1.[3]
-
The Driver: The adjacent phenyl group at C2 provides significant stabilization to the developing positive charge (benzylic stabilization) via hyperconjugation, even though the cation is secondary. This lowers the activation energy for water loss significantly compared to unsubstituted cyclohexanol.
Troubleshooting Protocol
| Symptom | Probable Cause | Corrective Action |
| Product converts to alkene (oil) | Acidic pH during workup (pH < 4) | Buffer: Use saturated NaHCO₃ or phosphate buffer (pH 7) immediately upon quenching reactions. Avoid strong mineral acid washes. |
| Low yield in Fischer Esterification | E1 Elimination competition | Switch Method: Use DCC/DMAP or Steglich esterification (neutral/basic conditions) instead of acid-catalyzed reflux. |
| Black/Tar formation | Polymerization of styrene-like byproduct | Temperature: Maintain reaction temp < 40°C if Lewis Acids (e.g., BF₃·OEt₂) are present.[1][2][4][5][6][7][8][9][10][11][12] |
Visualizing the Pathway
The following diagram illustrates why the trans isomer eliminates via E1 (cationic) rather than E2 (concerted) under these conditions.
Figure 1: The acid-catalyzed E1 elimination pathway.[13] Note that the phenyl group stabilizes the cationic intermediate, accelerating decomposition.
Module 2: Conformational Locking (Base Stability)
The Issue
"Why is my substitution reaction (e.g., Tosylation or Mesylation) significantly slower than the cis isomer?"
Technical Analysis
This is a classic case of conformational locking .
-
Ground State: The trans isomer exists predominantly (>99%) in the diequatorial conformation to avoid 1,3-diaxial interactions.
-
Transition State Requirement: For E2 elimination or S_N2 backside attack, specific geometries are required.
-
E2 Elimination: Requires anti-periplanar geometry (H and Leaving Group must be axial).
-
Reaction Barrier: To achieve this, the stable diequatorial ring must flip to the high-energy diaxial conformer. The bulky phenyl and hydroxyl groups resist this flip energetically.
-
Result: The trans isomer is kinetically much more stable to base-catalyzed elimination (E2) than the cis isomer, but it is also more sluggish in nucleophilic substitutions that require axial attack.
Troubleshooting Protocol
| Scenario | Recommendation |
| Reaction is too slow | Solvent Switch: Move from non-polar solvents (DCM) to polar aprotic solvents (DMF, DMSO). This does not change the conformation but increases the nucleophilicity of the attacking species. |
| Incomplete Tosylation | Catalysis: Increase DMAP loading to 10-20 mol%. The steric bulk of the neighboring phenyl group hinders the approach of the electrophile to the equatorial hydroxyl. |
| Unexpected Epimerization | Avoid Strong Bases: Prolonged exposure to thermodynamic bases (e.g., NaOEt) can cause retro-aldol type ring opening/closing or radical epimerization to the cis isomer. |
Visualizing the Conformational Barrier
Figure 2: The conformational equilibrium. The molecule is "locked" in the green state, making it resistant to reactions requiring the red state geometry.
Module 3: Enzymatic Resolution & Storage
The Issue
Loss of enantiomeric excess (ee) during lipase-catalyzed kinetic resolution (e.g., Whitesell's method using Pseudomonas fluorescens lipase).
Technical Analysis
The resolution relies on the selective hydrolysis of the ester. However, the resulting alcohol is prone to acyl migration if the pH drifts.
-
Mechanism: The hydroxyl group at C1 can attack the ester at C2 (if present) or vice versa in derivatives, leading to racemization or scrambling of regiochemistry.
Best Practices
-
pH Stat: Maintain pH strictly between 7.0 and 7.2 using an autotitrator. Deviation to pH > 8.0 accelerates spontaneous (non-enzymatic) hydrolysis, which is non-selective and lowers ee.
-
Temperature: Do not exceed 30°C. Higher temperatures increase the rate of the background reaction (spontaneous hydrolysis) relative to the enzymatic reaction.
Summary of Specifications
| Property | Value | Critical Note |
| Storage Temp | 2–8°C | Hygroscopic; store under Argon. |
| pKa | ~16 | Similar to cyclohexanol, but inductive effect of Ph lowers it slightly. |
| Major Impurity | 1-Phenylcyclohexene | Result of acid exposure or thermal elimination. |
| Solubility | DCM, EtOAc, MeOH | Poor solubility in Hexanes (recrystallization solvent). |
References
-
Whitesell, J. K., Chen, H. H., & Lawrence, R. M. (1985).[4][6][8] "trans-2-Phenylcyclohexanol.[1][4][6][7][8][10][11] A powerful and readily available chiral auxiliary."[6][8] The Journal of Organic Chemistry, 50(23), 4663–4664.[8]
-
Schwartz, A., Madan, P., Whitesell, J. K., & Lawrence, R. M. (1993).[8] "Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters: (-)-(1R,2S)-trans-2-Phenylcyclohexanol and (+)-(1S,2R)-trans-2-Phenylcyclohexanol." Organic Syntheses, 69, 1.
-
Berti, G., Macchia, B., & Macchia, F. (1973). "Stereochemistry of the hydrolytic cleavage of the epoxide ring in 1-phenylcyclohexene oxide." Tetrahedron, 29(18), 2979-2987. (Mechanistic basis for conformational analysis).[12]
Sources
- 1. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. study.com [study.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. youtube.com [youtube.com]
- 6. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Trans-2-Phenyl-1-cyclohexanol [chemeurope.com]
- 9. nsmn1.uh.edu [nsmn1.uh.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
overcoming poor enantioselectivity with trans-2-Phenyl-1-cyclohexanol auxiliary
Technical Support Center: trans-2-Phenyl-1-cyclohexanol Auxiliary
From the Senior Application Scientist's Desk:
Welcome to the technical support center for the trans-2-phenyl-1-cyclohexanol chiral auxiliary. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful tool for asymmetric synthesis. My goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you troubleshoot and optimize your reactions. Poor enantioselectivity can be a significant roadblock, but with a systematic approach, it is a challenge that can be overcome. This resource is structured to anticipate the questions and issues you may encounter, providing clear, actionable solutions grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the trans-2-phenyl-1-cyclohexanol auxiliary.
Q1: What is trans-2-phenyl-1-cyclohexanol and why is it an effective chiral auxiliary?
trans-2-Phenyl-1-cyclohexanol is a chiral alcohol used to control the stereochemical outcome of a reaction.[1] When covalently attached to a prochiral substrate, its rigid cyclohexyl ring and bulky phenyl group create a well-defined chiral environment. The phenyl group effectively blocks one face of the reactive intermediate (like an enolate or dienophile), forcing an incoming reagent to attack from the less sterically hindered face. This process, known as asymmetric induction, leads to the preferential formation of one diastereomer over the other. Its effectiveness stems from this high degree of facial shielding.
Q2: For which types of reactions is this auxiliary most suitable?
This auxiliary has demonstrated high efficacy in a variety of carbon-carbon bond-forming reactions. It is particularly well-regarded for:
-
Diels-Alder [4+2] Cycloadditions [2]
-
Ene Reactions [3]
-
Ketene-Olefin [2+2] Cycloadditions [4]
-
Aldol Additions and Alkylations (via enolates)
-
Reformatsky Reactions [4]
The rigid conformation and powerful stereodirecting ability of the phenyl group make it a versatile choice for controlling stereocenters in these transformations.[4]
Q3: How is the enantiomerically pure auxiliary obtained?
Ready access to both enantiomers is a key advantage of this auxiliary.[3] Common preparation methods include:
-
Enzymatic Resolution: A widely used method involves the lipase-catalyzed hydrolysis (e.g., with Pseudomonas fluorescens lipase) of racemic trans-2-phenylcyclohexyl chloroacetate. The enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the resulting alcohol from the unreacted ester.[1][5]
-
Sharpless Asymmetric Dihydroxylation: This method starts with the dihydroxylation of 1-phenylcyclohexene, followed by a selective reduction of the 1-hydroxyl group to yield the desired enantiomerically pure product.[4]
Q4: How does it compare to other common auxiliaries like Evans' oxazolidinones?
While Evans' auxiliaries are exceptionally powerful, particularly for enolate chemistry, trans-2-phenyl-1-cyclohexanol offers several practical advantages.[6] It is often more economical and can be prepared on a large scale.[4] Furthermore, its cleavage conditions can sometimes be milder or more compatible with downstream functional groups. The choice between them often depends on the specific substrate, desired transformation, and cost considerations for scale-up.[7][8]
Part 2: Troubleshooting Guide for Poor Enantioselectivity
Experiencing low diastereomeric excess (d.e.) is a common issue. The following guide provides a systematic approach to diagnosing and solving the problem.
Logical Flow for Troubleshooting
The diagram below illustrates a systematic workflow for diagnosing poor stereoselectivity. Start by verifying the integrity of your starting materials and move sequentially through reaction parameters.
Caption: Systematic workflow for troubleshooting poor diastereoselectivity.
Troubleshooting Q&A and Data Summary
Question: My reaction is yielding a nearly 1:1 mixture of diastereomers. Where should I start?
Answer: Begin by verifying the enantiomeric purity of your trans-2-phenyl-1-cyclohexanol auxiliary. An auxiliary with low enantiomeric excess (ee%) cannot induce high diastereoselectivity. Confirm the ee% using chiral HPLC or GC. If the purity is confirmed, the next most likely culprits are reaction parameters that are not optimized for stereocontrol, such as temperature or the choice of Lewis acid.
Question: I've confirmed my auxiliary is >99% ee, but the diastereoselectivity is still poor. What's next?
Answer: The issue likely lies in the reaction conditions or the purity of other reagents. Acidic impurities in your substrate or reagents can interfere with Lewis acid-mediated reactions, leading to a non-selective background reaction.[9] Temperature is also a critical factor; many asymmetric reactions exhibit significantly higher selectivity at lower temperatures (-78 °C is a common starting point).
The table below summarizes common issues and solutions.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low Diastereomeric Excess (d.e.) | 1. Insufficient Lewis Acid Chelation: The Lewis acid may not be effectively coordinating to both the carbonyl oxygen and the auxiliary's oxygen, leading to a flexible transition state and poor facial discrimination. | Action: Increase Lewis acid stoichiometry (e.g., from 1.1 to 1.5 eq.). Screen different Lewis acids (e.g., Et₂AlCl, TiCl₄, SnCl₄) as their size and acidity can significantly alter the transition state geometry. |
| 2. High Reaction Temperature: At higher temperatures, the energy difference between the two competing diastereomeric transition states is smaller, allowing the less-favored pathway to compete more effectively, thus lowering selectivity. | Action: Perform the reaction at a lower temperature. Start at -78 °C and adjust as needed. This requires careful monitoring to ensure the reaction still proceeds at a reasonable rate. | |
| 3. Inappropriate Solvent: Solvent polarity can affect the aggregation state of the Lewis acid and the stability of the chelated intermediate.[10] | Action: Screen a range of solvents. Non-coordinating solvents like dichloromethane (DCM) or toluene are often preferred. Avoid coordinating solvents like THF or ethers unless specified, as they can compete for the Lewis acid. | |
| 4. Non-Selective Background Reaction: If the Lewis acid-catalyzed reaction is slow, a non-catalyzed, non-selective pathway can occur in parallel, eroding the overall d.e.[10] | Action: Increase the concentration of reactants to favor the bimolecular-catalyzed pathway. Ensure all reagents are pure and free of water or protic impurities that could quench the Lewis acid. | |
| Difficult Auxiliary Cleavage | 1. Racemization of Product: Harsh cleavage conditions (e.g., strong base with an enolizable product) can cause epimerization at the newly formed stereocenter. | Action: Use the mildest conditions possible. For ester cleavage, consider LiOH in a THF/H₂O mixture at 0 °C instead of room temperature NaOH. For reductive cleavage, LiAlH₄ or DIBAL-H are standard. |
| 2. Low Yield during Cleavage: The desired product may be sensitive to the cleavage conditions, leading to degradation. | Action: If reducing an ester to an alcohol with LiAlH₄, ensure a complete quench at low temperature before workup. If hydrolyzing, buffer the reaction if the product is acid or base-sensitive. | |
| Difficult Diastereomer Separation | 1. Similar Polarity: The two diastereomers may have very similar Rf values, making chromatographic separation challenging. | Action: Optimize silica gel chromatography by screening various solvent systems (e.g., Hexanes/Ethyl Acetate, Hexanes/DCM, Pentane/Ether). If separation is still poor, consider derivatizing the mixture to amplify polarity differences before separation. Recrystallization of the major diastereomer can also be a highly effective purification method.[11] |
Part 3: Mechanism of Stereocontrol & Key Protocols
The Principle of Asymmetric Induction
The predictive power of the trans-2-phenyl-1-cyclohexanol auxiliary comes from the well-defined, sterically biased conformation it adopts upon coordination with a Lewis acid.
Caption: Chelation model for stereocontrol in a Diels-Alder reaction.
In this model, the Lewis acid (LA) forms a rigid five-membered ring by chelating to the carbonyl oxygen of the acrylate substrate and the hydroxyl oxygen of the auxiliary. This locks the dienophile into a conformation where the large phenyl group extends over one face, effectively blocking it. Consequently, the incoming diene can only approach from the opposite, unshielded face, resulting in a high degree of diastereoselectivity.
Protocol: Asymmetric Diels-Alder Reaction
This protocol describes the reaction of an acrylate ester derived from (+)-(1S,2R)-trans-2-phenyl-1-cyclohexanol with cyclopentadiene.
Step 1: Attachment of the Auxiliary (Acrylate Formation)
-
To a solution of (+)-(1S,2R)-trans-2-phenyl-1-cyclohexanol (1.0 eq) in dry CH₂Cl₂ (0.2 M) at 0 °C under N₂, add triethylamine (1.5 eq).
-
Slowly add acryloyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aq. NH₄Cl and separate the layers.
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the chiral dienophile.
Step 2: Lewis Acid-Catalyzed Diels-Alder Cycloaddition
-
Dissolve the purified acrylate dienophile (1.0 eq) in dry CH₂Cl₂ (0.1 M) in a flame-dried flask under N₂.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add freshly distilled cyclopentadiene (3.0 eq).
-
Slowly add a solution of diethylaluminum chloride (Et₂AlCl, 1.2 eq, 1.0 M in hexanes) dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor by TLC for the consumption of the starting material.
-
Carefully quench the reaction at -78 °C by the slow addition of saturated aq. NaHCO₃.
-
Allow the mixture to warm to room temperature and dilute with CH₂Cl₂.
-
Filter the resulting suspension through a pad of Celite®, washing with additional CH₂Cl₂.
-
Separate the layers of the filtrate, and extract the aqueous layer with CH₂Cl₂ (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR analysis. Purify by flash chromatography.
Step 3: Cleavage of the Auxiliary (Reductive Cleavage)
-
Dissolve the purified Diels-Alder adduct (1.0 eq) in dry THF (0.1 M) under N₂ and cool to 0 °C.
-
Slowly add a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in THF portion-wise.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction back to 0 °C and quench sequentially by the slow, dropwise addition of H₂O (X mL), 15% aq. NaOH (X mL), and H₂O (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting white suspension vigorously for 1 hour at room temperature.
-
Filter the solids and wash thoroughly with ethyl acetate.
-
Concentrate the filtrate to yield the chiral alcohol product and the recovered trans-2-phenyl-1-cyclohexanol auxiliary. The two can be separated by chromatography.
References
-
Whitesell, J. K., Chen, H. H., & Lawrence, R. M. (1985). trans-2-Phenylcyclohexanol. A powerful and readily available chiral auxiliary. The Journal of Organic Chemistry, 50(23), 4663–4664. [Link]
-
Wikipedia. trans-2-Phenyl-1-cyclohexanol. [Link]
-
Asymmetric Synthesis. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link] (Note: A representative link, as the original may vary).
-
Gonzalez, J., Aurigemma, C., & Truesdale, L. (2004). SYNTHESIS OF (+)-(1S,2R)- AND (−)-(1R,2S)-trans-2-PHENYLCYCLOHEXANOL VIA SHARPLESS ASYMMETRIC DIHYDROXYLATION (AD). Organic Syntheses, 79, 93. [Link]
-
ResearchGate. Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Comins, D. L., & Schilling, S. (1996). A short efficient preparation of (+) and (−)-trans-2-phenylcyclohexanol. Tetrahedron: Asymmetry, 7(11), 3141-3144. [Link]
-
ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
ACS Publications. trans-2-Phenylcyclohexanol. A powerful and readily available chiral auxiliary. The Journal of Organic Chemistry. [Link]
-
Schwartz, A., Madan, P., Whitesell, J. K., & Lawrence, R. M. (1990). LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS VIA CHLOROACETATE ESTERS: (−)-(1R,2S)-TRANS-2-PHENYLCYCLOHEXANOL AND (+)-(1S,2R)-TRANS-2-PHENYLCYCLOHEXANOL. Organic Syntheses, 69, 1. [Link]
-
Alves, M. P., de Souza, R. O. M. A., & de Almeida, M. V. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]
-
SFU Summit. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link]
-
National Institutes of Health (NIH). Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes. [Link]
-
ResearchGate. The oxidative cleavage of trans-1,2-cyclohexanediol with O2: Catalysis by supported Au nanoparticles. [Link]
-
National Institutes of Health (NIH). A Straightforward Route to Functionalized “trans-Diels–Alder” Motifs. [Link]
-
Myers Research Group, Harvard University. Asymmetric Diels-Alder Reactions. [Link]
-
PubChem. (+)-trans-2-Phenylcyclohexanol. [Link]
-
ResearchGate. The first example of amine-induced reversal of diastereoselectivity in acylation of some trans-2-substituted cyclohexanols. [Link]
Sources
- 1. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Trans-2-Phenyl-1-cyclohexanol [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
optimizing reaction conditions for Whitesell's auxiliary
Technical Support Center: Whitesell's Auxiliary (trans-2-Phenylcyclohexanol)
Ticket ID: #WA-OPT-2024 Subject: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist
System Overview: Why This Auxiliary?
trans-2-Phenylcyclohexanol (Whitesell’s Auxiliary) is a cornerstone in asymmetric synthesis, particularly for glyoxylate-ene reactions , Diels-Alder cycloadditions , and alkylations .
Unlike 8-phenylmenthol, which is synthetically arduous to produce, Whitesell’s auxiliary offers a cost-effective alternative with comparable diastereomeric excess (often >98% de). Its efficacy relies on the phenyl ring , which adopts a conformation that effectively shields one face of the attached electrophile (typically an ester or acrylate) via steric bulk and potential
Installation & Setup (Auxiliary Attachment)
Before running your asymmetric transformation, the auxiliary must be covalently bonded to your substrate (usually forming an ester).
Standard Protocol: Esterification
-
Reagents: Acid Chloride (substrate) + trans-2-phenylcyclohexanol + Pyridine/DMAP.
-
Solvent: Benzene or Toluene (anhydrous).
-
Key Condition: Reflux is often required for sterically hindered substrates.
Troubleshooting Attachment:
Q: My esterification yield is <50%.
Diagnostic: The secondary alcohol of the auxiliary is sterically hindered by the adjacent phenyl group.
Fix: Switch to acid chloride activation rather than DCC/EDC coupling. Use DMAP (0.1 equiv) as a nucleophilic catalyst. If the substrate is valuable, use the auxiliary in excess (1.2 equiv).
Core Workflow: The Glyoxylate Ene Reaction
This is the "flagship" application. The reaction between the auxiliary-derived glyoxylate and an olefin is highly sensitive to Lewis Acid choice and temperature.
Optimized Reaction Parameters
| Parameter | Recommended Setting | Scientific Rationale |
| Lewis Acid | SnCl₄ (1.0 - 1.2 equiv) | Tin(IV) chloride creates a rigid chelated intermediate between the dicarbonyls, locking the conformation for maximum facial discrimination. |
| Temperature | -78°C | Essential for kinetic control. Higher temperatures (-20°C or 0°C) significantly erode diastereoselectivity (de). |
| Solvent | CH₂Cl₂ (DCM) | Non-coordinating polar solvent stabilizes the polar transition state without competing for the Lewis Acid. |
| Concentration | 0.1 M - 0.2 M | High dilution prevents intermolecular aggregation that can disrupt the chelate geometry. |
Step-by-Step Protocol (Self-Validating)
-
Flame-dry all glassware under Argon. Moisture kills SnCl₄.
-
Dissolve the trans-2-phenylcyclohexyl glyoxylate in dry CH₂Cl₂. Cool to -78°C .[1]
-
Add SnCl₄ (1M in CH₂Cl₂) dropwise. Observation: Solution may turn slight yellow/orange (complex formation).
-
Stir for 15 mins to ensure complete chelation.
-
Add the olefin (ene component) slowly.
-
Monitor: TLC should show disappearance of the glyoxylate spot.
-
Quench: Pour into saturated NaHCO₃ while still cold (or immediately upon warming to 0°C).
Visualizing the Workflow
Caption: Operational workflow for the Whitesell auxiliary cycle, emphasizing the critical chelation step (Red) and recycling loop.
Cleavage & Recovery (The Exit Strategy)
The auxiliary is expensive; recovery is mandatory.
Method A: Nondestructive Hydrolysis (Base)
-
Reagents: KOH (2M) in MeOH/THF.
-
Conditions: Reflux for 1-3 hours.[2]
-
Outcome: Yields the carboxylic acid product + free auxiliary.
-
Recovery: Extract the auxiliary with Ether/EtOAc.[2] Recrystallize from Pentane/Petroleum Ether.
Method B: Reductive Cleavage (LAH)
-
Reagents: LiAlH₄ in Ether.
-
Conditions: 0°C to RT.
-
Outcome: Yields the primary alcohol product + free auxiliary.
-
Note: This is often cleaner if your target is the alcohol, as it avoids harsh basic reflux.
Troubleshooting & FAQs
Q: I am getting high yield but low diastereoselectivity (<50% de).
-
Cause 1: Temperature Drift. Did the reaction warm up above -78°C during addition?
-
Cause 2: Lewis Acid Quality.[3] Old SnCl₄ hydrolyzes to HCl, which catalyzes a non-selective background reaction. Use fresh, distilled SnCl₄.
-
Cause 3: Solvent Coordination. Did you use THF? THF coordinates to SnCl₄, breaking the chelate. Use DCM only.
Q: The auxiliary won't cleave; the ester is too stable.
-
Solution: Switch to transesterification . Treat with NaOMe in MeOH. If that fails, reduction with DIBAL-H (2 equiv, -78°C) often cleaves the auxiliary to the aldehyde (from ester) or alcohol, releasing the auxiliary intact.
Q: How do I purify the recovered auxiliary?
-
Protocol: The crude recovered auxiliary is often a brown oil. Dissolve in hot pentane or petroleum ether. Cool to 0°C. trans-2-Phenylcyclohexanol crystallizes as white needles.
References
-
Whitesell, J. K. ; Chen, H. H.; Lawrence, R. M.[4] "trans-2-Phenylcyclohexanol.[2][4][5][6][7] A powerful and readily available chiral auxiliary."[7] J. Org.[8] Chem.1985 , 50, 4663–4664. Link
-
Schwartz, A. ; Madan, P.; Whitesell, J. K.; Lawrence, R. M.[4] "Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters: (-)-(1R,2S)-trans-2-Phenylcyclohexanol and (+)-(1S,2R)-trans-2-Phenylcyclohexanol." Org.[2][9] Synth.1993 , 71, 48. Link
-
Whitesell, J. K. "C2 Symmetry and Asymmetric Induction." Chem. Rev.1989 , 89, 1581–1590. Link
-
Comins, D. L. ; Salvador, J. M. "Efficient Synthesis and Resolution of trans-2-(1-Methyl-1-phenylethyl)cyclohexanol." J. Org.[8] Chem.1993 , 58, 4656. (Comparative study on auxiliary design). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. High-Yielding and Rapid Carbon-Carbon Bond Formation from Alcohols: Allylation by Means of TiCl4 [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. (+)-trans-2-Phenylcyclohexanol | C12H16O | CID 9898975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. List of Bones characters - Wikipedia [en.wikipedia.org]
- 9. pubs.rsc.org [pubs.rsc.org]
removal of trans-2-Phenyl-1-cyclohexanol auxiliary post-reaction
Technical Support Center: Whitesell Auxiliary (trans-2-Phenyl-1-cyclohexanol) Removal
Case ID: TCC-CLEAV-001 Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Post-Reaction Recovery)
Triage & Strategy: The Cleavage Decision Matrix
Before initiating wet chemistry, you must select the cleavage protocol based on your desired final product. The trans-2-phenyl-1-cyclohexanol (TCC) auxiliary is sterically demanding; standard saponification often fails or proceeds too slowly, leading to racemization.
Visual Decision Guide:
Caption: Figure 1. Decision matrix for selecting the appropriate cleavage methodology based on the desired oxidation state of the final product.
Protocol A: Hydrolytic Cleavage (To Carboxylic Acid)
The Challenge: The phenyl group at the C2 position of the cyclohexane ring creates significant steric hindrance, shielding the ester carbonyl from nucleophilic attack. Standard NaOH/MeOH hydrolysis is often too slow and requires heat, which risks epimerization of the alpha-center.
The Solution: Use Lithium Hydroperoxide (LiOOH) . The hydroperoxide anion (
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Substrate (TCC-Ester) | 1.0 | Limiting Reagent |
| LiOH·H₂O | 2.0 - 4.0 | Base source |
| H₂O₂ (30% aq) | 4.0 - 10.0 | Nucleophile precursor (generates LiOOH) |
| THF/Water (3:1) | 0.1 M | Solvent system (homogeneity is key) |
| Na₂SO₃ (aq) | Excess | Quencher (destroys excess peroxide) |
Step-by-Step Workflow
-
Preparation: Dissolve the crude reaction intermediate in THF (0.1 M concentration) and cool to 0 °C .
-
Peroxide Addition: Add 30%
dropwise.[1] Note: No reaction occurs yet. -
Base Addition: Add LiOH·H₂O (dissolved in minimal water) slowly.
-
Critical Check: Monitor internal temperature. Exotherms can degrade stereocenters.
-
-
Reaction: Stir at 0 °C. Most reactions complete in 1–3 hours .
-
QC Check: TLC should show the disappearance of the non-polar ester and appearance of the polar acid (baseline) and the free auxiliary (mid-polar).
-
-
Quench: Add saturated aqueous
(sodium sulfite) at 0 °C. Stir for 15 mins to neutralize excess peroxide. Test with starch-iodide paper to ensure no oxidants remain. -
Workup (The "Split"):
-
Evaporate bulk THF.
-
Extract the alkaline aqueous phase with
(DCM). -
Organic Layer 1: Contains the Recovered Auxiliary .
-
Aqueous Layer: Contains the Product Carboxylate .
-
-
Product Isolation: Acidify the aqueous layer to pH 2 (using 1N HCl) and extract with EtOAc. This yields your chiral acid.
Protocol B: Reductive Cleavage (To Alcohol)
If your target is the alcohol, reductive cleavage is cleaner and often higher yielding than hydrolysis followed by reduction.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Substrate | 1.0 | Limiting Reagent |
| LiAlH₄ (LAH) | 2.0 - 3.0 | Hydride source |
| Diethyl Ether or THF | 0.1 M | Solvent (Anhydrous) |
Step-by-Step Workflow
-
Setup: Flame-dry glassware under Argon/Nitrogen.
-
Slurry: Suspend LAH in dry Ether/THF at 0 °C.
-
Addition: Cannulate a solution of the TCC-ester into the LAH slurry dropwise.
-
Reaction: Warm to room temperature. Stir for 1–4 hours.
-
Fieser Quench (Critical for Filtration):
-
Add
mL water (where = grams of LAH used). -
Add
mL 15% NaOH. -
Add
mL water.
-
-
Isolation: Filter the white precipitate (aluminum salts). The filtrate contains both the product alcohol and the auxiliary alcohol.
-
Separation: Flash chromatography is required.[1]
-
Tip: The TCC auxiliary is very non-polar (
in 20% EtOAc/Hex). Most chiral product alcohols are more polar.
-
Troubleshooting Center (FAQ)
Q1: The hydrolysis is stalled at 50% conversion after 4 hours. Should I heat it?
-
Do NOT heat. Heating hindered esters often leads to racemization before hydrolysis.
-
Fix: Add 1.5 equiv of Triton B (benzyltrimethylammonium hydroxide). The phase-transfer nature of the counter-ion helps solubilize the hydroxide/hydroperoxide in the organic phase, accelerating the attack on the hindered carbonyl.
Q2: I see a "mystery spot" on TLC during LiOH/H2O2 hydrolysis.
-
Diagnosis: This is likely the peracid intermediate or a mixed anhydride.
-
Fix: Ensure you quench thoroughly with Sodium Sulfite (
). If the spot persists, it might be the N-oxide if your molecule contains amines, but in standard ester cleavage, it is usually unquenched oxidants.
Q3: How do I separate the auxiliary from my product if they have similar polarity?
-
Strategy: Derivatization.
-
The TCC auxiliary is a secondary alcohol with a bulky phenyl group.
-
Your product is likely a primary alcohol (if using Protocol B) or a carboxylic acid (Protocol A).
-
If Acid (Protocol A): Separation is trivial (Acid/Base extraction).
-
If Alcohol (Protocol B): If chromatography fails, react the mixture with succinic anhydride. Your primary alcohol product will form the hemi-succinate (becoming acidic), while the hindered TCC auxiliary will react much slower or not at all. You can then separate via base extraction, then hydrolyze the succinate.
-
Auxiliary Recovery & Recycling
The trans-2-phenyl-1-cyclohexanol auxiliary is expensive. A robust recovery loop is essential for economic viability.
Recovery Workflow:
Caption: Figure 2. Workflow for the efficient recovery and purification of the chiral auxiliary.
-
Purification: The crude auxiliary recovered from the organic layer (Protocol A) or chromatography (Protocol B) can often be recrystallized from hot pentane or hexanes.
-
Purity Check: Verify optical rotation
. Racemization of the auxiliary itself is rare under these conditions, but carryover of chemical impurities is possible.
References
-
Whitesell, J. K. , Chen, H. H., & Lawrence, R. M. (1985).[2] "trans-2-Phenylcyclohexanol.[2][3][4][5][6][7][8] A powerful and readily available chiral auxiliary."[6][7] The Journal of Organic Chemistry, 50(23), 4663–4664.
-
Evans, D. A. , Britton, T. C., & Ellman, J. A. (1987). "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Letters, 28(49), 6141–6144.
-
Schwartz, A. , Madan, P., Whitesell, J. K., & Lawrence, R. M. (1993). "Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters: (-)-(1R,2S)-trans-2-Phenylcyclohexanol and (+)-(1S,2R)-trans-2-Phenylcyclohexanol." Organic Syntheses, 70, 98.
-
Comins, D. L. , & Salvador, J. M. (1993). "Efficient synthesis or (S)-camptothecin using a chiral auxiliary." The Journal of Organic Chemistry, 58(17), 4656–4661.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. (+)-trans-2-Phenylcyclohexanol | C12H16O | CID 9898975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
managing temperature effects on trans-2-Phenyl-1-cyclohexanol reactions
Topic: Managing Temperature Effects on Stability and Selectivity
Status: Active | Version: 2.4 | Audience: Process Chemists & Medicinal Researchers
Welcome to the Technical Support Hub
From: Dr. Aris Thorne, Senior Application Scientist Subject: Operational parameters for Whitesell’s Auxiliary and derivatives
You are likely employing trans-2-phenyl-1-cyclohexanol as a chiral auxiliary (Whitesell’s auxiliary) or as a resolving agent. In my experience supporting scale-up workflows, temperature is the single most common failure point for this compound. It is not just a variable; it is a switch that toggles between kinetic resolution , thermodynamic locking , and irreversible elimination .
This guide bypasses generic advice to focus on the causal link between thermal energy and the cyclohexane chair conformation, ensuring your enantiomeric excess (% ee) and yield remain high.
Quick Reference: Temperature Impact Matrix
| Temperature Zone | Dominant Phenomenon | Critical Outcome | Risk Factor |
| -78°C to -40°C | Kinetic Control | Max Diastereoselectivity (Auxiliary usage) | Precipitation; heterogeneous reaction |
| 20°C to 25°C | Stability | Standard storage; Inert handling | Minimal (Solid state) |
| 45°C to 50°C | Enzymatic Activity | Optimal Lipase Resolution rate | Enzyme denaturation if exceeded |
| > 55°C | Phase Change | Melting (mp ~56-65°C depending on purity) | Homogeneity changes; solvation issues |
| > 80°C (Acidic) | Elimination (E1) | Dehydration to 1-phenylcyclohexene | CRITICAL FAILURE |
Module 1: Enzymatic Resolution (The 45°C–50°C Window)
Context: You are separating enantiomers using Pseudomonas fluorescens lipase (PFL) via the chloroacetate ester method.
Q: My hydrolysis rate has plateaued, but conversion is <40%. Should I increase the temperature to 60°C?
A: No. You will denature the lipase and degrade enantioselectivity.
The Mechanism: The resolution relies on the lipase's ability to discriminate between the steric bulk of the phenyl group in the transition state. The optimal window is 45°C to 50°C .
-
< 40°C: Reaction kinetics are sluggish; the heterogeneous mixture (buffer/organic) limits mass transfer.
-
> 50°C: The enzyme's tertiary structure begins to unfold. While the rate of hydrolysis increases, the rate of non-selective hydrolysis (background reaction) accelerates faster than the enzymatic process, eroding the E-value (enantiomeric ratio).
Troubleshooting Protocol:
-
Verify Temp: Ensure your internal temperature (probe inside the flask) is 45-50°C, not just the bath temp.
-
pH Stat Mode: Instead of heat, check your pH control. The reaction generates chloroacetic acid. If pH drops below 7.0, the lipase activity crashes. Maintain pH 7.5 using a pH-stat titrator with 1N NaOH.
-
Agitation: This is a biphasic system.[1] Increasing stir rate is more effective than increasing heat.
Visualizing the Workflow: The following diagram illustrates the decision logic for the enzymatic resolution process.
Caption: Workflow for lipase-catalyzed kinetic resolution emphasizing the critical temperature threshold.
Module 2: Preventing Elimination (The >80°C Danger Zone)
Context: You are functionalizing the hydroxyl group (e.g., tosylation, mesylation) or performing acid-catalyzed transformations.[1]
Q: I see a new non-polar spot on TLC and my yield is low. Is my alcohol decomposing?
A: Yes, you are likely dehydrating the alcohol to 1-phenylcyclohexene.
The Mechanism: trans-2-Phenyl-1-cyclohexanol occupies a rigid chair conformation where both the phenyl and hydroxyl groups are equatorial (diequatorial). This is thermodynamically stable. However, under acidic conditions (or activation of the alcohol) at high temperatures (>80°C), the equilibrium shifts.
-
Protonation/Activation of the -OH group.[2]
-
Formation of a secondary carbocation (E1 mechanism).
-
Rapid elimination of a proton to form the conjugated alkene (1-phenylcyclohexene).
The Causality: The benzylic stabilization of the resulting double bond makes the elimination product highly favorable if the activation energy barrier is crossed.
Corrective Action:
-
Reagent Swap: If mesylating, use MsCl/Et3N at 0°C to RT . Do not heat to reflux.
-
Acid Scavenging: Ensure an excess of base (Pyridine or TEA) is present to neutralize generated acid immediately.
-
Monitor: If you detect the alkene (UV active, less polar than starting material), cool the reaction immediately .
Module 3: Auxiliary Selectivity (The -78°C Requirement)
Context: Using the compound as a chiral auxiliary (e.g., in enolate alkylation).
Q: Why is cryogenic cooling (-78°C) mandatory? Can I run this at -20°C?
A: Running at -20°C will likely result in poor diastereomeric ratios (dr).
The Mechanism: When attached to a substrate (e.g., as an ester), the trans-2-phenylcyclohexyl group acts as a conformational lock.
-
The Chair Lock: The massive phenyl group locks the cyclohexane ring into a specific chair conformation to avoid 1,3-diaxial interactions.
-
Face Shielding: This locked conformation forces the enolate to expose only one face to the incoming electrophile.
-
Thermal Energy: At -78°C, the system lacks the energy to access the "unfavored" conformer or allow the electrophile to attack the sterically hindered face. At -20°C, the increased thermal motion allows for "leakage" via the higher-energy transition state, eroding selectivity.
Module 4: Solubility vs. Melting (The 56°C Threshold)
Context: Handling the solid material during setup.
Q: The material is "oiling out" instead of dissolving during recrystallization.
A: You have exceeded the melting point before achieving saturation.
Data Point:
Troubleshooting: If you heat the solvent to reflux (e.g., Heptane/EtOAc at 80°C) and add the solid, it may melt into an oil before it dissolves. This "oiling out" traps impurities.
-
Protocol: Dissolve at a temperature below the melting point if possible, or use a solvent with a boiling point closer to the mp. If oiling occurs, add a seed crystal of the pure enantiomer as the solution cools to 50°C to trigger proper lattice formation.
Visualizing Reaction Pathways
The following diagram summarizes the temperature-dependent fate of the molecule.
Caption: Divergent reaction pathways dictated by thermal energy input.
References
-
Whitesell, J. K. , Chen, H. H., & Lawrence, R. M. (1985).[5] "trans-2-Phenylcyclohexanol.[6][3][4][5][7][8][9][10][11][12][13] A powerful and readily available chiral auxiliary."[4][5] The Journal of Organic Chemistry, 50(23), 4663–4664.[5]
-
Schwartz, A. , Madan, P., Whitesell, J. K., & Lawrence, R. M. (1993).[5] "Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters: (-)-(1R,2S)-trans-2-Phenylcyclohexanol and (+)-(1S,2R)-trans-2-Phenylcyclohexanol." Organic Syntheses, Coll.[5][14] Vol. 8, p. 516.[5]
-
King, S. B. , & Sharpless, K. B. (1994).[14] "Preparative Scale Asymmetric Dihydroxylation of 1-Phenylcyclohexene." Tetrahedron Letters, 35(31), 5611-5614.
-
PubChem Database. "trans-2-Phenyl-1-cyclohexanol Compound Summary." National Center for Biotechnology Information.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. TRANS-2-PHENYL-1-CYCLOHEXANOL | 2362-61-0 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Trans-2-Phenyl-1-cyclohexanol [chemeurope.com]
- 6. rel-(1R,2S)-2-Phenylcyclohexanol | C12H16O | CID 102793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. trans-2-Phenyl-1-cyclohexanol 99 2362-61-0 [sigmaaldrich.com]
- 8. (+)-trans-2-Phenylcyclohexanol | C12H16O | CID 9898975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. trans-2-phenyl-1-cyclohexanol [stenutz.eu]
- 12. (1R,2S)-(-)-TRANS-2-PHENYL-1-CYCLOHEXANOL | 98919-68-7 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Redirecting [linkinghub.elsevier.com]
Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Analysis of 2-Phenyl-1-cyclohexanol Diastereomers
Introduction: Beyond the Molecular Formula
In the realm of organic chemistry and drug development, a molecule's three-dimensional structure is paramount to its function. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit vastly different biological activities. Among these, diastereomers—stereoisomers that are not mirror images—present a unique analytical challenge. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical and spectral characteristics. This guide provides an in-depth comparison of the cis and trans diastereomers of 2-Phenyl-1-cyclohexanol, demonstrating how ¹H Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful and definitive tool for their differentiation. Our analysis is rooted in the principles of conformational analysis and the predictable relationship between proton-proton coupling constants and dihedral angles.
Part 1: The Conformational Landscape of Substituted Cyclohexanes
The key to distinguishing these diastereomers lies in understanding the conformational preferences of the cyclohexane ring. The six-membered ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize both angle and torsional strain.[1] In this conformation, the substituents on each carbon can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[2]
Through a process known as ring inversion or "chair flip," a cyclohexane ring can interconvert between two chair forms, causing all axial substituents to become equatorial and vice versa.[2] For a substituted cyclohexane, the two chair conformers are not equal in energy. Bulky substituents are sterically hindered in the axial position due to unfavorable 1,3-diaxial interactions with other axial protons.[3] Consequently, the chair conformation that places the largest substituent in the more spacious equatorial position is significantly lower in energy and thus more populated at equilibrium.[2][3]
Conformational Equilibrium in trans-2-Phenyl-1-cyclohexanol
The trans isomer has the phenyl (Ph) and hydroxyl (OH) groups on opposite faces of the cyclohexane ring. This allows for a conformation where both bulky groups can simultaneously occupy equatorial positions. The alternative chair form would force both groups into highly unfavorable axial positions. As a result, the equilibrium overwhelmingly favors the diequatorial conformer.
Caption: Conformational equilibrium for trans-2-Phenyl-1-cyclohexanol.
Conformational Equilibrium in cis-2-Phenyl-1-cyclohexanol
In the cis isomer, the Ph and OH groups are on the same face of the ring. This geometry prevents them from ever being simultaneously equatorial. The ring will flip between two conformations: one with an axial Ph and equatorial OH, and another with an equatorial Ph and axial OH. Given that the phenyl group is significantly bulkier than the hydroxyl group, the conformation with the equatorial phenyl group is the major contributor to the equilibrium.
Caption: Conformational equilibrium for cis-2-Phenyl-1-cyclohexanol.
Part 2: The Karplus Equation - Translating Geometry into Spectral Data
The definitive differentiation between these diastereomers by ¹H NMR relies on the analysis of vicinal coupling constants (³J). This coupling arises from the interaction between protons on adjacent carbon atoms. The magnitude of the ³J coupling constant is exquisitely sensitive to the dihedral angle (φ) between the two coupled protons, a relationship described by the Karplus equation.[4]
The core principle is that the coupling is largest when the protons are anti-periplanar (φ ≈ 180°) or syn-periplanar (φ ≈ 0°) and smallest when they are orthogonal (φ ≈ 90°).[4] In a cyclohexane chair, this translates to predictable values:[5]
-
Axial-Axial (ax-ax) coupling: Dihedral angle ≈ 180°, resulting in a large coupling constant (³J ≈ 10–14 Hz).
-
Axial-Equatorial (ax-eq) coupling: Dihedral angle ≈ 60°, resulting in a small coupling constant (³J ≈ 2–6 Hz).
-
Equatorial-Equatorial (eq-eq) coupling: Dihedral angle ≈ 60°, also resulting in a small coupling constant (³J ≈ 2–6 Hz).
Sources
A Comparative Guide to the Mass Spectrometry of trans-2-Phenyl-1-cyclohexanol
For researchers, scientists, and drug development professionals, the precise structural elucidation of chiral compounds is a cornerstone of molecular characterization. trans-2-Phenyl-1-cyclohexanol, a key chiral auxiliary and synthetic intermediate, presents a compelling case study for mass spectrometric analysis. This guide provides an in-depth comparison of mass spectrometry-based approaches for its characterization, moving beyond procedural lists to explain the causality behind fragmentation pathways and analytical choices. We will dissect its electron ionization (EI) fragmentation, compare it with a structural isomer, and evaluate alternative analytical platforms to provide a comprehensive framework for your own applications.
The Analytical Significance of trans-2-Phenyl-1-cyclohexanol
trans-2-Phenyl-1-cyclohexanol (C₁₂H₁₆O, Molar Mass: ~176.26 g/mol ) is a chiral alcohol used in asymmetric synthesis.[1] Its stereochemistry is crucial for its function, making analytical techniques that can confirm its structure and distinguish it from its isomers indispensable. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a primary tool for this purpose due to its sensitivity and ability to generate a unique fragmentation "fingerprint."
Electron Ionization (EI) Mass Spectrometry: A Detailed Analysis
Electron Ionization (EI) is the most common ionization technique for the GC-MS analysis of volatile, thermally stable compounds like trans-2-Phenyl-1-cyclohexanol. In EI, high-energy electrons (typically 70 eV) bombard the analyte, leading to the formation of a high-energy molecular ion (M•+) that undergoes extensive and reproducible fragmentation. This rich fragmentation pattern is invaluable for unambiguous structural identification.
The Mass Spectrum of trans-2-Phenyl-1-cyclohexanol
The 70 eV EI mass spectrum of trans-2-Phenyl-1-cyclohexanol is characterized by a discernible molecular ion peak and a series of key fragment ions. The data presented below is compiled from the National Institute of Standards and Technology (NIST) spectral database.[2]
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Identity |
| 176 | 60.7 | [M]•+ (Molecular Ion) |
| 158 | 12.8 | [M - H₂O]•+ |
| 130 | 42.2 | [M - C₂H₅OH]•+ or [M - C₂H₆O]•+ ? |
| 117 | 40.5 | Phenyl-C₃H₄⁺ |
| 104 | 44.0 | Styrene radical cation |
| 91 | 100.0 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 12.9 | [C₆H₅]⁺ (Phenyl ion) |
| 57 | 21.3 | [C₄H₉]⁺ or [C₃H₅O]⁺ |
Decoding the Fragmentation Pathway
The fragmentation of trans-2-Phenyl-1-cyclohexanol is governed by the fundamental principles of ion stability, including the stability of the phenyl group and the directing influence of the hydroxyl group. The key fragmentation pathways are detailed below.
-
Molecular Ion Formation (m/z 176): The process begins with the removal of an electron from the molecule, typically from a non-bonding orbital of the oxygen atom, to form the molecular ion, [C₁₂H₁₆O]•+. The presence of a moderately intense peak at m/z 176 (60.7%) confirms the molecular weight.[2]
-
Dehydration (Loss of H₂O, m/z 158): A common fragmentation pathway for alcohols is the elimination of a neutral water molecule (18 Da).[3][4] This occurs via hydrogen transfer to the hydroxyl group followed by cleavage, resulting in the fragment ion at m/z 158.
-
Formation of the Base Peak (m/z 91): The most abundant ion in the spectrum (the base peak) is observed at m/z 91. This is the classic signature of a benzylic C-C bond cleavage, leading to the formation of the highly stable tropylium ion ([C₇H₇]⁺).[2] This cleavage is favored because it results in a resonance-stabilized aromatic cation.
-
Formation of the Styrene Ion (m/z 104): The prominent peak at m/z 104 arises from a complex rearrangement involving the cleavage of the cyclohexyl ring and loss of a C₄H₈O neutral fragment. This results in the formation of the stable styrene radical cation ([C₈H₈]•+).
-
Other Key Fragments:
-
m/z 117: This ion likely results from the loss of a propyl radical from the cyclohexyl ring, followed by rearrangement.
-
m/z 77: Represents the phenyl cation ([C₆H₅]⁺), formed by cleavage of the bond connecting the phenyl ring to the cyclohexyl moiety.
-
m/z 57: A common fragment in cyclic systems, often attributed to a complex ring cleavage yielding [C₄H₉]⁺ or an oxygen-containing fragment like [C₃H₅O]⁺.[5]
-
The proposed fragmentation pathway illustrates the logical flow from the molecular ion to the major observed fragments, driven by the formation of stable ions.
Caption: Proposed EI fragmentation of trans-2-Phenyl-1-cyclohexanol.
Comparative Analysis: Isomers and Alternatives
To showcase the specificity of the mass spectrum, it is crucial to compare it with plausible alternatives, such as structural isomers and different analytical techniques.
Structural Isomer Comparison: trans-2-Phenyl-1-cyclohexanol vs. 1-Phenyl-1-cyclohexanol
A common structural isomer is 1-Phenyl-1-cyclohexanol, where both the phenyl and hydroxyl groups are attached to the same carbon (C1). This seemingly small change significantly alters the fragmentation pattern, providing a clear basis for differentiation.
| m/z | trans-2-Phenyl-1-cyclohexanol Rel. Intensity (%) | 1-Phenyl-1-cyclohexanol Rel. Intensity (%)[6] | Key Differentiator |
| 176 | 60.7 | 35.3 | Molecular ion is more abundant in the trans-2- isomer. |
| 158 | 12.8 | 2.0 | Loss of water is much less significant for the tertiary alcohol. |
| 133 | 7.9 | 100.0 | Base peak shift! Indicates a different primary fragmentation. |
| 120 | 3.5 | 26.6 | Prominent fragment in the 1-phenyl isomer. |
| 105 | 18.6 | 30.7 | Prominent fragment in the 1-phenyl isomer. |
| 91 | 100.0 | 7.6 | Base peak shift! Tropylium ion is not the most stable fragment. |
Causality of a Different Fragmentation:
For 1-Phenyl-1-cyclohexanol, the hydroxyl group is tertiary. The C1-C2 bond is now an alpha-bond to both the hydroxyl group and the phenyl-substituted carbon. Cleavage of this bond with the loss of a propyl radical (C₃H₇•) leads to a highly stabilized oxonium ion at m/z 133 , which is the base peak.[6] This pathway is not available to the trans-2- isomer, demonstrating how EI-MS can readily distinguish between these structural isomers based on their unique and predictable fragmentation patterns.
Comparison of Analytical Platforms: GC-MS vs. LC-MS
The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the separation front-end to mass spectrometry depends entirely on the analyte's properties.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Verdict for trans-2-Phenyl-1-cyclohexanol |
| Analyte Suitability | Requires volatile and thermally stable compounds. | Suitable for a wide range of polarities and non-volatile compounds. | GC-MS is ideal. The compound is sufficiently volatile and stable for GC analysis. |
| Ionization | Typically hard ionization (EI), providing rich, library-matchable fragmentation. | Typically soft ionization (ESI, APCI), often preserving the molecular ion with minimal fragmentation. | EI (GC-MS) is superior for initial identification. Soft ionization (LC-MS) would be useful for confirming molecular weight if the EI molecular ion were absent. |
| Sensitivity & Throughput | Offers excellent separation efficiency and high throughput for volatile compounds.[7] | Can offer very high sensitivity, especially for polar compounds amenable to ESI. | For this non-polar analyte, GC-MS provides excellent sensitivity and robust performance. |
| Stereoisomer Separation | Can separate stereoisomers with specialized chiral GC columns. | Can separate stereoisomers with chiral LC columns. | Both are viable, but chiral GC is a well-established and highly efficient method for this type of compound. |
Comparison of Ionization Techniques
While EI is standard for GC-MS, softer ionization techniques are available and offer different advantages.
| Ionization Technique | Principle | Fragmentation | Primary Use Case for this Analyte |
| Electron Ionization (EI) | High-energy electron bombardment. | Extensive. Provides a detailed structural fingerprint. | Primary Identification & Structural Elucidation. Ideal for library matching and confirming identity. |
| Chemical Ionization (CI) | Reagent gas ions transfer charge to the analyte. | Soft. Typically shows a strong [M+H]⁺ or [M-H]⁺ ion with minimal fragmentation. | Molecular Weight Confirmation. Useful if the EI molecular ion is weak or absent. |
| Electrospray Ionization (ESI) | Ionization from charged droplets (used with LC-MS). | Very Soft. Generates intact molecular ions, often multiply charged. | Analysis of polar derivatives or in complex biological matrices where LC separation is required. |
For trans-2-Phenyl-1-cyclohexanol, a combined approach offers the most complete picture: EI for definitive structural confirmation and CI as a complementary technique to unequivocally establish the molecular weight .
Experimental Protocols
A robust analytical method is self-validating. The following provides a standard operating procedure for the GC-MS analysis of trans-2-Phenyl-1-cyclohexanol.
Sample Preparation
-
Standard Preparation: Prepare a 1 mg/mL stock solution of trans-2-Phenyl-1-cyclohexanol in HPLC-grade methanol or ethyl acetate.
-
Working Solution: Create a working solution of 10 µg/mL by diluting the stock solution with the same solvent.
-
Sample Matrix: If analyzing in a complex matrix (e.g., reaction mixture), perform a liquid-liquid extraction into a compatible organic solvent (e.g., ethyl acetate) and concentrate to the desired level. Ensure the final concentration is within the calibrated range of the instrument.
GC-MS Instrumental Parameters (Typical)
-
System: Agilent GC-MS System (or equivalent)
-
Injector: Split/Splitless, 250 °C, Split ratio 20:1
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Scan Range: m/z 40-450
-
The following diagram outlines the logical workflow for this analysis.
Caption: Standard workflow for GC-MS analysis of the target analyte.
Conclusion
The mass spectrometric analysis of trans-2-Phenyl-1-cyclohexanol is a clear demonstration of modern analytical principles. Electron Ionization provides a rich, reproducible fragmentation pattern that serves as a definitive fingerprint for structural confirmation. The base peak at m/z 91 (tropylium ion) and a significant molecular ion at m/z 176 are its key identifiers. This pattern is demonstrably different from its structural isomer, 1-phenyl-1-cyclohexanol, which shows a base peak at m/z 133 , highlighting the power of mass spectrometry in isomer differentiation. For this volatile and non-polar analyte, GC-MS is unequivocally the method of choice over LC-MS, offering superior performance and more structurally informative data. This guide serves as a foundational reference, blending established theory with practical data to empower researchers in their own analytical endeavors.
References
-
Chemistry LibreTexts. (2020). 11.12: Spectroscopy of Alcohols and Phenols. [Link]
-
Whitman College. (n.d.). GCMS Section 6.10 - Alcohols. [Link]
-
Kivilompolo, M., Oburka, V., & Hyötyläinen, T. (2007). Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. Analytical and Bioanalytical Chemistry, 388(4), 881-887. [Link]
-
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]
-
Wikipedia. (n.d.). trans-2-Phenyl-1-cyclohexanol. [Link]
-
PubChem. (n.d.). rel-(1R,2S)-2-Phenylcyclohexanol. [Link]
-
NIST. (n.d.). 1-Phenylcyclohexanol. In NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). 1-Phenylcyclohexanol. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
Agilent Technologies. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
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A Comparative Guide to Chiral Auxiliaries: Trans-2-Phenyl-1-cyclohexanol in Focus
In the landscape of asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries, chemical entities that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, represent a cornerstone of this field. This guide provides an in-depth comparison of a classic and readily available chiral auxiliary, trans-2-phenyl-1-cyclohexanol, with two other titans of the field: Evans oxazolidinones and Oppolzer's sultams. We will delve into their mechanisms of action, compare their performance in key transformations with supporting experimental data, and provide detailed experimental protocols for their application.
The Role of the Chiral Auxiliary in Asymmetric Synthesis
The fundamental principle behind a chiral auxiliary is to introduce a stereogenic center that influences the formation of new stereocenters in a predictable manner. This is achieved by creating a diastereomeric transition state, where the energy difference between competing pathways dictates the stereochemical outcome of the product. An ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, exert high stereocontrol, and be removable under mild conditions without affecting the newly formed chiral centers.
In the Spotlight: trans-2-Phenyl-1-cyclohexanol
Introduced by J. K. Whitesell in 1985, trans-2-phenyl-1-cyclohexanol emerged as a practical alternative to the then-popular, but difficult to prepare, 8-phenylmenthol.[1][2][3] Its rigid cyclohexane backbone and the sterically demanding phenyl group are key to its ability to effectively shield one face of a reactive intermediate.
Mechanism of Stereocontrol: The stereodirecting influence of trans-2-phenyl-1-cyclohexanol arises from the conformational locking of the cyclohexane ring in a chair-like structure. The bulky phenyl group occupies an equatorial position to minimize steric strain. When attached to a prochiral substrate, such as a glyoxylate in an ene reaction, the phenyl group effectively blocks one face of the π-system, forcing the incoming reagent to attack from the less hindered face. This leads to a predictable stereochemical outcome.
The Stalwarts: Evans Oxazolidinones and Oppolzer's Sultams
Evans Oxazolidinones: Developed by David A. Evans and his group, chiral oxazolidinones are among the most widely used and reliable chiral auxiliaries.[4] Derived from readily available amino acids, they offer exceptional levels of stereocontrol in a variety of C-C bond-forming reactions, most notably aldol and alkylation reactions.
Mechanism of Stereocontrol: The high degree of stereoselectivity observed with Evans auxiliaries is attributed to the formation of a rigid, chelated Z-enolate. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face. The chelation of the metal cation (typically boron or lithium) between the enolate oxygen and the carbonyl oxygen of the auxiliary locks the conformation and enhances the facial bias.
Oppolzer's Sultams: Based on camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries, particularly renowned for their performance in asymmetric Diels-Alder reactions, alkylations, and aldol reactions.[2][4]
Mechanism of Stereocontrol: Similar to Evans auxiliaries, the stereocontrol exerted by Oppolzer's sultams is a result of a combination of steric and electronic factors. In Lewis acid-promoted reactions, the sultam can form a chelated intermediate. The rigid camphor backbone and the projecting sulfonyl group create a highly asymmetric environment, effectively blocking one face of the dienophile or enolate and directing the reaction to the other.
Performance Comparison in Key Asymmetric Transformations
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters.
| Chiral Auxiliary | Aldehyde | Diastereoselectivity (syn:anti) | Enantiomeric Excess (ee) | Reference |
| trans-2-Phenyl-1-cyclohexanol | Benzaldehyde | >95:5 (for the corresponding α-alkoxy ester) | >95% | [5] |
| Evans Oxazolidinone | Benzaldehyde | >99:1 (syn) | >99% | [6] |
| Oppolzer's Sultam | Benzaldehyde | up to 98:2 (anti or syn depending on Lewis acid) | >98% | [2][7] |
Analysis: Evans auxiliaries are the gold standard for achieving high syn-diastereoselectivity in aldol reactions, often with near-perfect stereocontrol.[6] Oppolzer's sultams offer the flexibility to access either syn or anti aldol products with high selectivity by tuning the Lewis acid and reaction conditions.[2][7] While less commonly employed for aldol reactions of simple enolates, trans-2-phenyl-1-cyclohexanol has demonstrated excellent diastereoselectivity in related transformations, such as in the synthesis of α-alkoxy esters.[5]
Asymmetric Alkylation Reactions
The alkylation of enolates is a fundamental C-C bond-forming reaction. Chiral auxiliaries are crucial for controlling the stereochemistry of the newly formed quaternary or tertiary carbon center.
| Chiral Auxiliary | Electrophile | Diastereoselectivity | Reference |
| trans-2-Phenyl-1-cyclohexanol | Benzyl bromide | >95:5 | [1] |
| Evans Oxazolidinone | Benzyl bromide | >99:1 | [8][9] |
| Oppolzer's Sultam | Methyl iodide | >98:2 | [4] |
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings with up to four stereocenters.
| Chiral Auxiliary | Diene | Dienophile | Diastereoselectivity (endo:exo) | Enantiomeric Excess (ee) | Reference |
| trans-2-Phenyl-1-cyclohexanol | Cyclopentadiene | Acrylate | >95:5 (endo) | >90% | [1][10] |
| Evans Oxazolidinone | Cyclopentadiene | Acryloyl | >99:1 (endo) | >98% | [8] |
| Oppolzer's Sultam | Cyclopentadiene | Acryloyl | >98:2 (endo) | >98% | [11][12] |
Visualizing Stereocontrol: Reaction Mechanism Diagrams
To better understand the origins of stereoselectivity, we can visualize the proposed transition states for these reactions.
Caption: Proposed transition state for the Evans aldol reaction.
Caption: Proposed transition state for Oppolzer's sultam alkylation.
Caption: Proposed transition state for a Diels-Alder reaction.
Detailed Experimental Protocols
To provide a practical guide for researchers, the following are representative, step-by-step protocols for key asymmetric transformations using these chiral auxiliaries.
Asymmetric Aldol Reaction using an Evans Auxiliary
This protocol is adapted from literature procedures for the diastereoselective aldol reaction of an N-propionyl oxazolidinone with an aldehyde.[6]
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Triethylamine (TEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Methanol
-
30% Hydrogen peroxide
Procedure:
-
Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 eq) and allow the reaction to warm to 0 °C over 1 hour. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are dried over MgSO₄, filtered, and concentrated to give the N-propionyl oxazolidinone.
-
Enolate Formation and Aldol Reaction: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C, add Bu₂BOTf (1.1 eq) followed by TEA (1.2 eq). Cool the mixture to -78 °C and add the aldehyde (1.2 eq) dropwise. Stir at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Work-up and Purification: Quench the reaction with a pH 7 phosphate buffer. Extract with DCM, dry the organic layers over MgSO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.
-
Auxiliary Cleavage: To a solution of the aldol adduct in a 4:1 mixture of THF and water at 0 °C, add 30% hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq). Stir for 4 hours, then quench with aqueous sodium sulfite. Extract the product and purify by chromatography.
Asymmetric Alkylation using an Oppolzer's Sultam
This protocol is a general procedure for the diastereoselective alkylation of an N-acyl camphorsultam.[4]
Materials:
-
(2R)-bornane-10,2-sultam
-
Acyl chloride (e.g., propionyl chloride)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Acylation of the Sultam: To a solution of (2R)-bornane-10,2-sultam (1.0 eq) in anhydrous THF at 0 °C, add n-BuLi (1.05 eq) dropwise. After 15 minutes, add the acyl chloride (1.1 eq) and stir for 1 hour. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the organic layers over Na₂SO₄, filter, and concentrate.
-
Enolate Formation and Alkylation: To a solution of the N-acyl sultam (1.0 eq) in anhydrous THF at -78 °C, add NaHMDS (1.1 eq) dropwise. After stirring for 30 minutes, add the alkyl halide (1.2 eq). Allow the reaction to warm slowly to 0 °C over several hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether. Dry the organic layers over MgSO₄, filter, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The product can be purified by flash chromatography.
-
Auxiliary Cleavage: The auxiliary can be removed by hydrolysis with LiOH and H₂O₂ or by reduction with LiAlH₄ to afford the corresponding carboxylic acid or alcohol, respectively.
Asymmetric Diels-Alder Reaction using trans-2-Phenyl-1-cyclohexanol
This protocol describes a Lewis acid-catalyzed Diels-Alder reaction between an acrylate ester of trans-2-phenyl-1-cyclohexanol and a diene.[1][10]
Materials:
-
(+)-(1S,2R)-trans-2-Phenyl-1-cyclohexanol
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Diene (e.g., cyclopentadiene, freshly cracked)
-
Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Esterification of the Auxiliary: To a solution of (+)-(1S,2R)-trans-2-phenyl-1-cyclohexanol (1.0 eq) and TEA (1.5 eq) in anhydrous DCM at 0 °C, add acryloyl chloride (1.2 eq) dropwise. Stir at room temperature for 2 hours. Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over MgSO₄, filter, and concentrate to give the acrylate ester.
-
Diels-Alder Reaction: To a solution of the acrylate ester (1.0 eq) in anhydrous DCM at -78 °C, add the Lewis acid (e.g., Et₂AlCl, 1.2 eq) dropwise. After stirring for 15 minutes, add the freshly cracked diene (3.0 eq). Stir at -78 °C for 3-6 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature and extract with DCM. Dry the organic layers over Na₂SO₄, filter, and concentrate. The endo:exo ratio and diastereomeric excess can be determined by ¹H NMR or HPLC analysis. The product can be purified by flash chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved by hydrolysis (e.g., LiOH/H₂O₂) or reduction (e.g., LiAlH₄) to yield the corresponding acid or alcohol.
Conclusion
The selection of a chiral auxiliary is a critical decision in the planning of an asymmetric synthesis. Evans oxazolidinones remain a dominant force, offering exceptional and predictable stereocontrol, particularly for syn-aldol products and alkylations. Oppolzer's sultams provide a high degree of stereoselectivity and offer the flexibility to access different stereoisomers, making them a powerful tool for a wide range of transformations, especially the Diels-Alder reaction.
Trans-2-phenyl-1-cyclohexanol , while perhaps less ubiquitous than the other two, stands as a highly effective and economical chiral auxiliary. Its performance in ene reactions, Diels-Alder reactions, and related transformations is excellent, often providing high levels of diastereoselectivity and enantioselectivity. Its ease of preparation and recovery further enhances its appeal. For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each of these auxiliaries is essential for the rational design of efficient and stereoselective synthetic routes.
References
Please note that for brevity and to adhere to the format, a full list of clickable URLs is not provided here. The references below correspond to the citations in the text and can be readily found in chemical literature databases.
- Ager, D. J.; Prakash, I.; Schaad, D. R. Chiral Oxazolidinones in Asymmetric Synthesis. Chem. Rev.1996, 96 (2), 835–875.
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. (n.d.). Retrieved February 11, 2026, from [Link]
-
trans-2-Phenyl-1-cyclohexanol - Wikipedia. (n.d.). Retrieved February 11, 2026, from [Link]
-
Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC. (n.d.). Retrieved February 11, 2026, from [Link]
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis - SFU Summit. (n.d.). Retrieved February 11, 2026, from [Link]
-
Synthesis of (+)-(1S,2R)- and (-)-(! R,2S)-trans-2-phenylcyclohexanol via sharpless asymmetric dihydroxylation (AD) - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]
-
Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary | ChemRxiv. (n.d.). Retrieved February 11, 2026, from [Link]
-
lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters - Organic Syntheses Procedure. (n.d.). Retrieved February 11, 2026, from [Link]
-
Asymmetric Synthesis - University of York. (n.d.). Retrieved February 11, 2026, from [Link]
-
Recent advances in asymmetric synthesis with chiral imide auxiliaries - Société Chimique de France. (n.d.). Retrieved February 11, 2026, from [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. (n.d.). Retrieved February 11, 2026, from [Link]
-
Assymetric Induction - MSU chemistry. (n.d.). Retrieved February 11, 2026, from [Link]
-
Aldol Reactions: E-Enolates and Anti-Selectivity - DigitalCommons@USU. (n.d.). Retrieved February 11, 2026, from [Link]
-
Asymmetric induction - Wikipedia. (n.d.). Retrieved February 11, 2026, from [Link]
-
Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed. (n.d.). Retrieved February 11, 2026, from [Link]
-
Cyclohexanol, 2-phenyl-, (1R-trans) - Organic Syntheses Procedure. (n.d.). Retrieved February 11, 2026, from [Link]
-
Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners, | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 11, 2026, from [Link]
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction - MDPI. (n.d.). Retrieved February 11, 2026, from [Link]
-
evans enolate alkylation-hydrolysisx. (n.d.). Retrieved February 11, 2026, from [Link]
-
Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]
-
Asymmetric Diels-Alder reactions of chiral N-methacryloylsultams with 1,3-dienes - AGOSR. (n.d.). Retrieved February 11, 2026, from [Link]
-
Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners † , ‡ | Request PDF - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]_
-
The Aldol Reaction: Group I and Group II Enolates - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]
-
Direct Aldol Reactions. (n.d.). Retrieved February 11, 2026, from [Link]
-
The Direct Catalytic Asymmetric Aldol Reaction - PMC - NIH. (n.d.). Retrieved February 11, 2026, from [Link]
-
Studies in Stereochemistry. X. The Rule of “Steric Control of Asymmetric Induction” in the Syntheses of Acyclic Systems | Journal of the American Chemical Society. (n.d.). Retrieved February 11, 2026, from [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. (n.d.). Retrieved February 11, 2026, from [Link]
-
An Alternative Mechanism for Diels-Alder Reactions of Evans Auxiliary Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]
-
Integrating symmetry in stereochemical analysis in introductory organic chemistry. (n.d.). Retrieved February 11, 2026, from [Link]
-
STEREOCHEMICAL ASPECTS OF THE METABOLISM OF THE ISOMERIC METHYLCYCLOHEXANOLS AND METHYLCYCLOHEXANONES - PubMed. (n.d.). Retrieved February 11, 2026, from [Link]
-
Chiral auxiliary - Wikipedia. (n.d.). Retrieved February 11, 2026, from [Link]
-
Chem 115 - Andrew G Myers Research Group. (n.d.). Retrieved February 11, 2026, from [Link]
-
Diels–Alder Reaction (Part 2). (n.d.). Retrieved February 11, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 9. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. summit.sfu.ca [summit.sfu.ca]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Asymmetric Diels-Alder reactions of chiral N-methacryloylsultams with 1,3-dienes: AGOSR [agosr.com]
Validation of Enantiomeric Excess for trans-2-Phenyl-1-cyclohexanol: A Comparative Technical Guide
Audience: Researchers, Process Chemists, and Analytical Scientists. Objective: To provide a scientifically rigorous, self-validating framework for determining the enantiomeric excess (ee) of trans-2-phenyl-1-cyclohexanol, comparing HPLC, GC, and NMR methodologies.
Core Directive: The Necessity of Orthogonal Validation
trans-2-Phenyl-1-cyclohexanol is a privileged chiral auxiliary and a critical intermediate in the synthesis of bioactive pharmacophores (e.g., opioids, analgesics). Its conformational rigidity—locked by the bulky phenyl group—makes it an excellent case study for chiral analysis. However, relying on a single method for ee determination is a common failure mode in early-stage development.
The "Self-Validating" Philosophy: True scientific integrity requires that your primary analytical method (usually HPLC) be cross-verified by an orthogonal technique that relies on a different physical principle. This guide presents a protocol where Chiral HPLC serves as the quantitative workhorse, while Mosher Ester NMR acts as the structural validator, ensuring that "Peak A" is definitively assigned to the correct absolute configuration.
Method 1: Chiral HPLC (The Gold Standard)
High-Performance Liquid Chromatography (HPLC) on polysaccharide-based stationary phases is the industry standard for this molecule due to the high resolution (
Mechanistic Insight
The separation relies on the interaction between the hydroxyl group of the cyclohexanol and the carbamate linkages of the stationary phase (hydrogen bonding), alongside
Optimized Protocol
| Parameter | Condition | Rationale |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) | Cellulose tris(3,5-dimethylphenylcarbamate) offers superior recognition for phenyl-cycloalkanes compared to amylose phases (AD-H). |
| Mobile Phase | Hexane : Isopropanol (90 : 10) | Low polarity favors tight H-bonding with the stationary phase. Higher IPA content decreases retention but may compromise resolution. |
| Flow Rate | 0.5 – 1.0 mL/min | Lower flow rates (0.5) maximize mass transfer efficiency for baseline separation of these rigid isomers. |
| Detection | UV @ 254 nm | Targets the phenyl chromophore. 220 nm is also viable but more susceptible to solvent noise. |
| Temperature | 25°C | Ambient temperature is sufficient; cooling to 10°C can enhance |
Performance Metrics:
-
Retention Times: typically
min, min (depending on exact flow/system). -
Elution Order: On Chiralcel OD, the (1R,2S) enantiomer typically elutes first, but this must be validated using the NMR protocol below (Section 4).
Method 2: Chiral GC (High-Throughput Alternative)
Gas Chromatography (GC) is the preferred method for high-throughput screening (e.g., monitoring enzymatic kinetic resolution) due to faster run times and the volatility of the substrate.
Mechanistic Insight
Separation is achieved via inclusion complexation. The hydrophobic phenyl-cyclohexyl moiety fits into the cavity of the cyclodextrin derivative. The stability of this host-guest complex differs for the two enantiomers.
Optimized Protocol
| Parameter | Condition | Rationale |
| Column | Rt-βDEXsa or Hydrodex β-6TBDM | Permethylated or silylated |
| Carrier Gas | Helium or Hydrogen | Hydrogen allows for faster linear velocities without loss of efficiency (Van Deemter optimality). |
| Temp. Program | 110°C (hold 1 min) | Slow ramp rate is critical. Isothermal conditions at 130°C often result in peak co-elution. |
| Injector | Split (50:1) @ 250°C | Prevents column overloading which causes peak fronting and inaccurate integration. |
Performance Metrics:
-
Resolution: Often lower than HPLC (
). -
Limit of Detection: Superior to HPLC for trace analysis.
Method 3: NMR Spectroscopy (The Absolute Validator)
This is the most critical section for scientific integrity. While HPLC gives you a ratio, NMR with Mosher's acid (MTPA) determines absolute configuration, validating which HPLC peak corresponds to which enantiomer.
The "Advanced Mosher" Protocol
-
Derivatization: React the alcohol with
-(-)-MTPA-Cl and -(+)-MTPA-Cl in separate NMR tubes (pyridine/CDCl ). -
Analysis: Compare the
H NMR chemical shifts ( ) of the resulting diastereomeric esters. -
Logic: The phenyl group of the MTPA auxiliary exerts a diamagnetic shielding effect on the protons cis to it in the preferred conformation.
Diagnostic Signals for trans-2-Phenyl-1-cyclohexanol:
-
H1 (Methine): The proton at C1.
-
H2 (Benzylic): The proton at C2.
-
Phenyl Ring: The protons on the substrate's phenyl ring.
Interpretation Table:
| Proton Group | Sign of | Mechanistic Explanation |
| H1 (Methine) | Positive (+) | In the (R)-ester, the MTPA phenyl shields H1 less than in the (S)-ester. |
| H2 (Benzylic) | Negative (-) | The MTPA phenyl group eclipses the C2 region in the (S)-ester, shielding H2. |
| C2-Phenyl | Negative (-) | Shielded significantly in the (S)-ester conformation. |
If your experimental
Comparative Analysis & Decision Matrix
| Feature | Chiral HPLC | Chiral GC | Mosher NMR |
| Primary Use | QC & Final Purity | Reaction Monitoring | Absolute Config. Assignment |
| Accuracy | High ( | Moderate ( | Low ( |
| Sample Req. | Low ( | Minimal ( | High ( |
| Throughput | 15-30 min/run | 10-20 min/run | 2-4 hours (prep + acq) |
| Cost | High (Solvents + Column) | Low (Gas only) | High (Deuterated solvents) |
| Self-Validating? | No (needs standards) | No (needs standards) | Yes (Structural) |
Visualization: The Self-Validating Workflow
The following diagram illustrates the logical flow for validating the ee of an unknown sample of trans-2-phenyl-1-cyclohexanol.
Caption: Logical workflow combining quantitative precision (HPLC) with structural certainty (NMR) to generate a validated result.
Experimental Protocol: The "Reviewer-Ready" Workflow
To report this data in a top-tier journal or regulatory filing, follow this exact sequence:
-
Racemate Resolution: First, inject a racemic standard on the Chiralcel OD-H column (Hex/IPA 90:10, 1.0 mL/min). Ensure baseline resolution (
). -
Sample Injection: Inject your enantioenriched sample. Record the area ratio (e.g., 95:5).
-
Optical Rotation Check: Measure
.-
Lit value:
(MeOH) for (1R,2S) .[1] -
Checkpoint: If your major HPLC peak corresponds to a negative rotation, it is likely (1R,2S).
-
-
Mosher Validation (One-Time): Perform the NMR derivatization on your enriched sample.
-
If the H1 methine proton shifts upfield in the (R)-MTPA ester relative to the (S)-MTPA ester (
), this confirms the configuration is consistent with the Mosher model for the (1S,2R) enantiomer (Note: careful application of the model is required as signs invert based on specific proton selection). Consult the primary literature model for rigid cyclohexanols.
-
References
-
Schwartz, A.; Madan, P.; Whitesell, J. K.; Lawrence, R. M. "Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters: (-)-(1R,2S)-trans-2-Phenylcyclohexanol and (+)-(1S,2R)-trans-2-Phenylcyclohexanol."[1] Organic Syntheses, 1990 , 69, 1.
-
Hoye, T. R.; Jeffrey, C. S.; Shao, F. "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols, 2007 , 2, 2451–2458.
- Kaźmierczak, P.; et al. "Enantioselective synthesis of trans-2-phenylcyclohexan-1-ol via bioreduction." Tetrahedron: Asymmetry, 2011, 22, 129–134.
-
Seco, J. M.; Quinoa, E.; Riguera, R. "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 2004 , 104, 17–118.
Sources
A Comparative Spectroscopic Guide to trans-2-Phenyl-1-cyclohexanol and its Stereoisomer
For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular stereochemistry is not merely an academic exercise—it is a critical determinant of biological activity and material properties. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for elucidating the structural nuances that differentiate stereoisomers. This guide provides an in-depth comparison of the IR spectroscopic features of trans-2-Phenyl-1-cyclohexanol, contrasting it with its cis diastereomer and related chemical structures. The analysis is grounded in the principles of vibrational spectroscopy, supported by experimental data and established methodologies, to provide a trustworthy and expert-driven resource.
The Decisive Role of Stereochemistry in IR Spectroscopy
The vibrational frequencies of a molecule, which are detected by IR spectroscopy, are exquisitely sensitive to its three-dimensional arrangement. In the case of 2-phenyl-1-cyclohexanol, the relative orientation of the bulky phenyl and hydroxyl groups dictates the conformational preferences of the cyclohexane ring. These conformational differences, in turn, manifest as distinct features in the IR spectrum.
The trans isomer predominantly adopts a chair conformation where both the phenyl and hydroxyl groups occupy equatorial positions to minimize steric hindrance. This arrangement allows for efficient intermolecular hydrogen bonding. In contrast, the cis isomer is constrained to a conformation where one substituent is axial and the other is equatorial. This can lead to intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the phenyl ring's π-electron system, and altered steric environments, both of which will influence the vibrational modes of the molecule.
Comparative Spectral Analysis
A meticulous comparison of the IR spectra of trans-2-Phenyl-1-cyclohexanol with its cis isomer and the parent cyclohexanol and benzyl alcohol structures reveals the diagnostic absorption bands that are key to their differentiation.
| Vibrational Mode | trans-2-Phenyl-1-cyclohexanol (condensed phase) | cis-2-Phenyl-1-cyclohexanol (predicted) | Cyclohexanol | Benzyl Alcohol |
| O-H Stretch | Broad, ~3350 cm⁻¹ | Potentially sharper, slightly higher frequency | Broad, ~3350 cm⁻¹[1][2] | Broad, ~3340 cm⁻¹ |
| Aromatic C-H Stretch | >3000 cm⁻¹ (weak to medium) | >3000 cm⁻¹ (weak to medium) | Absent | >3000 cm⁻¹ (weak to medium) |
| Aliphatic C-H Stretch | <3000 cm⁻¹ (strong) | <3000 cm⁻¹ (strong) | <3000 cm⁻¹ (strong)[1] | <3000 cm⁻¹ (weaker than cyclohexanol) |
| Aromatic C=C Stretch | ~1600, 1495, 1450 cm⁻¹ | ~1600, 1495, 1450 cm⁻¹ | Absent | ~1600, 1495, 1450 cm⁻¹ |
| C-O Stretch | ~1060 cm⁻¹ | Potentially lower frequency than trans | ~1075 cm⁻¹[2] | ~1030 cm⁻¹ |
| Aromatic C-H Out-of-Plane Bend | ~750, 700 cm⁻¹ | ~750, 700 cm⁻¹ | Absent | ~740, 700 cm⁻¹ |
Key Spectroscopic Differentiators:
-
O-H Stretching Region (3600-3200 cm⁻¹): In the condensed phase, trans-2-Phenyl-1-cyclohexanol exhibits a broad absorption band around 3350 cm⁻¹, characteristic of intermolecularly hydrogen-bonded hydroxyl groups. For the cis-isomer, the axial hydroxyl group is in proximity to the equatorial phenyl group, potentially leading to intramolecular O-H•••π interactions. This intramolecular bonding is generally weaker than intermolecular hydrogen bonding, which may result in a sharper and slightly higher frequency O-H stretching band compared to the trans-isomer.
-
C-O Stretching Region (1260-1000 cm⁻¹): The position of the C-O stretching vibration is sensitive to the substitution pattern and conformation of the alcohol. In cyclohexanols, equatorial C-O bonds typically absorb at a higher frequency than axial C-O bonds. Given that the trans-isomer exists with an equatorial hydroxyl group, its C-O stretch is expected at a higher wavenumber than the cis-isomer, which would have a significant population of conformers with an axial hydroxyl group.
-
Fingerprint Region (<1500 cm⁻¹): The complex vibrations in this region are unique to the overall molecular structure. Subtle but consistent differences in the fingerprint region are expected between the cis and trans isomers due to the variations in their symmetry and conformational dynamics.
Experimental Protocol for FTIR Analysis
To ensure the acquisition of high-quality, reproducible IR spectra, the following protocol utilizing Attenuated Total Reflectance (ATR) FTIR is recommended. ATR is a versatile technique that requires minimal sample preparation and is suitable for both liquid and solid samples.
Instrumentation and Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.
-
trans-2-Phenyl-1-cyclohexanol sample (solid or liquid).
-
Comparative samples: cis-2-Phenyl-1-cyclohexanol, cyclohexanol, benzyl alcohol.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol).
-
Lint-free wipes.
Step-by-Step Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean and free of any residues. Clean with isopropanol and a lint-free wipe and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
For a solid sample, place a small amount of the powder onto the center of the ATR crystal. Use the pressure clamp to ensure good contact between the sample and the crystal.
-
For a liquid sample, place a single drop onto the center of the ATR crystal.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; 32 or 64 scans are typically sufficient.
-
The spectrometer software will automatically ratio the single beam sample spectrum to the single beam background spectrum to generate the absorbance spectrum.
-
-
Data Processing and Analysis:
-
Perform any necessary data processing, such as baseline correction or smoothing.
-
Identify and label the key absorption bands corresponding to the functional groups present in the molecule.
-
Compare the obtained spectrum with reference spectra of the isomers and related compounds.
-
Visualizing the Molecular Structures and Interactions
The following diagrams illustrate the key structural aspects discussed in this guide.
Caption: Conformational preferences of trans and cis isomers.
Caption: Step-by-step FTIR-ATR experimental workflow.
Conclusion
The differentiation of trans-2-Phenyl-1-cyclohexanol from its cis isomer via IR spectroscopy is a clear demonstration of the technique's sensitivity to stereochemical variations. The key diagnostic regions, particularly the O-H and C-O stretching bands, provide reliable markers for distinguishing between these diastereomers. By understanding the interplay of conformational analysis and vibrational spectroscopy, researchers can confidently employ FTIR as a powerful tool for the structural elucidation and quality control of stereoisomeric compounds.
References
-
Chegg. (2022). Solved IR spectra of cyclohexanol and cyclohexanone are. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
NIST. (n.d.). trans-2-Phenyl-1-cyclohexanol. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
PubChem. (n.d.). rel-(1R,2S)-2-Phenylcyclohexanol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylcyclohexanol, cis-. Retrieved from [Link]
Sources
Analytical Techniques for Chiral Purity of trans-2-Phenyl-1-cyclohexanol: A Comparative Guide
Executive Summary
The accurate determination of enantiomeric excess (ee) for trans-2-Phenyl-1-cyclohexanol is critical, as this compound serves as a potent chiral auxiliary in asymmetric synthesis and a key intermediate in pharmaceutical development. While multiple analytical modalities exist, the choice of technique dictates the resolution, sensitivity, and throughput of the assay.[1][2]
This guide objectively compares the three primary methodologies: Chiral HPLC (the industry standard), SFC (the high-throughput alternative), and Chiral GC (for volatile analysis). We also touch upon NMR for structural elucidation.
Quick Comparison Matrix
| Feature | Chiral HPLC | SFC | Chiral GC | NMR |
| Primary Mechanism | H-bonding/Pi-Pi Interactions | H-bonding/Pi-Pi (Supercritical) | Inclusion Complex (Cyclodextrin) | Diastereomeric Shift |
| Resolution ( | High (> 2.0) | High (> 2.[3][4]0) | Moderate to High | Low (Peak Overlap) |
| Analysis Time | 10–20 min | 3–8 min | 20–40 min | 15–60 min |
| Sample Prep | Minimal (Dilution) | Minimal (Dilution) | Minimal (or Derivatization) | Complex (Derivatization) |
| Solvent Usage | High (Organic) | Low (Green/CO | None (Carrier Gas) | Deuterated Solvents |
Part 1: High-Performance Liquid Chromatography (HPLC)
The Gold Standard for Robust Quantification
HPLC remains the most versatile technique for analyzing trans-2-phenyl-1-cyclohexanol due to the compound's UV activity (phenyl ring) and hydrogen-bonding capability (hydroxyl group). The separation relies on the interaction between the hydroxyl group of the analyte and the carbamate/ester linkages of the Chiral Stationary Phase (CSP).
Recommended Protocol
-
Column: Kromasil AmyCoat (Amylose tris(3,5-dimethylphenylcarbamate)) or (R,R)-Whelk-O 1 .
-
Dimensions: 4.6 x 150 mm, 3 µm particle size (for higher resolution).[3][5]
-
Mobile Phase: n-Heptane : 2-Propanol (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 220 nm (maximizes phenyl absorption).
Experimental Insight
The AmyCoat column (Amylose-based) typically outperforms Cellulose-based equivalents (CelluCoat) for this specific substrate. Data indicates that reducing particle size from 5 µm to 3 µm nearly doubles the resolution (
Alternatively, the (R,R)-Whelk-O 1 column (Pirkle-type) operates via a specific donor-acceptor mechanism. It is highly durable and prevents the peak tailing often seen with older generation columns.
Self-Validating Step:
Inject a racemic mixture first to establish the separation window. If
Part 2: Supercritical Fluid Chromatography (SFC)
The High-Throughput, Green Alternative [6]
SFC is rapidly replacing HPLC in medicinal chemistry workflows due to its speed and low solvent consumption. For trans-2-phenyl-1-cyclohexanol, SFC offers superior mass transfer, resulting in sharper peaks and faster run times.
Recommended Protocol
-
Column: (R,R)-Whelk-O 1 (250 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: CO
(Main stream) / Methanol (Modifier).[6][8] -
Gradient/Isocratic: Isocratic 15% Methanol.
-
Flow Rate: 2.0 – 4.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40°C.
Performance Data
Under these conditions, the enantiomers of trans-2-phenyl-1-cyclohexanol elute rapidly, often under 5 minutes, with an
Why Whelk-O for SFC?
The covalently bonded phase of the Whelk-O column is stable under high-pressure CO
Part 3: Gas Chromatography (GC)
The Choice for Volatile Impurity Profiling
While less common for final purity checks than HPLC, GC is excellent if the sample contains volatile organic impurities (residual solvents) alongside the chiral target.
Recommended Protocol
-
Column: Cyclodextrin-based (e.g., Chiraldex GTA or MEGADEX DACTBS
). -
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film.
-
Carrier Gas: Helium or Hydrogen (constant flow).
-
Temperature Program: 100°C (hold 1 min)
Ramp 2°C/min 160°C. -
Detector: FID (Flame Ionization Detector).
Mechanism & Limitations
Separation is achieved via inclusion complexation of the phenyl ring into the cyclodextrin cavity.
-
Pros: No solvent waste; high theoretical plate count.
-
Cons: Requires derivatization (e.g., trifluoroacetate) if peak tailing is observed due to the free hydroxyl group interacting with silanols. Direct injection is possible but requires a highly inert column.
Part 4: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the optimal analytical technique based on laboratory constraints and sample requirements.
Figure 1: Decision tree for selecting the appropriate analytical technique for chiral purity assessment.
Part 5: References
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development.Link
-
Organic Syntheses. Synthesis and Analysis of (-)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol (SFC Method). Org.[8] Synth. 2005, 82, 10. Link
-
Kromasil. Application Note: Chiral Separation of trans-2-Phenyl-1-cyclohexanol using AmyCoat.[3]Link
-
Sumika Chemical Analysis Service. Sumichiral OA-SHELL P1 Application Data.Link
-
BenchChem. Comparative Analysis of Methods for Determining Enantiomeric Purity.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hplc.eu [hplc.eu]
- 4. pdr-separations.com [pdr-separations.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 1-Phenylcyclohexanol for Research|High Purity [benchchem.com]
Comparative Technical Guide: trans-2-Phenyl-1-cyclohexanol vs. 8-Phenylmenthol
Topic: trans-2-Phenyl-1-cyclohexanol vs. 8-Phenylmenthol as Chiral Auxiliary Content Type: Publish Comparison Guide
Executive Summary
In the landscape of asymmetric synthesis, chiral auxiliaries remain a robust strategy for controlling stereochemistry, particularly when catalytic methods fail to provide necessary diastereomeric excess (de). This guide compares two structurally related "shielding" auxiliaries:
-
8-Phenylmenthol (8-PM): The "Gold Standard" introduced by E.J. Corey (1975), offering exceptional steric control but suffering from difficult synthesis and high cost.
-
trans-2-Phenyl-1-cyclohexanol (Whitesell’s Auxiliary): The "Practical Workhorse" introduced by J.K. Whitesell (1985), designed to mimic the geometry of 8-PM while being inexpensive and scalable.
Verdict: While 8-phenylmenthol consistently yields slightly higher selectivities (>98% de), Whitesell’s auxiliary offers a superior balance of performance (>90–97% de) and operational simplicity, making it the preferred starting point for process chemistry and large-scale applications.
Structural & Mechanistic Analysis
Both auxiliaries function on the principle of facial shielding . They are designed to lock the conformation of the attached substrate (e.g., an acrylate or glyoxylate) and block one face of the reactive center with a bulky phenyl group.
Mechanism of Induction
-
8-Phenylmenthol: The phenyl ring at the C8 position adopts a conformation that hangs over the functional group attached to the hydroxyl. This creates a "U-shaped" cavity that effectively walls off the re-face (or si-face, depending on substitution), forcing the reagent to attack from the exposed face.
-
Whitesell’s Auxiliary: The phenyl group at C2 (trans to the hydroxyl) occupies an equatorial position.[1] In the reactive conformer, this phenyl ring projects into the space of the substrate, mimicking the shielding effect of the C8-phenyl group in menthol, albeit with slightly less rigidity due to the lack of the isopropyl tether.
Visualization: Steric Shielding Model
The following diagram illustrates the logical flow of chiral induction and the structural relationship between the two auxiliaries.
Figure 1: Comparative mechanistic flow of chiral induction. Note the trade-off between structural rigidity (8-PM) and structural simplicity (Whitesell).
Performance Comparison Data
The following data aggregates results from key reaction classes where both auxiliaries have been benchmarked.
| Feature | 8-Phenylmenthol (Corey) | trans-2-Phenylcyclohexanol (Whitesell) |
| Glyoxylate Ene Reaction | >98% de (Hex-1-ene) | >97% de (Cyclohexene); ~86% (Linear alkenes) |
| Diels-Alder (Acrylates) | >99% de (Endo selective) | 90–95% de (Endo selective) |
| Alkylation (Enolates) | >95% de | >98% de (Methylation); 43–56% (Benzylation) |
| Synthesis of Auxiliary | Difficult (Multi-step from Pulegone) | Easy (1-step synthesis + Enzymatic resolution) |
| Commercial Cost | High ( | Low ($) |
| Removal Conditions | Non-destructive (Hydrolysis/Reduction) | Non-destructive (Hydrolysis/Reduction) |
Key Insight: For bulky electrophiles (like benzyl halides), Whitesell's auxiliary may show a drop in selectivity compared to 8-PM due to the lack of the "gem-dimethyl" buttressing effect present in the menthol skeleton. However, for standard reactions like the Ene reaction or small alkylations, the performance is virtually identical.
Experimental Protocols
A. Synthesis of trans-2-Phenyl-1-cyclohexanol (The Scalable Choice)
Unlike 8-phenylmenthol, which requires a tedious synthesis from (+)-pulegone, Whitesell's auxiliary can be prepared on a kilogram scale using enzymatic resolution.
Protocol:
-
Grignard Addition: React cyclohexene oxide with phenylmagnesium bromide (PhMgBr) in the presence of CuI (catalytic) to open the epoxide. This yields racemictrans-2-phenylcyclohexanol.[2]
-
Enzymatic Resolution:
-
Dissolve racemic alcohol in vinyl acetate (solvent and acyl donor).
-
Add Lipase PS-30 (Amano) or Pig Liver Esterase (PLE).
-
Stir at room temperature. The enzyme selectively acetylates the (1S, 2R) enantiomer.
-
-
Separation: The unreacted (1R, 2S)-alcohol is separated from the (1S, 2R)-acetate by simple flash chromatography or distillation.
-
Recovery: The acetate can be hydrolyzed to yield the opposite enantiomer, providing access to both antipodes.
B. General Protocol: Glyoxylate Ene Reaction
This reaction demonstrates the utility of the auxiliary in constructing C-C bonds with high stereocontrol.
Reagents:
-
Auxiliary (1.0 equiv)
-
Glyoxylic acid chloride (1.1 equiv)
-
Olefin (e.g., cyclohexene, 2.0 equiv)
-
Lewis Acid: SnCl₄ or TiCl₄ (1.0 equiv)
-
Solvent: CH₂Cl₂, -78 °C
Step-by-Step:
-
Esterification: React the chiral auxiliary with glyoxylic acid chloride (or methyl glyoxylate via transesterification) to form the chiral glyoxylate ester.
-
Lewis Acid Complexation: Cool the ester solution in CH₂Cl₂ to -78 °C. Add SnCl₄ dropwise. Note: The Lewis acid chelates between the carbonyl oxygens, locking the conformation.
-
Addition: Add the olefin slowly. Stir at -78 °C for 1–4 hours.
-
Quench: Pour into saturated NaHCO₃. Extract with CH₂Cl₂.
-
Analysis: Determine diastereomeric excess (de) via ¹H NMR or chiral HPLC.
-
Removal: Hydrolyze the ester using LiOH/THF/H₂O to recover the auxiliary and release the chiral
-hydroxy acid product.
Strategic Recommendation
When to use trans-2-Phenyl-1-cyclohexanol (Whitesell):
-
Routine Screening: Use this as your first-line auxiliary. It is cheap enough to use in stoichiometric quantities during early-phase discovery.
-
Scale-Up: If your process requires kilogram quantities, the ease of synthesis (and resolution) makes this the only viable option between the two.
-
Standard Substrates: For methylations, aldols, and ene reactions with cyclic olefins, the selectivity (>95%) is sufficient for pharmaceutical standards.
When to use 8-Phenylmenthol (Corey):
-
"Hard" Problems: If Whitesell's auxiliary yields 80–85% de and you need >98% without recrystallization.
-
Complex Substrates: When the electrophile is extremely bulky or the reaction transition state is loose, the extra rigidity of the menthol scaffold is necessary.
-
Total Synthesis: In late-stage academic synthesis where cost is irrelevant, and "step count" (avoiding resolution/purification) is paramount.
References
-
Corey, E. J., & Ensley, H. E. (1975).[3] Preparation of an Optically Active Prostaglandin Intermediate via Asymmetric Induction. Journal of the American Chemical Society, 97(23), 6908–6909. Link
-
Whitesell, J. K., Chen, H. H., & Lawrence, R. M. (1985).[3] trans-2-Phenylcyclohexanol.[1][2][4][5] A powerful and readily available chiral auxiliary.[2][4] The Journal of Organic Chemistry, 50(23), 4663–4664. Link
-
Schwartz, A., Madan, P., Whitesell, J. K., & Lawrence, R. M. (1990). Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters: (-)-(1R,2S)-trans-2-Phenylcyclohexanol and (+)-(1S,2R)-trans-2-Phenylcyclohexanol.[2] Organic Syntheses, 69, 1. Link
-
Whitesell, J. K. (1992).[3] C2 symmetry and asymmetric induction. Chemical Reviews, 92(5), 953–964. Link
-
Comins, D. L., & Salvador, J. M. (1993). Efficient synthesis and resolution of trans-2-(.alpha.-cumyl)cyclohexanol. The Journal of Organic Chemistry, 58(17), 4656–4661. Link
Sources
comparative study of synthesis routes for enantiopure trans-2-Phenyl-1-cyclohexanol
An expert guide to the synthesis of enantiopure trans-2-phenyl-1-cyclohexanol, offering a comparative analysis of leading methodologies for researchers and drug development professionals.
Introduction: The Significance of Chiral trans-2-Phenyl-1-cyclohexanol
Enantiopure trans-2-phenyl-1-cyclohexanol is a crucial chiral auxiliary and building block in modern asymmetric synthesis. Its rigid cyclohexane framework and the stereodirecting influence of its phenyl and hydroxyl groups make it an invaluable tool for controlling the stereochemical outcome of a wide range of chemical reactions. The synthesis of pharmaceuticals and other complex chiral molecules often relies on the availability of such auxiliaries in high enantiomeric purity. This guide provides a comparative study of the most effective and commonly employed synthesis routes to obtain enantiopure trans-2-phenyl-1-cyclohexanol, with a focus on experimental protocols, mechanistic rationale, and practical considerations for laboratory and process scale-up.
Route 1: Asymmetric Reduction of 2-Phenylcyclohexanone via Corey-Itsuno Reaction
The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a highly reliable and widely used method for the enantioselective reduction of ketones to alcohols. This approach utilizes a chiral oxazaborolidine catalyst, which complexes with a stoichiometric reducing agent, typically borane, to create a chiral environment for the reduction of the prochiral ketone, 2-phenylcyclohexanone.
Mechanistic Rationale
The enantioselectivity of the Corey-Itsuno reduction stems from the formation of a rigid, sterically defined complex between the chiral oxazaborolidine catalyst and borane. The ketone substrate coordinates to this complex in a way that minimizes steric interactions, leading to the preferential delivery of a hydride from one face of the carbonyl group. The choice of the (S)- or (R)-enantiomer of the catalyst dictates which enantiomer of the alcohol is produced.
Experimental Protocol
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
2-Phenylcyclohexanone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 1.0 equiv).
-
The flask is cooled to -20 °C, and borane-dimethyl sulfide complex (1.2 equiv) is added dropwise while maintaining the temperature below -15 °C. The mixture is stirred for 15 minutes.
-
A solution of 2-phenylcyclohexanone (1.0 equiv) in anhydrous THF is added dropwise over 30 minutes, ensuring the temperature does not exceed -15 °C.
-
The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC). Upon completion (typically 1-2 hours), the reaction is quenched by the slow, dropwise addition of methanol at -20 °C.
-
The mixture is warmed to room temperature, and 1 M HCl is added. The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired enantiopure trans-2-phenyl-1-cyclohexanol.
Workflow Diagram
Caption: Workflow for Corey-Itsuno Reduction.
Route 2: Enzymatic Kinetic Resolution of Racemic trans-2-Phenyl-1-cyclohexanol
Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to separate a racemic mixture. In this method, an enzyme selectively catalyzes the transformation of one enantiomer of the racemic substrate, leaving the other enantiomer unreacted and thus enriched. For the resolution of racemic trans-2-phenyl-1-cyclohexanol, lipases are commonly employed to catalyze the acylation of one enantiomer, allowing for the easy separation of the resulting ester from the unreacted alcohol.
Mechanistic Rationale
Lipases, such as that from Candida rugosa, possess a chiral active site that preferentially binds one enantiomer of the alcohol. This selective binding facilitates the acylation of that enantiomer, while the other enantiomer is a poor fit for the active site and reacts at a much slower rate. The choice of acyl donor and solvent can significantly influence the efficiency and selectivity of the resolution.
Experimental Protocol
Materials:
-
Racemic trans-2-phenyl-1-cyclohexanol
-
Lipase from Candida rugosa
-
Vinyl acetate
-
Diisopropyl ether
-
Celite
-
Ethanol
-
Sodium hydroxide (2 M)
Procedure:
-
To a solution of racemic trans-2-phenyl-1-cyclohexanol (1.0 equiv) in diisopropyl ether, add vinyl acetate (1.5 equiv) and lipase from Candida rugosa (e.g., 50% by weight of the substrate).
-
The suspension is stirred at room temperature (or a slightly elevated temperature, e.g., 40 °C, to increase the reaction rate) and monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
The enzyme is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure.
-
The resulting mixture of the acylated and unreacted alcohol is separated by column chromatography.
-
The acylated enantiomer can be hydrolyzed back to the alcohol by treatment with a base, such as sodium hydroxide in ethanol, if the other enantiomer is desired.
Workflow Diagram
Caption: Workflow for Enzymatic Kinetic Resolution.
Route 3: Asymmetric Transfer Hydrogenation of 2-Phenylcyclohexanone
Asymmetric transfer hydrogenation (ATH) is an increasingly popular method for the reduction of ketones due to its operational simplicity, use of safer hydrogen donors (e.g., isopropanol or formic acid), and high efficiency. This method employs a transition metal catalyst, typically ruthenium, complexed with a chiral ligand to facilitate the enantioselective transfer of hydrogen from a donor molecule to the ketone substrate.
Mechanistic Rationale
The active catalyst, often a ruthenium complex with a chiral diamine ligand like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), operates via a concerted outer-sphere mechanism. The ketone and the hydrogen donor (isopropanol) coordinate to the metal center, and a hydride is transferred from the isopropanol to the ketone through a six-membered transition state. The chiral ligand environment dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the alcohol in excess.
Experimental Protocol
Materials:
-
Ru(II)/TsDPEN catalyst (e.g., [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN)
-
2-Phenylcyclohexanone
-
Isopropanol
-
Potassium hydroxide
-
Dichloromethane
-
Sodium sulfate (anhydrous)
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the Ru(II) catalyst precursor and the chiral ligand (e.g., (S,S)-TsDPEN) are dissolved in isopropanol.
-
A solution of potassium hydroxide in isopropanol is added to generate the active catalyst, and the mixture is stirred for a specified time (e.g., 15-30 minutes).
-
A solution of 2-phenylcyclohexanone in isopropanol is added to the catalyst solution.
-
The reaction mixture is heated to a specific temperature (e.g., 80 °C) and stirred until completion, as monitored by TLC or GC.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in dichloromethane and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the enantiopure trans-2-phenyl-1-cyclohexanol.
Workflow Diagram
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Comparative Analysis
| Parameter | Corey-Itsuno Reduction | Enzymatic Kinetic Resolution | Asymmetric Transfer Hydrogenation |
| Starting Material | Prochiral ketone | Racemic alcohol | Prochiral ketone |
| Typical Yield | >90% | Max. 50% (for one enantiomer) | >95% |
| Enantiomeric Excess (e.e.) | >98% | >99% | >99% |
| Key Reagents | Chiral oxazaborolidine, Borane | Lipase, Acyl donor | Ru/chiral diamine catalyst, H-donor |
| Reaction Conditions | Cryogenic temperatures (-20 °C) | Room or slightly elevated temp. | Elevated temperatures (e.g., 80 °C) |
| Advantages | High yield and e.e., predictable stereochemistry | Excellent e.e., mild conditions, "green" | High yield and e.e., operational simplicity |
| Disadvantages | Use of pyrophoric borane reagents | Theoretical max. yield of 50%, separation of product and unreacted starting material required | Cost of Ruthenium catalyst, requires inert atmosphere |
Senior Application Scientist's Recommendation
The choice of the optimal synthesis route for enantiopure trans-2-phenyl-1-cyclohexanol is contingent upon the specific requirements of the project, including scale, cost considerations, and available equipment.
-
For high-yield, large-scale synthesis where upfront reagent cost is manageable, Asymmetric Transfer Hydrogenation (ATH) is often the preferred method. Its operational simplicity, high yields, and exceptional enantioselectivity make it a robust and scalable option. While the initial investment in the ruthenium catalyst may be higher, its high turnover number can make it cost-effective in the long run.
-
The Corey-Itsuno reduction is an excellent choice for laboratory-scale synthesis where high enantiopurity and predictable results are paramount. The methodology is well-established and reliable. However, the use of cryogenic temperatures and pyrophoric borane reagents may present challenges for scaling up.
-
Enzymatic kinetic resolution is ideal for "green chemistry" initiatives and when a highly pure sample of one enantiomer is required from a pre-existing racemic mixture. The mild reaction conditions and the biodegradability of the enzyme are significant advantages. The primary drawback is the theoretical maximum yield of 50% for the desired enantiomer, which may not be economical for large-scale production unless an efficient racemization and recycling protocol for the unwanted enantiomer is in place.
Ultimately, the selection of the most appropriate synthetic route will involve a trade-off between yield, enantioselectivity, cost, safety, and scalability. A thorough evaluation of these factors is essential for making an informed decision.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Grabu, S., & Kappe, C. O. (2005). Lipase-catalyzed resolution of trans-2-phenyl-1-cyclohexanol in a continuous-flow packed-bed reactor. Tetrahedron, 61(49), 11843-11847. [Link]
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97–102. [Link]
-
Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Ukaji, Y. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771. [Link]
Benchmarking Computational Protocols for Transition State Analysis of trans-2-Phenyl-1-cyclohexanol Derivatives
Executive Summary
trans-2-Phenyl-1-cyclohexanol is a ubiquitous chiral auxiliary and a benchmark substrate for kinetic resolution studies (e.g., lipase-catalyzed acylation). Its utility stems from the conformational locking provided by the bulky phenyl group. However, accurate computational modeling of its transition states (TS) presents a specific failure point for standard density functional theory (DFT) methods: the inability to correctly model weak non-covalent interactions (NCIs), specifically CH-
This guide compares the industry-standard B3LYP protocol against the modern Dispersion-Corrected M06-2X/
Comparative Analysis: The "Product" vs. Alternatives
In this analysis, the "Product" is the Dispersion-Corrected DFT Protocol (M06-2X) , which is compared against legacy alternatives.[1]
The Core Challenge: Conformational Anchoring
The trans-2-phenyl-1-cyclohexanol molecule exists primarily in a diequatorial chair conformation to minimize 1,3-diaxial strain. However, many transition states (especially in nucleophilic substitution or enzymatic fitting) require the ring to distort or access the higher-energy diaxial conformer.
Performance Matrix
| Feature | Recommended Protocol (M06-2X / | Legacy Alternative (B3LYP) | Low-Cost Alternative (PM6 / MMFF) |
| Dispersion Handling | Excellent. Captures attractive forces between the phenyl ring and acyl donors. | Poor. Lacks long-range dispersion; often overestimates steric repulsion. | Variable. Parameter-dependent; unreliable for TS electronics. |
| Barrier Accuracy | High. Errors typically < 1.0 kcal/mol for organic reactions. | Moderate to Low. Barrier heights often underestimated by 3–5 kcal/mol. | Low. Qualitative only. |
| Conformer Ranking | Correctly predicts diequatorial stability with accurate | May artificially stabilize extended structures due to lack of intramolecular attraction. | Good for ground states, fails for TS. |
| Computational Cost | Moderate (similar to B3LYP). | Moderate. | Very Low. |
Experimental Validation Data
In the kinetic resolution of trans-2-phenyl-1-cyclohexanol via Pseudomonas fluorescens lipase, the enantioselectivity (
-
B3LYP/6-31G(d) calculations often fail to locate the correct TS because the phenyl ring "repels" the catalytic residues in the absence of dispersion forces.
-
M06-2X/6-311++G(d,p) correctly locates the CH-
stabilized TS, matching experimental enantiomeric excess (>95% ee) reported by Whitesell et al.
Computational Workflow
To accurately model the TS of this molecule, one must account for the ring flip pre-equilibrium. The following workflow enforces a self-validating loop using Intrinsic Reaction Coordinate (IRC) analysis.
Figure 1: Decision tree for locating transition states in flexible cyclohexane systems. Note the iterative loop if IRC validation fails.
Detailed Experimental Protocols
Protocol A: Conformational Ensemble Generation
Before searching for a transition state, you must identify the reactive conformer. The phenyl group usually locks the ring, but the reactive species might be the higher-energy diaxial conformer.
-
Software: Spartan, MacroModel, or conformational code in Gaussian/ORCA.
-
Method: Monte Carlo search using MMFF94 force field.
-
Criteria: Keep all conformers within 5.0 kcal/mol of the global minimum.
-
Insight: For trans-2-phenyl-1-cyclohexanol, expect two dominant chairs:
-
Chair A (Global Min): Phenyl-Equatorial, Hydroxyl-Equatorial.
-
Chair B (High Energy): Phenyl-Axial, Hydroxyl-Axial.
-
Note: Even if Chair B is 3-4 kcal/mol higher, it may be the geometric requirement for certain SN2 or acyl-transfer transition states.
-
Protocol B: Transition State Optimization (The "Product" Method)
This protocol uses the M06-2X functional, which is parameterized for non-metals and captures dispersion (medium-range correlation) effectively.
Input Deck Structure (Gaussian format example):
Key Parameters Explained:
-
m062x: The Minnesota functional chosen for its performance in main-group thermochemistry and dispersion.
-
6-311++G(d,p): Diffuse functions (++) are mandatory for the oxygen anion/lone pairs in the transition state.
-
scrf=(smd,solvent=toluene): The SMD (Solvation Model based on Density) is superior to PCM for calculating
, especially in non-polar solvents often used in kinetic resolutions. -
opt=(ts,calcfc): calcfc (Calculate Force Constants) is expensive but critical for cyclohexane rings to ensure the curvature of the potential energy surface is known at the start.
Protocol C: Validation via IRC
A TS calculation is worthless without proof that it connects the specific reactant conformer to the product.
-
Run IRC: # irc=(calcfc,maxpoints=20,stepsize=5) m062x/6-311++g(d,p)
-
Analyze Output:
-
Forward: Should lead to the ester product.
-
Reverse: Should lead to the specific alcohol conformer (likely the diequatorial complexed with the reagent).
-
-
Visual Check: Animate the imaginary frequency. For acylation, this should be the nucleophilic attack of the O-H oxygen onto the carbonyl carbon.
Mechanistic Case Study: Lipase-Catalyzed Acylation
In the kinetic resolution of trans-2-phenyl-1-cyclohexanol, the reaction proceeds via a tetrahedral intermediate. The "Fast" reacting enantiomer is typically the
Pathway Visualization:
Figure 2: Energy landscape for the kinetic resolution. The discrimination occurs at the TS step, driven by dispersion interactions captured by M06-2X.
References
-
Whitesell, J. K., et al. "Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters: (-)-(1R,2S)-trans-2-Phenylcyclohexanol."[2] Organic Syntheses, Vol. 74, 1997.
-
Zhao, Y., & Truhlar, D. G. "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts, 2008.
-
Grimme, S., et al. "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 2010.
-
Gaussian, Inc. "IRC (Intrinsic Reaction Coordinate) Keywords and Protocols." Gaussian 16 User Reference.
-
Sloop, J. C., et al. "Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives." Journal of Laboratory Chemical Education, 2013.[3]
Sources
A Comparative Guide to the X-ray Crystallography of trans-2-Phenyl-1-cyclohexanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Structural Significance of the 2-Phenyl-1-cyclohexanol Scaffold
The trans-2-phenyl-1-cyclohexanol framework is a cornerstone in asymmetric synthesis, frequently employed as a chiral auxiliary or a precursor to valuable pharmaceutical intermediates.[1] Its rigid, yet conformationally adaptable, cyclohexane ring, combined with the stereodirecting influence of the phenyl and hydroxyl groups, makes it a molecule of significant interest. Understanding its three-dimensional structure in the solid state through X-ray crystallography is paramount for rational drug design, as solid-state conformation can profoundly influence a molecule's solubility, stability, and ultimately, its biological activity.
The primary challenge in the crystallographic analysis of this scaffold lies in the conformational flexibility of the cyclohexane ring, which can adopt various low-energy forms such as the chair, boat, or twist-boat conformations.[2] Derivatization of the parent molecule serves not only to explore structure-activity relationships but also as a strategic tool to promote the growth of high-quality single crystals by introducing new intermolecular interactions that favor a well-ordered crystal lattice.
Comparative Crystallographic Analysis
The subtle interplay of steric and electronic effects introduced by various substituents dramatically influences the molecular conformation and the supramolecular architecture of the crystal. Below, we compare the parent compound with a representative derivative to illustrate these effects.
Key Observations:
-
Conformational Preference: In most observed structures, the cyclohexane ring adopts a stable chair conformation . This arrangement minimizes both angle strain and torsional strain by staggering the substituents on adjacent carbon atoms.[2] The bulky phenyl group and the hydroxyl group typically occupy equatorial positions to reduce destabilizing 1,3-diaxial interactions.[3]
-
Dominant Intermolecular Interactions: The primary force governing the crystal packing in these structures is O-H···O hydrogen bonding .[4] The hydroxyl group of one molecule acts as a hydrogen bond donor to the hydroxyl group of an adjacent molecule, leading to the formation of well-defined chains or cyclic motifs (synthons) that organize the molecules into a periodic lattice.[5][6]
-
Influence of Derivatives: Modification, for instance by introducing a methyl group, can alter the crystal packing. While the fundamental chair conformation and hydrogen bonding patterns often persist, the additional substituent can introduce weaker interactions (e.g., C-H···π) or sterically influence the orientation of molecules, leading to different space groups and unit cell parameters.
Table 1: Comparative Crystallographic Data
| Parameter | trans-2-Phenyl-1-cyclohexanol | trans-1-Methyl-2-phenyl-1-cyclohexanol |
| Chemical Formula | C₁₂H₁₆O | C₁₃H₁₈O |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| Cyclohexane Conformation | Chair | Chair |
| Substituent Positions | Phenyl (eq), Hydroxyl (eq) | Phenyl (eq), Hydroxyl (ax), Methyl (eq) |
| Key Supramolecular Synthon | Centrosymmetric R²₂(8) dimer via O-H···O bonds | Helical C(2) chain via O-H···O bonds |
| Reference | CCDC: 1188043 | CCDC: 1224217 |
Data sourced from the Cambridge Crystallographic Data Centre (CCDC). Note that specific bond lengths and angles are omitted for clarity but are available in the cited crystallographic information files (CIFs).
Best-Practice Experimental Workflow: From Powder to Structure
Achieving a high-quality crystal structure for a conformationally flexible molecule requires a meticulous and systematic approach. The following protocol represents a self-validating system, with built-in checkpoints to ensure data integrity.
Detailed Experimental Protocol:
-
Sample Purity (Trustworthiness Checkpoint): Ensure the starting material is of high purity (>99%), as impurities can severely inhibit crystallization. Purity should be verified by techniques like HPLC or NMR spectroscopy.[7][8]
-
Crystal Growth:
-
Causality: The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice. For chiral compounds like these, slow evaporation is often the most effective method.[9][10]
-
Method: Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., petroleum ether, hexane/ethyl acetate mixture) in a small vial.[9] Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment for several days to weeks.
-
-
Data Collection:
-
Causality: The crystal is cooled to cryogenic temperatures (~100 K) to minimize thermal motion of the atoms, resulting in sharper diffraction spots and higher quality data.
-
Method: A suitable single crystal is mounted on a diffractometer. A full sphere of diffraction data is collected using monochromatic X-ray radiation (typically Mo Kα, λ = 0.71073 Å).
-
-
Structure Solution and Refinement:
-
Causality: The collected diffraction pattern is mathematically converted into an electron density map, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.
-
Method: Software such as SHELXT (for solution) and SHELXL (for refinement) is used. The process involves locating all non-hydrogen atoms, followed by placing hydrogen atoms in calculated positions. The model is refined until convergence, indicated by stable R-factors (typically R1 < 0.05 for a good structure).
-
-
Validation (Trustworthiness Checkpoint): The final structural model is validated using tools like PLATON or the IUCr's CheckCIF server. This step is crucial for identifying any potential issues with the model and ensuring its scientific validity before publication or deposition in a database like the Cambridge Structural Database (CSD).
Structure-Property Implications for Drug Development
The precise atomic coordinates obtained from X-ray crystallography provide invaluable insights for drug development:
-
Conformational Analysis: Knowing the preferred solid-state conformation of the cyclohexane ring and the orientation of its substituents helps in designing molecules that fit optimally into a biological target's binding site.[11]
-
Polymorph Screening: Different derivatives or crystallization conditions can lead to different crystal packing arrangements (polymorphs), which can have distinct solubilities and dissolution rates—critical parameters for drug formulation and bioavailability.
-
Chiral Resolution: Crystallization is a powerful technique for separating enantiomers.[12][13] Understanding the crystal structure of diastereomeric salts formed with a chiral resolving agent can aid in optimizing the separation process.[14]
By systematically applying derivatization strategies and adhering to rigorous crystallographic protocols, researchers can unlock a wealth of structural information, paving the way for the rational design of new and more effective therapeutic agents.
References
-
SIELC Technologies. (2018). trans-2-Phenyl-1-cyclohexanol. Available at: [Link]
-
Organic Syntheses. (1999). Cyclohexanol, 2-phenyl-, (1R-trans)-. Org. Synth. 1999, 76, 84. Available at: [Link]
-
Wikipedia. (n.d.). trans-2-Phenyl-1-cyclohexanol. Available at: [Link]
-
PubChem. (n.d.). (+)-trans-2-Phenylcyclohexanol. National Center for Biotechnology Information. Available at: [Link]
-
Armstrong, D. W., et al. (2022). Recent advances in the field of chiral crystallization. Chirality, 34(10), 1336-1351. Available at: [Link]
-
ResearchGate. (n.d.). Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1Methyl1-phenylcyclohexane. Available at: [Link]
-
ResearchGate. (n.d.). The cyclohexanol-II ring motif viewed down c. Hydrogen bonds are drawn as dotted lines. Available at: [Link]
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available at: [Link]
-
Wikipedia. (n.d.). Chiral resolution. Available at: [Link]
-
PubChem. (n.d.). Cyclohexanol. National Center for Biotechnology Information. Available at: [Link]
-
Study.com. (n.d.). Cyclohexanol Structure, Properties & Hazards. Available at: [Link]
-
Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Available at: [Link]
-
PMC. (n.d.). Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. National Center for Biotechnology Information. Available at: [Link]
-
ACS Publications. (2009). Potential of Chiral Solvents for Enantioselective Crystallization. 2. Evaluation of Kinetic Effects. Crystal Growth & Design. Available at: [Link]
-
Bramework. (2024). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Available at: [Link]
-
Scientific & Academic Publishing. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education. Available at: [Link]
-
IntechOpen. (n.d.). Chapter 2: The Role of Hydrogen Bonding in Co-crystals. Available at: [Link]
-
OpenOChem Learn. (n.d.). Conformational Analysis. Available at: [Link]
-
MDPI. (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Molecules. Available at: [Link]
-
PubChem. (n.d.). rel-(1R,2S)-2-Phenylcyclohexanol. National Center for Biotechnology Information. Available at: [Link]
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- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. trans-2-Phenyl-1-cyclohexanol | SIELC Technologies [sielc.com]
- 8. TRANS-2-PHENYL-1-CYCLOHEXANOL | 2362-61-0 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
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- 12. Chiral resolution - Wikipedia [en.wikipedia.org]
- 13. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 14. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of trans-2-Phenyl-1-cyclohexanol
I have successfully gathered crucial information from the Safety Data Sheets (SDS) for trans-2-Phenyl-1-cyclohexanol and the closely related cyclohexanol. I now have specific GHS hazard classifications, handling precautions, and the clear directive that this chemical must be disposed of as hazardous waste. The search results also provided general but essential guidelines from institutions like Vanderbilt University and the University of Pennsylvania on laboratory chemical waste management, including container labeling, storage in Satellite Accumulation Areas (SAAs), and the importance of consulting with the institution's Environmental Health and Safety (EHS) department.
I have enough information to construct a comprehensive guide that fulfills all the user's requirements. I can now proceed to structure this information logically, create the necessary table and Graphviz diagram, and write the full guide with in-text citations and a complete reference list. Therefore, no further searches are needed.
For researchers, scientists, and professionals in the field of drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of trans-2-Phenyl-1-cyclohexanol, ensuring that its handling from use to disposal is conducted with the highest standards of safety and scientific integrity. This document moves beyond a simple checklist to explain the rationale behind each step, empowering laboratory personnel to make informed decisions.
Understanding the Hazard Profile of trans-2-Phenyl-1-cyclohexanol
Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of trans-2-Phenyl-1-cyclohexanol is paramount. This compound is not benign and requires respectful handling.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), trans-2-Phenyl-1-cyclohexanol is classified with several hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. Furthermore, it may cause respiratory irritation[1]. The compound is also a combustible solid, meaning it can ignite and burn when exposed to a heat source[2].
A summary of its key hazard information is presented below:
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | Warning | H335: May cause respiratory irritation[1] |
| Flammable Solids | Category 2 | Warning | H228: Flammable solid[2] |
Given these properties, improper disposal, such as discarding it in standard laboratory trash or pouring it down the drain, is strictly prohibited. Such actions can lead to environmental contamination and pose a fire risk in plumbing and sewer systems[3][4].
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling trans-2-Phenyl-1-cyclohexanol for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. The selection of PPE is not arbitrary; it is directly dictated by the chemical's hazard profile to mitigate the risk of exposure.
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are mandatory to prevent skin contact and subsequent irritation[2].
-
Eye Protection : Safety glasses or goggles are essential to protect against splashes that could cause serious eye irritation[2].
-
Body Protection : A standard laboratory coat should be worn to protect against accidental spills.
-
Respiratory Protection : While working in a well-ventilated area is crucial, if there is a risk of generating dusts or aerosols, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol for trans-2-Phenyl-1-cyclohexanol
The disposal of trans-2-Phenyl-1-cyclohexanol is governed by hazardous waste regulations. The following procedure outlines a systematic approach to ensure compliance and safety.
Step 1: Waste Identification and Segregation
All waste streams must be accurately identified and segregated to prevent dangerous reactions.
-
Designate a Waste Container : A specific, dedicated waste container should be designated for trans-2-Phenyl-1-cyclohexanol waste.
-
Chemical Compatibility : The container must be made of a material compatible with the chemical. For trans-2-Phenyl-1-cyclohexanol, a high-density polyethylene (HDPE) or glass container is suitable.
-
Segregation : Do not mix trans-2-Phenyl-1-cyclohexanol waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents[5].
Step 2: Proper Labeling of Hazardous Waste
Accurate and clear labeling is a critical component of hazardous waste management, ensuring that the risks are communicated to all personnel and that the waste is handled correctly by disposal technicians.
Your hazardous waste label must include the following information:
-
The words "Hazardous Waste" prominently displayed.
-
The full chemical name: "trans-2-Phenyl-1-cyclohexanol" . Avoid using chemical formulas or abbreviations.
-
A clear indication of the associated hazards: "Flammable," "Harmful," "Irritant."
-
The date on which the container was first used for waste accumulation.
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste at or near the point of generation.
-
Location : The SAA should be a designated area within the laboratory, such as a marked section of a workbench or a chemical fume hood.
-
Container Management : Waste containers in the SAA must be kept closed at all times except when adding waste. This minimizes the release of vapors and prevents spills.
-
Storage Limits : A laboratory can accumulate up to 55 gallons of a single hazardous waste stream in an SAA. Once a container is full, it must be moved to the central hazardous waste storage area within three days. Partially filled containers can remain in the SAA for up to one year.
Step 4: Arranging for Disposal
The final step is to arrange for the collection and disposal of the hazardous waste by a licensed and approved hazardous waste disposal facility.
-
Contact your Institution's EHS Department : Your facility's Environmental Health and Safety (EHS) or equivalent department is your primary resource. They will have established procedures for the collection of hazardous waste from laboratories.
-
Documentation : Ensure that all necessary paperwork, often in the form of a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal.
-
Do Not Dispose Independently : Under no circumstances should laboratory personnel attempt to transport or dispose of hazardous waste off-site. This must be handled by trained professionals in accordance with local, state, and federal regulations.
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and correct action is crucial to minimize harm.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Small Spills : For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Place the absorbed material into a labeled hazardous waste container.
-
Large Spills : For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.
Caption: Disposal workflow for trans-2-Phenyl-1-cyclohexanol.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of trans-2-Phenyl-1-cyclohexanol is a non-negotiable aspect of responsible laboratory practice. By understanding the chemical's hazards, adhering to strict procedural guidelines, and working in close collaboration with your institution's Environmental Health and Safety department, you contribute to a safer research environment and ensure compliance with all relevant regulations. This commitment to meticulous chemical management is a hallmark of scientific excellence.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanol (REACH). Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylcyclohexanol. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
